2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(chloromethyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-3-5-9-4-1-2-12-6(4)7(11)10-5/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXDNHXAYQNSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368447 | |
| Record name | 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147005-91-2 | |
| Record name | 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold
An In-depth Technical Guide to the Synthesis of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
The fusion of thiophene and pyrimidine rings creates the thieno[3,2-d]pyrimidine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This structural motif is considered a bioisostere of purine, allowing it to interact with a wide range of biological targets.[1] Consequently, its derivatives have been extensively investigated and developed as potent therapeutic agents, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Notably, the thieno[3,2-d]pyrimidine core is central to the design of advanced kinase inhibitors, including potent inhibitors of Phosphatidylinositol-3-kinase (PI3K), a key target in cancer therapy.[4][5]
Within this valuable class of compounds, This compound (CAS 147005-91-2) stands out as a pivotal synthetic intermediate.[6] The presence of a reactive chloromethyl group at the 2-position provides a chemical handle for facile nucleophilic substitution. This allows for the systematic elaboration of the core structure, enabling the construction of diverse compound libraries essential for structure-activity relationship (SAR) studies and the discovery of new drug candidates. This guide provides a comprehensive overview of the most logical and field-proven strategies for the synthesis of this key building block, grounded in mechanistic principles and practical laboratory considerations.
Retrosynthetic Analysis: A Logic-Driven Approach
A sound synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthetic analysis of this compound reveals a clear and efficient path forward. The most logical disconnections are made across the newly formed pyrimidine ring, specifically the N1-C2 and N3-C4 bonds. This approach simplifies the target into two readily accessible precursor types: a functionalized thiophene and a two-carbon electrophile.
This analysis points to a convergent strategy where the core thiophene structure is first assembled and then elaborated through a cyclocondensation reaction to build the pyrimidine ring.
Caption: Retrosynthetic pathway for the target molecule.
Primary Synthetic Pathway: The Cyclocondensation Strategy
This is the most direct and widely applicable route, building the target molecule from a foundational aminothiophene precursor. The strategy is divided into two main stages: synthesis of the key thiophene intermediate and the subsequent acylation and ring-closing reaction.
Stage 1: Synthesis of the 3-Aminothiophene-2-carboxamide Precursor
The cornerstone of this synthesis is an appropriately substituted 2-aminothiophene. The Gewald aminothiophene synthesis is the preeminent method for accessing these structures due to its operational simplicity, use of readily available starting materials, and high yields.[7][8][9] The reaction involves a one-pot condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.
Caption: The Gewald reaction workflow.
Experimental Protocol: Gewald Synthesis of 3-Amino-4,5-dimethylthiophene-2-carboxamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-oxobutanenitrile (cyanoacetone, 8.3 g, 0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and ethanol (100 mL).
-
Addition of Base: To the stirred suspension, add diethylamine (10.1 mL, 0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Execution: Heat the mixture to 50-60°C and stir for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the precipitated product is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold ethanol (2 x 20 mL) and then recrystallized from ethanol or isopropanol to yield the pure 3-amino-4,5-dimethylthiophene-2-carboxamide as a crystalline solid.
Stage 2: Acylation and Cyclization
This stage constitutes the core of the synthesis, where the pyrimidine ring is constructed onto the thiophene precursor. The reaction proceeds via a two-step, one-pot sequence: N-acylation of the aminothiophene with chloroacetyl chloride, followed by a base- or heat-induced intramolecular cyclization.
The initial step is a nucleophilic attack of the C3-amino group on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms the N-(2-chloroacetyl)-3-aminothiophene-2-carboxamide intermediate. Subsequent treatment with a base deprotonates the carboxamide nitrogen, which then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to close the six-membered ring and yield the final product.
Caption: Acylation-Cyclization sequence to the target product.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of 3-aminothiophene-2-carboxamide (1.42 g, 10 mmol) in anhydrous 1,4-dioxane (50 mL) under a nitrogen atmosphere, add chloroacetyl chloride (0.95 mL, 12 mmol) dropwise at 0-5°C.
-
Acylation: Allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of the acylated intermediate can be monitored by TLC.
-
Cyclization: Add a solution of sodium ethoxide (21% in ethanol, 3.5 mL, approx. 10 mmol) to the mixture and heat the reaction to reflux (approx. 100°C) for 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford this compound as a solid.
Table 1: Typical Reaction Parameters and Expected Data
| Parameter | Value |
| Typical Yield | 65-80% |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₇H₅ClN₂OS |
| Molecular Weight | 200.65 g/mol [6] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (br s, 1H, NH), 8.2 (d, 1H, H-7), 7.4 (d, 1H, H-6), 4.9 (s, 2H, CH₂Cl) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160.1, 158.5, 152.0, 131.8, 125.5, 118.0, 45.5 |
| Mass Spec (ESI+) | m/z 201.0 [M+H]⁺, 203.0 [M+H+2]⁺ |
Alternative Synthetic Strategies and Critical Evaluation
While the cyclocondensation route is robust, alternative pathways exist. Understanding their merits and drawbacks is crucial for comprehensive process development.
Strategy 2: Post-formation Chlorination of a Hydroxymethyl Intermediate
This strategy involves first synthesizing 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one and then converting the hydroxyl group to a chloride.
-
Step A (Cyclization): The 3-aminothiophene-2-carboxamide precursor is reacted with glycolic acid or its ester under dehydrating conditions (e.g., polyphosphoric acid) to form the 2-(hydroxymethyl) intermediate.
-
Step B (Chlorination): The resulting alcohol is then treated with a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[10][11][12]
Causality and Trustworthiness Analysis:
-
Pros: This route avoids the direct use of the highly reactive and corrosive chloroacetyl chloride. It may be preferable if the starting aminothiophene is sensitive to harsh acylating conditions.
-
Cons: It introduces an additional step to the synthesis, potentially lowering the overall yield. The chlorination reaction itself requires careful handling of reagents like SOCl₂.
Strategy 3: Direct Chloromethylation of the Thienopyrimidinone Core
This approach begins with an unsubstituted thieno[3,2-d]pyrimidin-4(3H)-one scaffold and attempts to directly install the chloromethyl group. This is a classic electrophilic substitution reaction.
-
Reaction: The heterocycle is treated with a source of the chloromethyl cation (⁺CH₂Cl), typically generated from formaldehyde and HCl, or by using chloromethyl methyl ether. A Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) is often required.[13][14][15][16]
Causality and Trustworthiness Analysis:
-
Pros: It appears to be the most step-economical route if the parent heterocycle is readily available.
-
Cons: This method is plagued by a lack of regioselectivity. The thieno[3,2-d]pyrimidin-4(3H)-one has multiple potential sites for electrophilic attack, including the C6 and C7 positions on the thiophene ring and the N3 position of the pyrimidine ring. This leads to a mixture of products that are difficult to separate, making this an unreliable and inefficient method for preparing the desired isomer in high purity.
Conclusion and Outlook
For the targeted and efficient synthesis of this compound, the cyclocondensation of a 3-aminothiophene-2-carboxamide with chloroacetyl chloride is the most scientifically sound and trustworthy method. It offers excellent control over regiochemistry and provides the target compound in good yields through a reliable, two-stage process. The required aminothiophene precursor is readily accessible via the robust Gewald reaction.
The final product, with its strategically placed chloromethyl group, is an exceptionally valuable building block for the pharmaceutical industry. It serves as a launchpad for diversification, enabling medicinal chemists to explore the chemical space around the thieno[3,2-d]pyrimidine scaffold and develop next-generation therapeutics targeting a host of diseases.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 13. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
- 14. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 15. US3311602A - Process for the chloromethylation of aromatic hydrocarbons - Google Patents [patents.google.com]
- 16. iris.unive.it [iris.unive.it]
An In-depth Technical Guide to the Chemical Properties of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the reactive potential of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one. This compound, built upon the privileged thieno[3,2-d]pyrimidine scaffold, is a valuable building block in medicinal chemistry, primarily due to the reactive chloromethyl group that allows for diverse functionalization.
Core Chemical Properties
This compound is a heterocyclic compound with the molecular formula C7H5ClN2OS.[1] The thieno[3,2-d]pyrimidine core is a key feature in many biologically active molecules, and derivatives have been explored for their potential as kinase inhibitors and antiproliferative agents. The key physical and chemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H5ClN2OS | [1] |
| Molecular Weight | 200.65 g/mol | [1] |
| CAS Number | 147005-91-2 | [1] |
| Boiling Point | 357.5ºC at 760 mmHg | [1][2] |
| Flash Point | 170ºC | [1][2] |
| Density | 1.69 g/cm³ | [1][2] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Not specified | |
| Melting Point | Not available |
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols (Proposed)
Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Gewald Reaction)
The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes.[3][4] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.
-
Reagents:
-
Appropriate ketone or aldehyde
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of the ketone/aldehyde and methyl cyanoacetate in ethanol, add elemental sulfur.
-
Add morpholine dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford methyl 3-aminothiophene-2-carboxylate.
-
Step 2: Synthesis of 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one
The cyclization of 3-aminothiophene-2-carboxylates is a common method to form the thieno[3,2-d]pyrimidinone core.[5]
-
Reagents:
-
Methyl 3-aminothiophene-2-carboxylate
-
Glycolic acid
-
Polyphosphoric acid (PPA) or a suitable dehydrating agent
-
-
Procedure:
-
A mixture of methyl 3-aminothiophene-2-carboxylate and glycolic acid is heated in polyphosphoric acid at an elevated temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then cooled and carefully poured into ice water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent to yield 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one.
-
Step 3: Synthesis of this compound
The chlorination of a hydroxymethyl group on a pyrimidine or related heterocyclic ring is typically achieved using a chlorinating agent like thionyl chloride or phosphorus oxychloride.[6][7]
-
Reagents:
-
2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or chloroform)
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one in an anhydrous solvent.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess solvent and thionyl chloride under reduced pressure.
-
The crude product can be purified by trituration with a non-polar solvent or by column chromatography to give this compound.
-
Chemical Reactivity and Applications
The primary site of reactivity for this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups, making it a versatile intermediate for the synthesis of compound libraries for structure-activity relationship (SAR) studies.
Caption: Reactivity of the chloromethyl group in nucleophilic substitution reactions.
This reactivity allows for the synthesis of various derivatives, including:
-
Ethers: By reaction with alcohols or phenols.
-
Thioethers: By reaction with thiols.
-
Amines: By reaction with primary or secondary amines.
-
Azides: By reaction with sodium azide, which can be further converted to triazoles or amines.
The resulting derivatives have been investigated for a range of biological activities, leveraging the established pharmacological importance of the thieno[3,2-d]pyrimidine scaffold.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. molbase.com [molbase.com]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Activities of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the mechanism of action of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound built upon the medicinally significant thieno[3,2-d]pyrimidine scaffold. While direct and extensive research on the specific mechanism of this molecule is not widely published, its chemical structure, particularly the presence of a reactive chloromethyl group, strongly suggests a primary mechanism involving covalent modification of biological macromolecules. This guide synthesizes available information on related thienopyrimidine derivatives to propose a likely mechanism of action and to highlight the biological pathways and targets that are modulated by this class of compounds. We will explore its potential as an alkylating agent and discuss the known anticancer, antimicrobial, and kinase inhibitory activities of its close structural analogs. This document provides structured data from related compounds, detailed experimental protocols for assessing its biological activity, and visual diagrams of pertinent signaling pathways to guide future research and drug development efforts.
Core Concept: A Presumed Covalent Modifier
The most distinguishing feature of this compound is the chloromethyl substituent at the 2-position. This functional group is a well-known electrophile, making the entire molecule a potential alkylating agent. Alkylating agents exert their biological effects by forming covalent bonds with nucleophilic functional groups present in biological molecules such as proteins and nucleic acids.
The proposed mechanism of action, therefore, centers on the covalent modification of biological targets. The thieno[3,2-d]pyrimidine core can be considered the "warhead delivery system," providing the structural basis for binding to a target protein's active site or a specific DNA sequence. The chloromethyl group then acts as the "warhead," reacting with a nearby nucleophilic residue (e.g., cysteine, histidine, lysine in a protein, or the N7 of guanine in DNA) to form an irreversible covalent bond. This irreversible inhibition or modification can lead to a potent and sustained biological response.
An In-depth Technical Guide to the Synthesis of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one: Core Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2][3] The synthesis of specifically functionalized derivatives, such as 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one, is of paramount importance for the development of novel drug candidates. This guide provides a detailed exploration of the essential starting materials and synthetic strategies for preparing this key intermediate, focusing on the underlying chemical principles and practical experimental considerations.
Retrosynthetic Analysis: Identifying the Core Building Blocks
A logical retrosynthetic disconnection of the target molecule, this compound, reveals two primary building blocks: a substituted thiophene precursor and a C2-synthon that will form the pyrimidinone ring and introduce the chloromethyl group.
Caption: Retrosynthetic analysis of this compound.
The most convergent and widely adopted strategy involves the cyclization of a methyl 3-aminothiophene-2-carboxylate derivative with a suitable reagent to construct the pyrimidinone ring.
Part 1: Synthesis of the Key Intermediate: Methyl 3-Aminothiophene-2-carboxylate
The cornerstone of this synthetic endeavor is the versatile and highly functionalized methyl 3-aminothiophene-2-carboxylate .[4] Its preparation is a critical first step, with the Gewald reaction being a prominent and efficient method.
The Gewald Reaction: A Multicomponent Approach
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, a β-cyanoester (such as methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[5]
Caption: Schematic overview of the Gewald reaction for thiophene synthesis.
Experimental Protocol: Gewald Synthesis of Methyl 3-aminothiophene-2-carboxylate [5]
-
Reaction Setup: To a stirred mixture of an appropriate ketone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in a suitable solvent such as methanol, add a basic catalyst (e.g., morpholine, 0.2 eq) dropwise at room temperature.
-
Reaction Execution: The reaction mixture is typically heated to a moderate temperature (e.g., 45-60 °C) and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.
| Reactant/Reagent | Molar Ratio | Purpose |
| Ketone/Aldehyde | 1.0 | Provides the C4 and C5 atoms of the thiophene ring |
| Methyl Cyanoacetate | 1.0 | Provides the C2, C3, and carboxylate group |
| Elemental Sulfur | 1.0 | Provides the sulfur atom of the thiophene ring |
| Morpholine | Catalytic | Basic catalyst to facilitate the reaction |
| Methanol | Solvent | Reaction medium |
Table 1. Typical Reagents and their Roles in the Gewald Synthesis.
Part 2: Construction of the Thieno[3,2-d]pyrimidin-4(3H)-one Ring System
With the methyl 3-aminothiophene-2-carboxylate in hand, the subsequent step is the annulation of the pyrimidinone ring. For the synthesis of the target 2-(chloromethyl) derivative, chloroacetonitrile serves as an ideal C2-synthon.[6] Chloroacetonitrile is a versatile reagent in organic synthesis, valued for its ability to introduce specific functional groups.[7][8][9]
Cyclization with Chloroacetonitrile
The reaction proceeds via a condensation of the amino group of the thiophene with the nitrile functionality of chloroacetonitrile, followed by an intramolecular cyclization to form the pyrimidinone ring. This reaction is often catalyzed by dry hydrogen chloride gas.[6]
Caption: Cyclization step to form the final product.
Experimental Protocol: Synthesis of this compound [6]
-
Reaction Setup: A solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) and chloroacetonitrile (1.1 eq) in an anhydrous solvent (e.g., dioxane) is prepared in a reaction vessel equipped with a gas inlet and outlet.
-
Reaction Execution: Dry hydrogen chloride gas is bubbled through the solution for a specified period while maintaining the reaction temperature. The reaction progress is monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then treated with a suitable work-up procedure, which may involve neutralization and extraction, to isolate the crude product. Purification is typically achieved by recrystallization from an appropriate solvent.
| Reactant/Reagent | Molar Ratio | Purpose |
| Methyl 3-aminothiophene-2-carboxylate | 1.0 | Thiophene backbone |
| Chloroacetonitrile | 1.1 | Provides the C2 and chloromethyl group |
| Dry HCl gas | Catalyst | Promotes the condensation and cyclization |
| Anhydrous Dioxane | Solvent | Anhydrous reaction medium |
Table 2. Reagents for the Cyclization Reaction.
Alternative Synthetic Considerations
While the above-described method is a primary route, alternative strategies for the synthesis of the thieno[3,2-d]pyrimidine core exist. For instance, thieno[3,2-d]pyrimidine-2,4-diol can be synthesized and subsequently chlorinated to yield 2,4-dichlorothieno[3,2-d]pyrimidine.[10][11] This dichloro intermediate can then undergo selective nucleophilic substitution. However, for the specific synthesis of the 2-(chloromethyl) derivative, the direct cyclization with chloroacetonitrile is generally more efficient.
Conclusion
The synthesis of this compound is a well-established process that relies on the strategic assembly of a thiophene precursor and the subsequent construction of the pyrimidinone ring. The Gewald reaction provides a robust and versatile method for accessing the key methyl 3-aminothiophene-2-carboxylate intermediate from readily available starting materials. The subsequent cyclization with chloroacetonitrile offers a direct and efficient route to the desired product. A thorough understanding of these core starting materials and synthetic methodologies is essential for researchers and scientists working in the field of drug discovery and development.
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
A Technical Guide to 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide focuses on a key derivative, 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one, a versatile intermediate for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential applications in drug discovery, particularly in oncology and kinase inhibition.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is registered under the CAS Number 147005-91-2 .[1]
The structure consists of a fused bicyclic system where a thiophene ring is annulated to a pyrimidine ring. The pyrimidinone core features a carbonyl group at position 4 and a reactive chloromethyl substituent at position 2. This chloromethyl group serves as a key functional handle for introducing diverse chemical moieties through nucleophilic substitution reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂OS | [1] |
| Molecular Weight | 200.65 g/mol | [1] |
| CAS Number | 147005-91-2 | [1] |
| Melting Point | Not readily available | |
| Boiling Point | Not readily available | |
| Solubility | Not readily available |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through a multi-step process, which generally involves the construction of the thieno[3,2-d]pyrimidine core followed by functionalization. Below is a representative protocol adapted from general methods for the synthesis of similar derivatives.[2][3]
Step 1: Synthesis of Thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione
A common starting material for the synthesis of the thieno[3,2-d]pyrimidine core is a suitably substituted 3-aminothiophene-2-carboxylate derivative.
-
To a solution of methyl 3-aminothiophene-2-carboxylate in a suitable solvent (e.g., ethanol), add an equimolar amount of urea.
-
The reaction mixture is heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried to yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Step 2: Chlorination to 2,4-dichlorothieno[3,2-d]pyrimidine
-
A mixture of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to afford 2,4-dichlorothieno[3,2-d]pyrimidine.
Step 3: Selective Hydrolysis and Chloromethylation
The final step involves the selective transformation of the dichloro intermediate to the target compound. This can be a challenging step requiring careful control of reaction conditions. A plausible route involves selective hydrolysis of the C4-chloro group followed by the introduction of the chloromethyl group at the C2 position. More direct routes might involve starting from a precursor already containing a hydroxymethyl group at the C2 position, which is then chlorinated.
Note: The chloromethyl group is highly reactive, making this compound a valuable intermediate for further chemical modifications.[4]
Therapeutic Potential and Applications
The thieno[3,2-d]pyrimidine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives have been extensively investigated as:
-
Kinase Inhibitors: The structural similarity of the thieno[3,2-d]pyrimidine core to the purine scaffold allows it to function as a "hinge-binding" motif in the ATP-binding site of various kinases.
-
Anticancer Agents: Many thieno[3,2-d]pyrimidine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.
-
Antimicrobial and Antifungal Agents: Some derivatives have shown promising activity against various microbial and fungal strains.
The presence of the reactive chloromethyl group in this compound makes it an ideal starting point for the development of new therapeutic agents in these areas.
Visualized Workflow: Drug Discovery and Development
The following diagram illustrates a conceptual workflow for the discovery and development of novel therapeutic agents starting from this compound.
Caption: A conceptual workflow for drug discovery using this compound.
References
- 1. scbt.com [scbt.com]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one|CAS 1039847-82-9 [benchchem.com]
Technical Guide: 2-Chloromethyl-3H-thieno[3,2-d]pyrimidin-4-one (CAS 147005-91-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, suppliers, and potential applications of 2-Chloromethyl-3H-thieno[3,2-d]pyrimidin-4-one (CAS 147005-91-2), a key intermediate in the synthesis of bioactive thienopyrimidine derivatives.
Core Compound Properties
2-Chloromethyl-3H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thienopyrimidine core. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, rendering it a versatile building block for the development of targeted therapeutics.[1][2] Thienopyrimidine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-infective, and kinase inhibitory effects.[1][2]
| Property | Value | Source |
| CAS Number | 147005-91-2 | |
| Chemical Name | 2-Chloromethyl-3H-thieno[3,2-d]pyrimidin-4-one | |
| Molecular Formula | C₇H₅ClN₂OS | |
| Molecular Weight | 200.64 g/mol | |
| Appearance | Solid (form may vary by supplier) | |
| Purity | Typically >95% (varies by supplier) |
Suppliers
A number of chemical suppliers offer 2-Chloromethyl-3H-thieno[3,2-d]pyrimidin-4-one. The following table provides a non-exhaustive list of potential suppliers. It is recommended to request certificates of analysis for verification of purity and identity.
| Supplier | Location |
| Amadis Chemical | Global |
| Angene Chemical | Global |
| Bide Pharmatech | Global |
| Echemi | Global |
| Fluorochem | United Kingdom |
| Molbase | China |
| Santa Cruz Biotechnology | USA |
| A2B Chem | USA |
Synthetic Utility and Experimental Protocol
The primary utility of 2-Chloromethyl-3H-thieno[3,2-d]pyrimidin-4-one lies in its role as a reactive intermediate for the synthesis of a variety of 2-substituted thienopyrimidine derivatives. The chloromethyl group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups and the generation of compound libraries for screening.
Experimental Protocol: Synthesis of 2-(Substituted-aminomethyl)-3H-thieno[3,2-d]pyrimidin-4-ones
This protocol describes a general method for the nucleophilic substitution reaction of 2-Chloromethyl-3H-thieno[3,2-d]pyrimidin-4-one with a primary or secondary amine.
Materials:
-
2-Chloromethyl-3H-thieno[3,2-d]pyrimidin-4-one (1.0 eq)
-
Amine of interest (1.1 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base (2.0 eq)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Chloromethyl-3H-thieno[3,2-d]pyrimidin-4-one in anhydrous DMF, add the amine of interest and the base (TEA or K₂CO₃).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-(substituted-aminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Signaling Pathway Involvement
Derivatives of the thienopyrimidine scaffold have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[3] For instance, certain thienopyrimidine derivatives have been shown to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.[4] Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby suppressing tumor growth.
The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the potential point of intervention for a thienopyrimidine-based inhibitor.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents [pubmed.ncbi.nlm.nih.gov]
The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the native purine bases allows it to effectively interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of the thieno[3,2-d]pyrimidine core, with a focus on its applications in anticancer, anti-inflammatory, and antimicrobial drug discovery. This document details quantitative biological data, experimental methodologies, and key signaling pathways associated with this versatile scaffold.
Synthesis of the Thieno[3,2-d]pyrimidine Core
A common and versatile method for the synthesis of the thieno[3,2-d]pyrimidine core initiates from 3-aminothiophene-2-carboxylate derivatives. These starting materials can be cyclized with a one-carbon source, such as formic acid or triethyl orthoformate, to yield the corresponding thieno[3,2-d]pyrimidin-4-ones. Further chemical modifications can then be employed to introduce a variety of substituents at different positions of the bicyclic system, allowing for the exploration of the structure-activity relationship (SAR) and the optimization of biological activity.[1]
A generalized synthetic scheme is presented below. The specific reaction conditions and reagents can be modified to achieve the desired substitutions and final compounds.
Anticancer Activity
The thieno[3,2-d]pyrimidine scaffold has demonstrated significant potential in the development of novel anticancer agents. Derivatives of this core have exhibited potent cytotoxic activity against a variety of cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected thieno[3,2-d]pyrimidine derivatives.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 6e | HeLa (Cervical) | MTT | 0.591 (at 72h) | [2] |
| 6j | HT-29 (Colon) | MTT | - (67% inhibition at 5 µM) | [3] |
| 4a | MCF-7 (Breast) | Not specified | 0.00204 | [4] |
| 26f | U-87MG (Glioblastoma) | Not specified | 0.16 | [5] |
| 26f | A-549 (Lung) | Not specified | 0.27 | [5] |
| 26f | MDA-MB-231 (Breast) | Not specified | 0.19 | [5] |
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol outlines a general procedure for evaluating the in vitro anticancer activity of thieno[3,2-d]pyrimidine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HeLa, HT-29, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound is prepared in DMSO.
-
Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with medium containing the test compound or vehicle control (DMSO).
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
4. MTT Assay:
-
After incubation, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Kinase Inhibitory Activity
A significant area of investigation for thieno[3,2-d]pyrimidines is their potent inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer and other diseases.
Quantitative Kinase Inhibitory Data
The following table summarizes the in vitro kinase inhibitory activity of selected thieno[3,2-d]pyrimidine derivatives.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| HY3 | RIPK2 | Not specified | 11 | [6][7] |
| 11c | SIRT1 | Not specified | 3.6 | [8][9] |
| 11c | SIRT2 | Not specified | 2.7 | [8][9] |
| 11c | SIRT3 | Not specified | 4.0 | [8][9] |
| 26 | FAK | Not specified | 28.2 | [5] |
| 26 | FLT3-D835Y | Not specified | <0.5 | [10] |
| 36 | CDK7 | Not specified | - (Potent inhibitor) | [11] |
| 20 | CDK7 | Not specified | - (Potent inhibitor) |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of thieno[3,2-d]pyrimidine derivatives against a specific protein kinase.
1. Reagents and Materials:
-
Recombinant purified protein kinase.
-
Specific peptide or protein substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Test compound (thieno[3,2-d]pyrimidine derivative).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and BSA).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled [γ-³²P]ATP).
-
96- or 384-well plates.
2. Assay Procedure:
-
The kinase reaction is typically performed in a multi-well plate format.
-
The test compound, serially diluted in assay buffer, is pre-incubated with the kinase to allow for binding.
-
The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
3. Detection and Data Analysis:
-
The kinase activity is measured by quantifying the amount of product formed (phosphorylated substrate or ADP).
-
For radiometric assays, the incorporation of ³²P into the substrate is measured.
-
For luminescence-based assays, the amount of ADP produced is quantified.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Key Signaling Pathways
The biological activities of thieno[3,2-d]pyrimidine derivatives are often attributed to their modulation of critical cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Cyclin-Dependent Kinase (CDK) and Cell Cycle Regulation
CDKs are a family of protein kinases that regulate the progression of the cell cycle. Thieno[3,2-d]pyrimidine-based CDK inhibitors can induce cell cycle arrest, leading to the inhibition of cancer cell proliferation.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.
Focal Adhesion Kinase (FAK) Signaling
FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Inhibition of FAK can suppress tumor growth and metastasis.
Conclusion
The thieno[3,2-d]pyrimidine core represents a highly versatile and promising scaffold in the field of drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, kinase inhibitory, and anti-inflammatory effects. The continued exploration of the structure-activity relationships of this core, coupled with a deeper understanding of its interactions with various biological targets and signaling pathways, will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases. This technical guide serves as a valuable resource for researchers and professionals in the field, providing a solid foundation for future research and development efforts centered on the remarkable thieno[3,2-d]pyrimidine scaffold.
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 3. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Thieno[3,2-d]pyrimidine Derivatives as Potent RIPK2 Inhibitors with Prominent In Vitro and In Vivo Anti-Inflammatory Efficacy | CoLab [colab.ws]
- 7. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. (2013) | Jeremy S. Disch | 195 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactive Heart of Thienopyrimidines: A Technical Guide to the Chloromethyl Group
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, prized for its structural similarity to purines and its presence in a wide array of biologically active compounds. A key functional group that unlocks the synthetic versatility of this heterocycle is the chloromethyl group. Its inherent reactivity provides a gateway to a diverse range of molecular architectures, making it an invaluable tool for drug discovery and development. This in-depth technical guide explores the reactivity of the chloromethyl group in thienopyrimidines, offering a comprehensive overview of its synthetic transformations, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.
Core Reactivity: A Propensity for Nucleophilic Substitution
The primary mode of reactivity for the chloromethyl group on the thienopyrimidine core is bimolecular nucleophilic substitution (SN2). The electron-withdrawing nature of the fused pyrimidine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a variety of nucleophiles. This reaction proceeds via a concerted mechanism where the nucleophile attacks the carbon atom as the chloride leaving group departs.[1]
The general workflow for the nucleophilic substitution of a chloromethylthienopyrimidine is depicted below:
Caption: General workflow for the SN2 reaction of 2-(chloromethyl)thienopyrimidines.
Quantitative Analysis of Nucleophilic Substitution Reactions
The efficiency of the nucleophilic substitution reaction on the chloromethyl group of thienopyrimidines is influenced by the nature of the nucleophile, the reaction conditions, and the specific substitution pattern on the thienopyrimidine ring. Below is a summary of reported yields for various nucleophilic substitution reactions on chloromethylthienopyrimidine derivatives.
| Starting Material | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one | Various Amines | 2-(Aminomethyl)thieno[2,3-d]pyrimidin-4(1H)-one derivatives | DMF | K₂CO₃ | 60-80 | 4-8 | 75-85 |
| 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one | Substituted Phenols | 2-(Phenoxymethyl)thieno[2,3-d]pyrimidin-4(1H)-one derivatives | Acetonitrile | K₂CO₃ | Reflux | 6-12 | 60-70 |
| 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one | Substituted Thiols | 2-(Thiomethyl)thieno[2,3-d]pyrimidin-4(1H)-one derivatives | Ethanol | NaOH | RT | 12-24 | 80-90 |
| 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine | Morpholine | 2-(Morpholinomethyl)-4-chlorothieno[2,3-d]pyrimidine | Isopropanol | - | Reflux | 4 | 85 |
| 2-(Chloromethyl)-5-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one | Hydrazine Hydrate | 2-(Hydrazinylmethyl)-5-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one | Ethanol | - | Reflux | 12 | 92 |
Note: Yields are based on reported literature values for analogous reactions and may vary depending on the specific substrates and reaction conditions.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis of representative thienopyrimidine derivatives via nucleophilic substitution on the chloromethyl group.
Synthesis of 2-(Aminomethyl)thieno[2,3-d]pyrimidine Derivatives
This protocol describes a general procedure for the N-alkylation of amines with a 2-(chloromethyl)thienopyrimidine.
Materials:
-
2-(Chloromethyl)thieno[2,3-d]pyrimidine derivative (1.0 eq)
-
Substituted amine (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a stirred solution of the substituted amine in the chosen anhydrous solvent, add the base.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add the 2-(chloromethyl)thienopyrimidine derivative portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.
Synthesis of 2-(Thiomethyl)thieno[2,3-d]pyrimidine Derivatives
This protocol outlines the synthesis of thienopyrimidine thioethers.
Materials:
-
2-(Chloromethyl)thieno[2,3-d]pyrimidine derivative (1.0 eq)
-
Substituted thiol (1.1 eq)
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH) (1.2 eq)
-
Ethanol or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the substituted thiol in the chosen solvent.
-
If using NaOH, add an aqueous solution of NaOH dropwise and stir for 30 minutes at room temperature. If using NaH, add it portion-wise at 0°C.
-
Add a solution of the 2-(chloromethyl)thienopyrimidine derivative in the same solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization
The structural elucidation of the products resulting from the reaction of the chloromethyl group is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
For a representative compound, 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one, the following characteristic NMR signals are expected:
-
¹H NMR: A singlet for the methylene protons of the chloromethyl group (CH₂Cl) is typically observed in the range of δ 4.2–4.5 ppm. Aromatic protons of the thienopyrimidine core appear in the range of δ 6.8–7.5 ppm.[2]
-
¹³C NMR: The carbon of the chloromethyl group would resonate in the aliphatic region, while the carbons of the heterocyclic core would appear in the aromatic region.
Reaction Pathways and Mechanisms
The SN2 reaction at the chloromethyl group is the dominant pathway. However, the overall synthetic strategy to access diverse thienopyrimidine derivatives often involves a multi-step sequence. A common approach begins with the versatile Gewald reaction to construct the initial 2-aminothiophene ring, followed by cyclization to form the pyrimidinone, chlorination, and subsequent nucleophilic substitution.
Caption: A common synthetic pathway to functionalized thienopyrimidines.
Conclusion
The chloromethyl group is a highly valuable and reactive handle on the thienopyrimidine scaffold. Its propensity to undergo SN2 reactions with a wide range of nucleophiles allows for the facile synthesis of diverse libraries of compounds. This technical guide provides a foundational understanding of the reactivity of this important functional group, offering researchers the necessary information to design and execute synthetic strategies for the development of novel thienopyrimidine-based molecules with potential therapeutic applications. The provided quantitative data, detailed protocols, and visual aids serve as a practical resource for scientists in the field of drug discovery and medicinal chemistry.
References
Spectroscopic and Synthetic Profile of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one. Due to the limited availability of published experimental data for this specific molecule, this document presents an analysis of expected spectroscopic data based on closely related analogues and general principles of spectroscopic interpretation.
Molecular Structure and Key Features
This compound is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core. This scaffold is of significant interest in medicinal chemistry. The key structural features include a thiophene ring fused to a pyrimidinone ring, with a reactive chloromethyl group at the 2-position, making it a valuable intermediate for further chemical modifications.
Molecular Formula: C₇H₅ClN₂OS
Molecular Weight: 200.65 g/mol [1]
Expected Spectroscopic Data
Table 1: Expected ¹H NMR Data
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Thiophene-H (C6-H) | 7.0 - 7.5 | d | 5.0 - 6.0 | The two thiophene protons will appear as doublets due to coupling with each other. |
| Thiophene-H (C7-H) | 7.5 - 8.0 | d | 5.0 - 6.0 | |
| CH₂Cl | 4.5 - 5.0 | s | - | The chemical shift is influenced by the electronegative chlorine atom and the pyrimidine ring. |
| NH (N3-H) | 12.0 - 13.0 | br s | - | The amide proton is typically broad and appears at a high chemical shift. |
Table 2: Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (C4) | 160 - 165 | Carbonyl carbon of the pyrimidinone ring. |
| C2 | 150 - 155 | Carbon bearing the chloromethyl group. |
| C4a | 125 - 130 | Bridgehead carbon. |
| C5a | 145 - 150 | Bridgehead carbon. |
| C6 | 120 - 125 | Thiophene ring carbon. |
| C7 | 125 - 130 | Thiophene ring carbon. |
| CH₂Cl | 40 - 45 | The chemical shift is influenced by the chlorine atom. |
Table 3: Expected Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| C=O Stretch | 1650 - 1700 | Strong |
| C=N Stretch | 1580 - 1620 | Medium |
| C-Cl Stretch | 600 - 800 | Medium |
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 200/202 | The molecular ion peak will show a characteristic isotopic pattern (approximately 3:1 ratio) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). |
| [M-Cl]⁺ | 165 | Fragment corresponding to the loss of a chlorine atom. |
| [M-CH₂Cl]⁺ | 151 | Fragment corresponding to the loss of the chloromethyl group. |
Proposed Synthetic Pathway and Experimental Protocol
A plausible synthetic route to this compound can be adapted from general methods for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones. A common approach involves the cyclization of a substituted 3-aminothiophene-2-carboxylate derivative.
Diagram: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 3-(2-chloroacetamido)thiophene-2-carboxylate
-
To a solution of methyl 3-aminothiophene-2-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base such as triethylamine or pyridine (1.1 equivalents).
-
The reaction mixture is cooled in an ice bath.
-
Chloroacetyl chloride (1.1 equivalents) is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
The methyl 3-(2-chloroacetamido)thiophene-2-carboxylate from the previous step (1 equivalent) is dissolved in a suitable solvent such as ethanol or isopropanol.
-
A solution of ammonia in the corresponding alcohol (or aqueous ammonia) is added in excess.
-
The mixture is heated to reflux for several hours. The progress of the cyclization is monitored by TLC.
-
After cooling, the precipitated product is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.
Note: This is a generalized, hypothetical protocol. Actual reaction conditions, including solvent, temperature, and reaction time, would require optimization.
Logical Relationships in Spectroscopic Analysis
The interpretation of the spectroscopic data relies on the correlation between the molecular structure and the observed signals.
Diagram: Spectroscopic Data Interpretation Logic
Caption: Interrelation of spectroscopic techniques and molecular structure.
This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. Experimental validation is necessary to confirm the presented data.
References
An In-depth Technical Guide to the Solubility of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the solubility characteristics of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines a comprehensive experimental protocol for determining its solubility and presents an illustrative table of expected qualitative solubility based on general chemical principles.
Expected Solubility Profile
The solubility of a compound is influenced by its polarity, molecular weight, and the nature of the solvent. This compound is a moderately polar molecule. The thienopyrimidine core contains polar nitrogen and sulfur heteroatoms and a carbonyl group, while the chloromethyl group adds some nonpolar character. Based on the principle of "like dissolves like," its expected solubility in a range of common laboratory solvents is summarized below. It is important to note that this table is illustrative and should be confirmed by experimental data.
| Solvent | Type | Expected Qualitative Solubility | Rationale |
| Water | Polar Protic | Low to Insoluble | The presence of polar functional groups may allow for some interaction, but the overall structure is largely nonpolar. |
| Methanol | Polar Protic | Sparingly Soluble to Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, interacting with the polar groups of the compound. |
| Ethanol | Polar Protic | Sparingly Soluble to Soluble | Similar to methanol, but slightly less polar. |
| Isopropanol | Polar Protic | Sparingly Soluble | Less polar than methanol and ethanol, leading to potentially lower solubility. |
| Acetone | Polar Aprotic | Soluble | The polar aprotic nature of acetone can effectively solvate the compound. |
| Acetonitrile | Polar Aprotic | Soluble | A common polar aprotic solvent in which many organic compounds are soluble. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble to Highly Soluble | DMF is another strong polar aprotic solvent often used in organic synthesis and solubility studies.[1] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound. This protocol is based on standard laboratory procedures for solubility assessment.[2][3][4]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, DMSO, DMF)
-
Analytical balance (accurate to ±0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Glass vials with screw caps
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of glass vials.
-
Add a known volume (e.g., 1.0 mL) of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the supernatant from each vial using a pipette.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining compound solubility.
This guide provides a framework for understanding and experimentally determining the solubility of this compound. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities.
References
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Thieno[3,2-d]pyrimidin-4(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidin-4(3H)-one core is a prominent heterocyclic scaffold in modern medicinal chemistry, recognized for its structural resemblance to purine bases and its consequent broad range of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of these derivatives. It further delves into their diverse biological applications, with a particular focus on their role as kinase inhibitors in oncology. Detailed experimental protocols for key synthetic transformations and a summary of quantitative biological data are presented to facilitate further research and development in this promising area.
Discovery and Historical Perspective
While a singular, definitive report on the initial synthesis of the parent thieno[3,2-d]pyrimidin-4(3H)-one is not readily apparent in the historical literature, the emergence of this scaffold is intrinsically linked to the development of synthetic methodologies for condensed pyrimidine systems in the mid-20th century. The early exploration of thienopyrimidines was driven by their structural analogy to purines, the fundamental components of nucleic acids. This bioisosteric relationship suggested that thienopyrimidine derivatives could act as antagonists in biological pathways involving purines, opening avenues for their investigation as potential therapeutic agents.
Early synthetic work focused on the annulation of a pyrimidine ring onto a pre-functionalized thiophene core. A pivotal advancement in this area was the advent of the Gewald reaction , which provided a versatile and efficient route to the key precursors, 2-aminothiophene-3-carboxylates and their corresponding amides. The subsequent cyclization of these intermediates with one-carbon synthons, such as formic acid and formamide, laid the foundation for the construction of the thieno[3,2-d]pyrimidin-4(3H)-one system. Over the ensuing decades, numerous research groups have refined and expanded upon these initial strategies, leading to a vast and diverse library of thieno[3,2-d]pyrimidin-4(3H)-one derivatives with a wide spectrum of biological activities.
Synthetic Strategies
The construction of the thieno[3,2-d]pyrimidin-4(3H)-one core predominantly follows a convergent synthetic strategy, wherein a substituted 2-aminothiophene-3-carboxamide or carboxylate is cyclized with a suitable one-carbon electrophile.
Synthesis of the 2-Aminothiophene Precursor: The Gewald Reaction
The Gewald reaction is a multicomponent condensation that provides a straightforward and highly versatile method for the synthesis of polysubstituted 2-aminothiophenes. The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of elemental sulfur and a base (e.g., morpholine or triethylamine).
-
General Reaction Scheme:
Cyclization to the Thieno[3,2-d]pyrimidin-4(3H)-one Core
Once the 2-aminothiophene-3-carboxamide or carboxylate precursor is obtained, the pyrimidine ring is typically formed through cyclocondensation with a one-carbon synthon.
-
Common Cyclization Reagents:
-
Formamide: Heating the 2-aminothiophene precursor with formamide is a classical and widely used method.
-
Formamidine Acetate: This reagent offers a mild and efficient alternative to formamide.
-
Triethyl Orthoformate followed by an amine: This two-step, one-pot procedure allows for the introduction of a substituent at the N3 position of the pyrimidinone ring.
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This reagent serves as both a formylating agent and a cyclization promoter, often under microwave irradiation for accelerated reaction times.[1]
-
The following diagram illustrates a general workflow for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives.
Biological Activities and Therapeutic Potential
The structural similarity of the thieno[3,2-d]pyrimidine scaffold to endogenous purines has made it a "privileged scaffold" in drug discovery, leading to the development of derivatives with a wide array of biological activities.
Kinase Inhibition
A significant area of research has focused on the development of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several thieno[3,2-d]pyrimidine derivatives have been identified as potent PI3K inhibitors.
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and the point of intervention for thieno[3,2-d]pyrimidin-4(3H)-one-based inhibitors.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Certain thieno[3,2-d]pyrimidine derivatives have shown potent inhibitory activity against various CDKs.[2]
Other Biological Activities
Beyond kinase inhibition, derivatives of this scaffold have been investigated for a range of other therapeutic applications, including:
-
Anti-inflammatory activity
-
Antiviral activity
-
Antimicrobial activity
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activity of selected thieno[3,2-d]pyrimidin-4(3H)-one derivatives from the literature.
Table 1: Synthetic Yields of Selected Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
| Precursor | Cyclization Reagent | Product | Yield (%) | Reference |
| 2-Aminothiophene-3-carboxamide | Formamide | Thieno[3,2-d]pyrimidin-4(3H)-one | - | - |
| Methyl 3-aminothiophene-2-carboxylate | Formamidine acetate | Thieno[3,2-d]pyrimidin-4-ol | - | - |
| 3-Amino-5-arylthiophene amides | Formic acid | 6-Aryl-thieno[3,2-d]pyrimidin-4-one | 76-98 | [1] |
| Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate | DMF-DMA | 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 31 | [1] |
Table 2: Biological Activity of Selected Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| PDK1 Inhibitor | PDK1 | Biochemical | low µM | - | [3] |
| Antiproliferative Agent | - | Cell viability | - | HeLa, HT-29 | [2] |
| Halogenated Derivative 1 | - | Antiproliferative | - | L1210 | [4] |
| Halogenated Derivative 2 | - | Antiproliferative | - | L1210 | [4] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of key intermediates and the final thieno[3,2-d]pyrimidin-4(3H)-one core, based on procedures described in the literature.
General Procedure for the Synthesis of 2-Aminothiophene-3-carboxamides (Gewald Reaction)
To a stirred solution of a ketone or aldehyde (1.0 eq) and an active methylene nitrile (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), elemental sulfur (1.1 eq) is added. A catalytic amount of a base (e.g., morpholine or triethylamine, 0.2 eq) is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The product is typically isolated by filtration or by evaporation of the solvent followed by purification by recrystallization or column chromatography.
General Procedure for the Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones from 2-Aminothiophene-3-carboxamides
A mixture of the 2-aminothiophene-3-carboxamide (1.0 eq) and formamide (excess) is heated at a high temperature (e.g., 150-180 °C) for several hours. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and dried to afford the thieno[3,2-d]pyrimidin-4(3H)-one.
Synthesis of 6-Aryl-thieno[3,2-d]pyrimidin-4-one via Formic Acid Cyclization
A solution of a 3-amino-5-arylthiophene amide (1.0 eq) in formic acid is stirred at 50 °C overnight in the presence of a catalytic amount of sulfuric acid.[1] The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the 6-aryl-thieno[3,2-d]pyrimidin-4-one.[1]
Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
The thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) is heated at reflux in an excess of phosphorus oxychloride (POCl3) for several hours. The excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is collected by filtration, washed with water, and dried to give the 4-chlorothieno[3,2-d]pyrimidine.
Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines via SNAr
To a solution of 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), the desired nucleophile (e.g., an amine or an alkoxide, 1.1 eq) and a base (e.g., triethylamine, if necessary) are added. The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC). The product is isolated by an appropriate workup procedure, which may involve precipitation, extraction, and purification by chromatography.
Conclusion
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has firmly established itself as a cornerstone in medicinal chemistry and drug discovery. Its rich history, rooted in the principles of bioisosterism, has paved the way for the development of a vast and diverse range of derivatives with significant therapeutic potential. The synthetic accessibility of this core, primarily through the versatile Gewald reaction and subsequent cyclization strategies, continues to fuel its exploration. As our understanding of the intricate signaling pathways that govern human disease deepens, the thieno[3,2-d]pyrimidin-4(3H)-one core is poised to remain a highly valuable and "privileged" scaffold for the design and development of novel, targeted therapeutics. This guide provides a solid foundation for researchers to build upon in their quest for the next generation of drugs based on this remarkable heterocyclic system.
References
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[3,2-d]pyrimidine Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The thieno[3,2-d]pyrimidine core represents a class of fused heterocyclic compounds that has garnered substantial interest in medicinal chemistry.[1] Its structural resemblance to purine, a fundamental component of nucleic acids, positions it as a bioisostere capable of interacting with a wide array of biological targets.[2][3] This versatile framework has been successfully employed in the development of agents targeting cancer, inflammation, and infectious diseases, establishing it as a "privileged scaffold" in drug discovery.[1][4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of thieno[3,2-d]pyrimidine derivatives, offering valuable insights for researchers and drug development professionals.
Synthetic Strategies
The construction of the thieno[3,2-d]pyrimidine scaffold can be achieved through various synthetic routes, typically starting from a substituted thiophene precursor. A common and effective strategy involves the cyclization of 2-aminothiophene-3-carboxamide or related derivatives. Subsequent modifications, often through nucleophilic aromatic substitution (SNAr), Suzuki coupling, and other cross-coupling reactions, allow for the introduction of diverse substituents at various positions of the bicyclic core, enabling the fine-tuning of pharmacological properties.[6][7][8]
For instance, a prevalent method involves the condensation of 3-aminothiophene amides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones.[9] The resulting pyrimidinone can be converted to a 4-chloro intermediate using reagents like phosphorus oxychloride (POCl₃), which then serves as a versatile anchor for introducing various amine or alkoxy groups via nucleophilic substitution.[9]
Biological Activities and Therapeutic Potential
The thieno[3,2-d]pyrimidine scaffold has been identified as a key pharmacophore in a multitude of therapeutic areas. Its rigid structure provides a stable platform for orienting functional groups to achieve high-affinity interactions with various enzymatic targets and receptors.
A significant portion of research on thieno[3,2-d]pyrimidines has focused on their potential as anticancer agents, particularly as kinase inhibitors.[2] The dysregulation of protein kinase signaling is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention.
-
Kinase Inhibition: Derivatives of this scaffold have shown potent inhibitory activity against several key kinases implicated in cancer progression, including Focal Adhesion Kinase (FAK), FMS-like Tyrosine Kinase 3 (FLT3), Phosphoinositide 3-kinase (PI3K), and Receptor-Interacting Protein Kinase 2 (RIPK2).[10][11][12] For example, one derivative was identified as a potent dual inhibitor of FAK and the FLT3-D835Y mutant with IC₅₀ values of 9.7 nM and 0.5 nM, respectively.[10] Another compound exhibited an IC₅₀ of 11 nM against RIPK2, highlighting its potential in inflammation-associated cancers.[11] The PI3K/AKT/mTOR pathway, a critical cascade for cell survival and proliferation, is another prominent target for this class of compounds.[12]
-
Antiproliferative and Apoptosis-Inducing Effects: Many halogenated thieno[3,2-d]pyrimidines have demonstrated significant antiproliferative properties against various cancer cell lines.[2] Structure-activity relationship (SAR) studies have indicated that a chlorine atom at the C4-position is often crucial for cytostatic activity.[2] The mechanism of action for some of the most active compounds involves the induction of apoptosis, a form of programmed cell death.[2][13]
Table 1: Anticancer Activity of Selected Thieno[3,2-d]pyrimidine Derivatives
| Compound Class | Target(s) | IC₅₀ / Activity | Cell Lines | Reference |
|---|---|---|---|---|
| 2,4-Substituted | FAK / FLT3 | 9.7 nM / 0.5 nM | - | [10] |
| 2,6-Substituted | - | 0.6 µM | Ramos | [8] |
| 2,4-Substituted | RIPK2 | 11 nM | - | [11] |
| 2,4-Substituted | FMS (CSF-1R) | 2 nM | - | [14] |
| 4-Morpholino | PI3K (p110α) | 2.0 nM | A375 | [15] |
| Halogenated | - | GI₅₀ < 10 µM | L1210, DU-145 |[2] |
The thieno[3,2-d]pyrimidine core is a promising scaffold for developing novel anti-infective agents to combat the growing threat of antimicrobial resistance.[5][6]
-
Antibacterial Activity: Derivatives have been synthesized that exhibit potent activity against both Gram-positive and Gram-negative bacteria.[6] One key mechanism of action is the inhibition of DNA gyrase, an essential bacterial enzyme that is absent in humans, making it an ideal target for selective toxicity.[6] Molecular docking studies have revealed that these compounds can establish key binding interactions with residues such as THR165 and ASN46 within the enzyme's active site.[6]
-
Antifungal Activity: Certain derivatives have also shown selective inhibitory activity against clinically relevant fungal strains, such as Cryptococcus neoformans.[2]
Table 2: Antimicrobial Activity of Selected Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target | Binding Affinity | Organism(s) | Reference |
|---|---|---|---|---|
| S5 | DNA Gyrase B | -8.2 kcal/mol | Bacteria | [6] |
| S8 | DNA Gyrase B | -8.2 kcal/mol | Bacteria | [6] |
| Halogenated (1 & 2) | Not Specified | Not Specified | Cryptococcus neoformans |[2] |
The versatility of the scaffold extends to other important biological targets:
-
Sirtuin Inhibition: Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as a novel class of potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, which are NAD⁺ dependent deacetylases.[16] These enzymes are considered potential targets for metabolic, oncologic, and neurodegenerative disorders. The most potent compounds exhibit nanomolar efficacy.[16]
-
Anti-inflammatory Activity: By targeting kinases like RIPK2, which are involved in inflammatory signaling pathways, thieno[3,2-d]pyrimidine derivatives have demonstrated significant anti-inflammatory and hepatoprotective effects in preclinical models.[11]
-
17β-HSD2 Inhibition: Conformationally restricted analogues have been developed as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme associated with the development of osteoporosis.[9]
Experimental Protocols
A robust drug discovery campaign relies on well-defined experimental procedures for both synthesis and biological evaluation.
-
Step 1: Cyclization to Thienopyrimidinone: A solution of a 3-aminothiophene-2-carboxamide derivative in formic acid is heated under reflux for several hours. After cooling, the reaction mixture is poured into water, and the precipitated solid is filtered, washed, and dried to yield the thieno[3,2-d]pyrimidin-4-one.[9]
-
Step 2: Chlorination: The thieno[3,2-d]pyrimidin-4-one from Step 1 is heated in an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF or a phase-transfer catalyst, for 2-4 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is filtered, washed, and dried to afford the 4-chlorothieno[3,2-d]pyrimidine intermediate.[9]
-
Step 3: Nucleophilic Substitution: The 4-chloro intermediate is dissolved in a suitable solvent (e.g., isopropanol, DMF, or CH₂Cl₂). An appropriate amine or alcohol nucleophile (1.1-1.5 equivalents) and a base (e.g., triethylamine or diisopropylethylamine) are added. The mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC or LC-MS). The product is then isolated by extraction and purified by column chromatography or recrystallization.[6][9]
-
Cell Seeding: Human cancer cells (e.g., HeLa, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[13]
-
Compound Treatment: The thieno[3,2-d]pyrimidine derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium. The cells are treated with various concentrations of the compounds (e.g., 0.1 to 100 µM) and incubated for an additional 48-72 hours. A positive control (e.g., Doxorubicin) and a vehicle control (DMSO) are included.[13]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and IC₅₀ values are determined by plotting the inhibition percentage against the log of the compound concentration.
Conclusion
The thieno[3,2-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, offering a versatile and effective platform for the design of potent and selective therapeutic agents. Its proven success in targeting a wide range of enzymes, particularly protein kinases, underscores its privileged nature. The continued exploration of this scaffold, driven by innovative synthetic methodologies and a deeper understanding of its structure-activity relationships, promises to yield novel drug candidates for treating cancer, infectious diseases, and other significant human ailments.
References
- 1. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. theaspd.com [theaspd.com]
- 7. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one in nucleophilic substitution reactions. This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted thieno[3,2-d]pyrimidine derivatives with potential applications in medicinal chemistry and drug discovery. The reactive chloromethyl group at the 2-position serves as an excellent electrophile for the introduction of various functional groups via an SN2 mechanism.
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and kinase inhibitory effects. The this compound is a key intermediate that allows for the facile introduction of substituents at the 2-position, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The primary mode of reaction for this compound is a bimolecular nucleophilic substitution (SN2) at the chloromethyl group. The electron-withdrawing nature of the thieno[3,2-d]pyrimidin-4(3H)-one core enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a variety of nucleophiles.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for nucleophilic substitution reactions with this compound, based on analogous reactions with similar 2-(chloromethyl)heterocycles.[1][2]
Table 1: Nucleophilic Substitution with N-Nucleophiles (Amines)
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | 2-(morpholinomethyl)thieno[3,2-d]pyrimidin-4(3H)-one | K₂CO₃ | DMF | 60 | 12 | >85 (estimated) |
| Piperidine | 2-(piperidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one | Et₃N | EtOH | Room Temp | 8 | >90 (estimated) |
| Substituted Anilines | 2-((arylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one | DIPEA | IPA | 80 | 12-24 | 70-85 (estimated) |
| N-methylpiperazine | 2-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one | - | DMF | Reflux | 34 | >80 (reported for analogous system)[2] |
Table 2: Nucleophilic Substitution with S-Nucleophiles (Thiols)
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | 2-((phenylthio)methyl)thieno[3,2-d]pyrimidin-4(3H)-one | NaOEt | EtOH | Room Temp | 4 | >90 (estimated) |
| Cysteamine | 2-(((2-aminoethyl)thio)methyl)thieno[3,2-d]pyrimidin-4(3H)-one | K₂CO₃ | DMF | Room Temp | 6 | >85 (estimated) |
Table 3: Nucleophilic Substitution with O-Nucleophiles (Alcohols/Phenols)
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | 2-(methoxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one | NaH | THF | Room Temp | 12 | 60-70 (estimated) |
| Phenol | 2-(phenoxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one | K₂CO₃ | DMF | 80 | 8 | 75-85 (estimated) |
Experimental Protocols
The following are general protocols for the nucleophilic substitution reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., DMF, EtOH, ACN)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound in the appropriate anhydrous solvent, add the amine nucleophile and the base under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (refer to Table 1) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If a more volatile solvent is used, remove it under reduced pressure.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-((amino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one derivative.
Protocol 2: Reaction with Thiol Nucleophiles
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.0 - 1.2 eq)
-
Base (e.g., NaH, K₂CO₃, NaOEt) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., DMF, EtOH, THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a stirred solution of the thiol nucleophile in the appropriate anhydrous solvent, add the base under an inert atmosphere.
-
Stir the mixture at room temperature for 15-30 minutes to generate the thiolate anion.
-
Add this compound to the reaction mixture.
-
Stir the reaction at the appropriate temperature (refer to Table 2) and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-((alkyl/arylthio)methyl)thieno[3,2-d]pyrimidin-4(3H)-one derivative.
Protocol 3: Reaction with Alcohol/Phenol Nucleophiles
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol nucleophile (1.0 - 1.5 eq)
-
Strong base (e.g., NaH) or a weaker base for phenols (e.g., K₂CO₃) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a stirred solution of the alcohol or phenol in the appropriate anhydrous solvent, add the base under an inert atmosphere.
-
Stir the mixture at room temperature until the deprotonation is complete (evolution of H₂ gas ceases if NaH is used).
-
Add this compound to the reaction mixture.
-
Stir the reaction at the appropriate temperature (refer to Table 3) and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (if NaH was used) or water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-((alkoxy/phenoxy)methyl)thieno[3,2-d]pyrimidin-4(3H)-one derivative.
Visualizations
Experimental Workflow
Caption: General workflow for the nucleophilic substitution reaction.
Potential Signaling Pathway Inhibition
Derivatives of thieno[3,2-d]pyrimidines have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for the Derivatization of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, making them valuable scaffolds for drug design.[1] Various derivatives of this core structure have demonstrated a broad spectrum of biological activities, including acting as kinase inhibitors, phosphodiesterase inhibitors, and exhibiting antiproliferative and antifungal properties.[1] The starting material, 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one, possesses a reactive chloromethyl group at the 2-position, which serves as a key handle for introducing diverse functionalities through nucleophilic substitution reactions. This allows for the generation of a library of novel derivatives for screening and development of new therapeutic agents.
These application notes provide a detailed protocol for the derivatization of this compound with various nucleophiles. The resulting compounds can be evaluated for a range of biological activities.
General Derivatization Protocol
The derivatization of this compound is typically achieved via a nucleophilic substitution reaction where the chlorine atom is displaced by a nucleophile. Common nucleophiles for this reaction include primary and secondary amines, thiols, and alcohols. The general reaction scheme is presented below:
Caption: General reaction scheme for nucleophilic substitution.
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol outlines a general method for the reaction of this compound with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (CH3CN))
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Heating apparatus (e.g., heating mantle or oil bath)
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Work-up and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or CH3CN), add the desired nucleophile (1.1 - 1.5 eq.) and a suitable base (1.5 - 2.0 eq.).
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) for a period of 2-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into ice-water to precipitate the product. If CH3CN is used, the solvent can be removed under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes hypothetical quantitative data for the derivatization of this compound with various nucleophiles based on the general protocol.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 80 | 6 | 85 |
| 2 | Benzylamine | Et₃N | CH₃CN | 60 | 12 | 78 |
| 3 | Thiophenol | K₂CO₃ | DMF | RT | 24 | 92 |
| 4 | 4-Methoxyphenol | K₂CO₃ | CH₃CN | 80 | 18 | 65 |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the derivatization and subsequent analysis of this compound.
Caption: Experimental workflow from synthesis to biological screening.
Potential Biological Applications and Screening
Derivatives of the thieno[3,2-d]pyrimidine scaffold have been investigated for a variety of biological activities. A common application for this class of compounds is in the development of kinase inhibitors. The synthesized derivatives can be screened against a panel of kinases to identify potential lead compounds for further development.
The following diagram illustrates a simplified signaling pathway where a kinase is a key component and how a synthesized inhibitor could potentially act.
Caption: Potential mechanism of action for synthesized inhibitors.
References
Application Notes and Protocols: 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one as a Versatile Intermediate in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction The thienopyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, largely due to its structural similarity to purine bases like adenine and guanine.[1][2] This bioisosteric relationship allows thienopyrimidine derivatives to interact with a wide array of biological targets, including enzymes and receptors, making them a cornerstone for the development of novel therapeutics.[1][3] Derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]
Within this class, 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one stands out as a particularly valuable synthetic intermediate. The presence of a reactive chloromethyl group at the C2 position provides a convenient handle for introducing diverse functional groups through nucleophilic substitution reactions.[4] This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of potent and selective drug candidates targeting various signaling pathways. These notes provide an overview of the synthesis and application of this key intermediate in the discovery of kinase inhibitors and other therapeutic agents.
Section 1: Synthesis and Derivatization Protocols
The strategic importance of this compound lies in its straightforward synthesis and its reactivity. The general synthetic approach involves the construction of the thienopyrimidine core followed by functionalization.
Protocol 1: Synthesis of the Thieno[3,2-d]pyrimidine Core
A common route to the thieno[3,2-d]pyrimidine core begins with a substituted aminothiophene, which undergoes cyclization to form the fused pyrimidinone ring system.[5][6]
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Urea
-
Pyridine or other high-boiling point solvent
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Cyclization: A mixture of methyl 3-aminothiophene-2-carboxylate (1 equivalent) and urea (1.5-2 equivalents) is heated in a high-boiling point solvent such as pyridine.
-
The reaction is refluxed for several hours and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.[7]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is poured into ice-water, and the pH is adjusted with dilute HCl to precipitate the product.
-
The resulting solid, thieno[3,2-d]pyrimidine-2,4-diol, is collected by filtration, washed with water, and dried.[7]
Protocol 2: Synthesis of this compound
This protocol describes the chlorination of the core structure. A related procedure for creating a dichlorinated intermediate involves using phosphorus oxychloride (POCl3).[5][7]
Materials:
-
Thieno[3,2-d]pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice-water
-
Dichloromethane (DCM)
Procedure:
-
A mixture of thieno[3,2-d]pyrimidine-2,4-diol, a large excess of POCl3, and a catalytic amount of DMF is heated to 120°C for 3 hours.[5]
-
The reaction is monitored by TLC.
-
After completion, the excess POCl3 is removed under reduced pressure.
-
The viscous residue is carefully poured into a beaker of ice-water with vigorous stirring to precipitate the chlorinated product.[5][7]
-
The solid is collected by filtration, washed with cold water, and dried to yield 2,4-dichlorothieno[3,2-d]pyrimidine.[5]
-
Selective hydrolysis or further specific modification would be required to yield the final this compound intermediate.
Protocol 3: General Protocol for Nucleophilic Substitution
The chloromethyl group is highly susceptible to nucleophilic attack, allowing for the introduction of various side chains.
Materials:
-
This compound
-
Nucleophile of choice (e.g., amine, thiol, alcohol)
-
Aprotic polar solvent (e.g., DMF, Acetonitrile)
-
Base (e.g., K2CO3, Triethylamine)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent.
-
Add the desired nucleophile (1.1 equivalents) and a base (1.5-2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired derivative.
Section 2: Application in Kinase Inhibitor Discovery
Kinases are critical regulators of cellular signaling, and their dysregulation is a common feature in cancer.[3] The thienopyrimidine scaffold has been extensively used to design inhibitors for various kinases, including Phosphoinositide 3-kinases (PI3Ks) and 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1).[3][8]
PI3K/PDK1 Signaling Pathway
The PI3K pathway is one of the most frequently mutated pathways in human cancers, promoting tumor growth and survival.[9] PDK1 is a key downstream effector of PI3K.[8] Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been designed to inhibit these kinases, thereby blocking pro-survival signaling.[8]
Biological Activity Data
Derivatives of the thienopyrimidine scaffold have demonstrated potent inhibitory activity against various kinases. The ability to easily modify the C2 position using the chloromethyl intermediate allows for fine-tuning of potency and selectivity.
Table 1: Kinase Inhibitory Activity of Representative Thienopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cell Line / Assay | Citation |
|---|---|---|---|---|
| 17f (thieno[2,3-d]) | VEGFR-2 | 0.23 | In vitro assay | [10] |
| 8k (thieno[2,3-d]) | ROCK I | 0.004 | In vitro assay | [11] |
| 8k (thieno[2,3-d]) | ROCK II | 0.001 | In vitro assay | [11] |
| GDC-0941 | PI3Kα | 0.003 | In vitro assay | [12][13] |
| GDC-0941 | PI3Kδ | 0.003 | In vitro assay | [12][13] |
| NSC348884 | PI3Kδ | 7.32 | Adapta kinase assay | [14] |
| Various (thieno[3,2-d]) | PDK1 | low µM | Biochemical assay | [8] |
Note: Data for various thienopyrimidine isomers are presented to illustrate the scaffold's potential. GDC-0941 (Pictilisib) is a known thienopyrimidine-based PI3K inhibitor.[12]
Section 3: Application in Other Therapeutic Areas
The versatility of the this compound intermediate extends beyond kinase inhibitors. Derivatives have been synthesized and evaluated for a range of other therapeutic applications.
Antimicrobial and Antifungal Agents
By introducing side chains that mimic the structures of known antimicrobial agents, novel thienopyrimidine derivatives with potent activity have been developed.
Table 2: Antimicrobial and Antifungal Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound ID | Activity Type | Minimum Inhibitory Concentration (MIC) | Note | Citation |
|---|---|---|---|---|
| 22 | Antibacterial | 0.05 - 0.13 mM | Broad activity, 6-15 fold more potent than controls | [15] |
| 14 | Antifungal | 0.013 - 0.026 mM | 10-15 times more potent than ketoconazole | [15] |
| 15 | Antifungal | 0.027 mM | Excellent MFC values (0.056-0.058 mM) | [15] |
Note: These specific compounds are thieno[2,3-d] isomers, demonstrating the broad utility of the general scaffold.[15]
PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair.[16][17] Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations (a concept known as synthetic lethality).[16][17][18] While specific examples directly linking this compound to PARP inhibitors are not prevalent in the cited literature, the thienopyrimidine scaffold's structural similarity to the adenine moiety of NAD+ (the substrate for PARP) makes it an attractive core for designing novel PARP inhibitors. The synthetic accessibility provided by the chloromethyl intermediate allows for the exploration of this chemical space.
Conclusion
This compound is a high-value intermediate for medicinal chemists and drug discovery professionals. Its utility stems from the privileged thienopyrimidine core and a reactive chloromethyl group that facilitates the efficient synthesis of diverse compound libraries. As demonstrated, this scaffold has been successfully employed to develop potent inhibitors of key cancer targets like protein kinases and holds significant potential for the discovery of new antimicrobial agents and other therapeutics. The protocols and data presented herein serve as a foundational guide for researchers looking to leverage this versatile building block in their drug discovery programs.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one|CAS 1039847-82-9 [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 8. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ionctura.com [ionctura.com]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. adooq.com [adooq.com]
- 14. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure [mdpi.com]
- 15. Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. mdpi.com [mdpi.com]
- 18. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Thieno[3,2-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to purines allows it to interact with various biological targets, leading to potential therapeutic applications.[1] Derivatives of this core have been identified as potent inhibitors of kinases, such as phosphoinositide 3-kinase (PI3K), and as antimicrobial agents targeting bacterial DNA gyrase.[2][3] The dysregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of many cancers, making it a prime target for drug development.[2][4] Similarly, the rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action, such as the inhibition of DNA gyrase.[3]
This document provides detailed experimental procedures for the synthesis of novel thieno[3,2-d]pyrimidine analogs, focusing on a versatile and widely applicable synthetic route. The protocols outlined below describe the synthesis of key intermediates and the subsequent diversification of the thieno[3,2-d]pyrimidine core.
General Synthetic Workflow
The synthesis of substituted thieno[3,2-d]pyrimidine analogs can be efficiently achieved through a multi-step process commencing with the construction of a substituted 2-aminothiophene-3-carboxamide. This intermediate undergoes cyclization to form the thieno[3,2-d]pyrimidin-4-one core, which is then activated by chlorination to facilitate the introduction of various substituents at the 4-position via nucleophilic aromatic substitution.
Caption: General synthetic workflow for novel thieno[3,2-d]pyrimidine analogs.
Experimental Protocols
Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one (A versatile intermediate)
This protocol describes the cyclization of a 2-aminothiophene-3-carboxamide to form the core thieno[3,2-d]pyrimidin-4(3H)-one structure. Microwave irradiation is presented as an efficient method for this transformation.[5]
Materials:
-
Substituted 2-aminothiophene-3-carboxamide
-
Formic acid or N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethanol (for microwave synthesis)
-
Microwave reactor
-
Standard glassware for organic synthesis
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure (Microwave-Assisted):
-
In a microwave-safe reaction vessel, dissolve the substituted 2-aminothiophene-3-carboxamide in ethanol.
-
Add an excess of formic acid or DMF-DMA to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature and power (e.g., 100 °C, 80 W) for a designated time (e.g., 15 minutes).[5]
-
After the reaction is complete, cool the vessel to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol, diethyl ether) to remove impurities.
-
Purify the thieno[3,2-d]pyrimidin-4(3H)-one by recrystallization from an appropriate solvent.
-
Dry the purified product under vacuum and characterize it by NMR, mass spectrometry, and melting point determination.
Protocol 2: Synthesis of 4-Chloro-thieno[3,2-d]pyrimidine (Activation for diversification)
This protocol details the conversion of the thieno[3,2-d]pyrimidin-4(3H)-one to the more reactive 4-chloro-thieno[3,2-d]pyrimidine, a key intermediate for introducing diversity.[6]
Materials:
-
Substituted thieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, as a catalyst)[6]
-
Acetonitrile (CH₃CN) or another suitable high-boiling solvent[6]
-
Ice-water bath
-
Standard glassware for reflux or heating
-
Filtration apparatus
-
Extraction funnels and solvents (e.g., ethyl acetate, water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the substituted thieno[3,2-d]pyrimidin-4(3H)-one in a suitable solvent like acetonitrile.
-
If desired, add a catalytic amount of N,N-dimethylaniline.[6]
-
Carefully add phosphorus oxychloride (POCl₃) dropwise to the suspension at 0 °C.[6]
-
After the addition is complete, heat the reaction mixture to reflux (e.g., 80-85 °C) and maintain for several hours (e.g., 18 hours), monitoring the reaction progress by TLC.[6]
-
Once the reaction is complete, cool the mixture and carefully pour it into an ice-water bath to quench the excess POCl₃.
-
A precipitate of the 4-chloro-thieno[3,2-d]pyrimidine should form. Collect the solid by filtration and wash it thoroughly with water.
-
Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Dry the purified 4-chloro-thieno[3,2-d]pyrimidine and characterize it by NMR, mass spectrometry, and melting point determination.
Protocol 3: Synthesis of 4-Substituted Thieno[3,2-d]pyrimidine Analogs (Diversification)
This protocol outlines the nucleophilic aromatic substitution (SNAr) reaction to introduce various functional groups at the 4-position of the thieno[3,2-d]pyrimidine core.
Materials:
-
Substituted 4-chloro-thieno[3,2-d]pyrimidine
-
Nucleophile (e.g., primary or secondary amine, alcohol, thiol)
-
Base (e.g., potassium carbonate, triethylamine, or sodium hydride for alcohols/thiols)
-
Solvent (e.g., DMSO, DMF, THF, or an alcohol corresponding to the nucleophile)[6][7]
-
Standard glassware for heating
-
Filtration and extraction apparatus
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure (Example with an amine nucleophile):
-
In a reaction vessel, dissolve the substituted 4-chloro-thieno[3,2-d]pyrimidine in a suitable solvent such as DMSO or a mixture of THF and isopropanol.[7]
-
Add the desired amine nucleophile and a base like potassium carbonate.[7]
-
Heat the reaction mixture to a specified temperature (e.g., 70-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction by TLC.[7]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the final compound by column chromatography on silica gel or by recrystallization.
-
Characterize the purified novel thieno[3,2-d]pyrimidine analog by NMR, mass spectrometry, and melting point analysis.
Data Presentation
The following tables summarize typical reaction conditions and characterization data for the synthesis of representative thieno[3,2-d]pyrimidine analogs.
Table 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones
| Starting Material | Reagent | Conditions | Yield (%) | M.p. (°C) | Reference |
| 3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxamide | Formic acid | Microwave, 100 °C, 15 min | - | - | [5] |
| Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate | DMF-DMA, EtOH | Microwave, 100 °C, 80 W, 15 min | 98 | - | [5] |
| 2-Amino-4,5-dimethylthiophene-3-carboxamide | Formamide | Reflux | - | 247-248 | [8] |
Table 2: Synthesis of 4-Chloro-thieno[3,2-d]pyrimidines
| Starting Material | Reagent | Conditions | Yield (%) | M.p. (°C) | Reference |
| 2-tert-Butylamino-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one | POCl₃, N,N-dimethylaniline | CH₃CN, 80-85 °C, 18 h | - | - | [6] |
| Thieno[3,2-d]pyrimidin-4-one | POCl₃ | Reflux | - | - | [5] |
Table 3: Synthesis of 4-Substituted Thieno[3,2-d]pyrimidine Analogs
| 4-Chloro Intermediate | Nucleophile | Conditions | Yield (%) | M.p. (°C) | Reference |
| 4-Chlorothieno[3,2-d]pyrimidine | Various amines | K₂CO₃, DMSO, 100 °C, 12 h | 22-70 | - | [7] |
| 4-Chlorothieno[3,2-d]pyrimidine | Various amines | HCl, THF:IPA (3:1), 70 °C, 24 h | - | - | [7] |
| 2-tert-Butylamino-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidine | Various phenols | K₂CO₃, DMF, 130 °C, 3 h | - | - | [6] |
| 2-tert-Butylamino-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidine | Various alcohols | Na, corresponding alcohol, 60 °C | - | - | [6] |
Table 4: Characterization Data for Selected Thieno[3,2-d]pyrimidine Analogs
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | Reference |
| 3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | (CDCl₃) 3.78 (s, 3H), 3.90 (s, 3H), 5.29 (s, 2H), 6.88 (dd, J = 2.3, 8.2 Hz, 1H), 6.99–7.05 (m, 3H), 7.28 (t, J = 8.0 Hz, 1H), 7.36–7.44 (m, 3H), 7.68 (s, 1H), 8.48 (s, 1H) | (CDCl₃) 49.6, 55.4, 55.8, 112.5, 114.1, 114.7, 116.2, 119.5, 120.9, 122.1, 123.2, 130.7, 131.3, 135.3, 139.4, 150.1, 152.6, 157.4, 158.9, 161.0, 161.4 | [M+H]⁺ = 379.31 | [5] |
| 2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one | (DMSO-d₆) 3.86 (s, 3H), 3.88 (s, 3H), 7.03 (ddd, J = 1.3, 2.5, 7.9 Hz, 1H), 7.14 (ddd, J = 0.9, 2.7, 8.3 Hz, 1H), 7.36 (t, J = 1.9 Hz, 1H), 7.37–7.47 (m, 3H), 7.71 (t, J = 1.8 Hz, 1H), 7.74 (ddd, J = 0.9, 1.5, 7.7 Hz, 1H), 7.81 (s, 1H) | (DMSO-d₆) 56.0, 56.1, 112.3, 113.5, 116.0, 118.2, 119.2, 120.7, 121.1, 122.0, 130.2, 131.0, 134.4, 134.5, 151.5, 155.1, 158.5, 158.7, 160.1, 160.6 | [M+H]⁺ = 365.26 | [5] |
Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][4] Its aberrant activation is a common feature in many cancers. Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thieno[3,2-d]pyrimidine analogs.
Bacterial DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process vital for relieving torsional stress. Thieno[3,2-d]pyrimidine derivatives can inhibit DNA gyrase, leading to the disruption of these critical cellular processes and ultimately bacterial cell death.
Caption: Mechanism of action of thieno[3,2-d]pyrimidine analogs as DNA gyrase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. theaspd.com [theaspd.com]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-d]pyrimidine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer properties. Their structural similarity to purines allows them to interact with various biological targets, leading to the inhibition of cancer cell proliferation and the induction of cell death. This document provides an overview of the application of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one and its related halogenated thieno[3,2-d]pyrimidines in anticancer research, detailing their mechanism of action, experimental protocols, and relevant data. The presence of a reactive chloromethyl group at the C2 position and a halogen at the C4 position are considered critical for their cytotoxic effects.[1][2][3]
Anticancer Activity and Mechanism of Action
Halogenated thieno[3,2-d]pyrimidines, particularly those with a chlorine atom at the C4-position, have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2][3] While specific data for this compound is limited in publicly available literature, the broader class of compounds is known to induce apoptosis in cancer cells.[1][3] Interestingly, this apoptosis induction appears to be independent of cell cycle arrest, suggesting a mechanism of action that may differ from traditional DNA alkylating agents.[1]
The primary proposed mechanisms of action for this class of compounds include:
-
Induction of Apoptosis: Treatment with halogenated thieno[3,2-d]pyrimidines leads to programmed cell death. This is a key characteristic of effective anticancer agents.[1][3]
-
Cell Cycle Independent Cytotoxicity: Unlike many chemotherapeutic agents that cause cell cycle arrest at specific phases, some active thieno[3,2-d]pyrimidines induce apoptosis without significant cell cycle perturbation.[1]
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity of representative halogenated thieno[3,2-d]pyrimidines against various cancer cell lines. It is important to note that these are structurally related compounds, and the activity of this compound may vary.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 (2,4-dichloro-thieno[3,2-d]pyrimidine) | L1210 (mouse leukemia) | 1.2 | [1] |
| CCRF-CEM (human leukemia) | 2.1 | [1] | |
| HeLa (human cervical cancer) | 3.5 | [1] | |
| 2 (4-chloro-thieno[3,2-d]pyrimidin-2(1H)-one) | L1210 (mouse leukemia) | 6.8 | [1] |
| CCRF-CEM (human leukemia) | 8.9 | [1] | |
| HeLa (human cervical cancer) | 12.4 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures used for evaluating the anticancer activity of thienopyrimidine derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., L1210, CCRF-CEM, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (or related compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway induced by thienopyrimidine derivatives.
Experimental Workflow
Caption: General experimental workflow for evaluating anticancer properties.
Conclusion
This compound belongs to a class of thieno[3,2-d]pyrimidine compounds with promising anticancer potential. While specific research on this particular molecule is not extensively documented, the available data on structurally similar halogenated derivatives suggest that its mechanism of action likely involves the induction of apoptosis. The provided protocols and workflows offer a foundational framework for researchers to investigate the anticancer properties of this and related compounds, contributing to the development of novel cancer therapeutics. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound.
References
Application Notes and Protocols for Kinase Inhibitor Design Using 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Introduction: The Thienopyrimidine Scaffold in Kinase Inhibition
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to the native purine bases of ATP. This bioisosterism makes it an ideal scaffold for designing competitive inhibitors that target the highly conserved ATP-binding site of protein kinases[1]. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, driving aberrant cell proliferation, survival, and angiogenesis. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.
Thienopyrimidine derivatives have been successfully developed as potent inhibitors against a range of critical cancer-associated kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinase (PI3K), and Janus Kinase 3 (JAK3)[2][3][4]. The versatility of the thienopyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity. This document focuses on a key intermediate and potential reactive agent, 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one , outlining its strategic application in the design of both traditional and covalent kinase inhibitors.
The Dual Utility of this compound
The title compound is a versatile building block with a dual role in kinase inhibitor design, stemming from the reactivity of the 2-(chloromethyl) group.
-
As a Key Synthetic Intermediate: The chloromethyl group serves as an excellent electrophilic handle for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of chemical moieties at the C2 position, enabling rapid library synthesis to explore the chemical space around the kinase ATP-binding site. This approach is fundamental to building inhibitors with high affinity and selectivity through non-covalent interactions.
-
As a Potential Covalent Warhead: The chloromethyl group, and more broadly α-chloroacetamides, can act as an electrophilic "warhead" to form a covalent bond with nucleophilic amino acid residues, most commonly cysteine, located within or near the kinase active site[5][6]. This strategy leads to the design of targeted covalent inhibitors (TCIs), which can achieve prolonged and potent target inhibition, high selectivity, and overcome acquired resistance mechanisms.
This guide will provide detailed protocols and workflows covering both applications, from chemical synthesis to comprehensive biological evaluation.
PART 1: Chemical Synthesis and Derivatization
General Synthetic Strategy
The workflow begins with the construction of the core thienopyrimidine scaffold, followed by functionalization.
Caption: General workflow for synthesis and derivatization.
Protocol 1: Synthesis of this compound (General Procedure)
This protocol outlines a plausible, multi-step synthesis based on common heterocyclic chemistry principles.
Step 1: Synthesis of 3-Aminothiophene-2-carboxylate Precursor
-
This step typically involves the Gewald reaction, condensing a ketone or aldehyde with an active methylene nitrile (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base like morpholine or diethylamine.
Step 2: Cyclization to form the Thieno[3,2-d]pyrimidin-4(3H)-one Core
-
To a solution of the 3-aminothiophene-2-carboxylate ester (1.0 eq) in a suitable solvent like dioxane, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the acylation is complete (monitored by TLC).
-
Add formamide (excess, ~10 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 120-140 °C) for 6-8 hours. The cyclization progress should be monitored by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.
Self-Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct isomer has been formed and is free of impurities before proceeding.
Protocol 2: Derivatization via Nucleophilic Substitution
This protocol describes the reaction of the 2-(chloromethyl) group with various nucleophiles to generate a library of kinase inhibitor candidates.
Materials:
-
This compound
-
Desired nucleophile (e.g., a primary/secondary amine, thiol, or alcohol)
-
A suitable base (e.g., K₂CO₃, DIPEA)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the nucleophile (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat (e.g., 50-80 °C) as required. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final derivative.
PART 2: Application in Covalent Kinase Inhibitor Design
The design of targeted covalent inhibitors (TCIs) relies on an electrophilic "warhead" that can form a stable bond with a nucleophilic residue on the target protein. The α-chloroacetamide moiety is a well-established warhead that reacts with cysteine residues[5][6]. The 2-(chloromethyl) group on the thienopyrimidinone core can be considered a precursor or a direct analog to this functional group.
Mechanism of Covalent Inhibition
The inhibition process is a two-step mechanism:
-
Reversible Binding: The inhibitor initially binds non-covalently to the kinase's ATP pocket, driven by interactions of the thienopyrimidine scaffold and its substituents.
-
Covalent Bond Formation: Once bound, the correctly positioned electrophilic chloromethyl group reacts with the thiol side chain of a nearby cysteine residue via a nucleophilic substitution (SN2) reaction, forming an irreversible thioether bond.
Caption: Two-step mechanism of targeted covalent inhibition.
This covalent modification permanently inactivates the enzyme. The advantage of this approach is that high potency can be achieved even if the initial non-covalent binding affinity is modest. Furthermore, selectivity can be enhanced by targeting non-conserved cysteine residues that are absent in other kinases[5].
PART 3: Biological Evaluation and Protocols
A rigorous biological evaluation is essential to characterize the potency, selectivity, and mechanism of action of the synthesized inhibitors. This involves a tiered approach, starting with biochemical assays and progressing to cell-based models.
Data Presentation: Inhibitory Activity of Thienopyrimidine Derivatives
The following table summarizes representative inhibitory activities of thienopyrimidine-based compounds against key cancer-related kinases, demonstrating the potential of this scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | 21 | [9] |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | 230 | [10] |
| Thieno[3,2-b]pyrimidine | VEGFR-2 | 3 | [11] |
| Thieno[2,3-d]pyrimidine | PI3Kβ | ~72% inhib. @ 10µM | [12] |
| Thieno[2,3-d]pyrimidine | PI3Kγ | ~84% inhib. @ 10µM | [12] |
| Thieno[3,2-d]pyrimidine | PI3Kδ | 16 | [3] |
| Thieno[2,3-d]pyrimidine | PI3Kα | 9470 | [1] |
Note: Data is compiled from various thienopyrimidine scaffolds to illustrate the general potential. Potency is highly dependent on the specific substitutions.
Protocol 3: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol measures the activity of a purified kinase by quantifying the amount of ADP produced, providing a direct measure of inhibitor potency (IC₅₀). The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based method suitable for high-throughput screening.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific peptide substrate
-
ATP (at or near the Km for the kinase)
-
Synthesized inhibitor compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Add 50 nL of each dilution to the wells of a 384-well plate. Include DMSO-only wells for 0% inhibition (high activity) control and wells without enzyme for 100% inhibition (background) control.
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate solution in Assay Buffer containing the target kinase and its specific peptide substrate.
-
Add 2.5 µL of this solution to each well containing the plated compound. .
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in Assay Buffer.
-
To start the kinase reaction, add 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
Mix briefly on a plate shaker and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Stop Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature to deplete all unused ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 4: Cellular Target Engagement Assay (NanoBRET™)
It is crucial to confirm that an inhibitor binds to its intended target in a physiological context. The NanoBRET™ Target Engagement Assay (Promega) is a live-cell assay that measures compound binding by competitive displacement of a fluorescent tracer.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate
-
Synthesized inhibitor compounds
-
White, 96-well cell culture plates
Procedure:
-
Cell Transfection:
-
On Day 1, seed HEK293 cells in a 96-well plate at an appropriate density.
-
Prepare a transfection complex of the Kinase-NanoLuc® fusion plasmid DNA with the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.
-
Add the complex to the cells and incubate for 18-24 hours to allow for protein expression.
-
-
Compound Treatment:
-
On Day 2, prepare serial dilutions of the inhibitor compounds in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer solution at the recommended concentration.
-
Add the tracer and the inhibitor dilutions to the wells containing the transfected cells. Include tracer-only wells (no inhibitor) as a control.
-
Equilibrate the plate for 2 hours at 37 °C in a CO₂ incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Immediately measure the Donor (450 nm) and Acceptor (610 nm) luminescence signals using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio (Acceptor/Donor).
-
Normalize the data relative to the no-inhibitor control.
-
Determine the cellular IC₅₀ value by fitting the dose-response curve. This value reflects the concentration of inhibitor required to displace 50% of the tracer from the target kinase in live cells.
-
PART 4: Relevant Signaling Pathways
Understanding the signaling context of the target kinase is vital for interpreting cellular data and predicting downstream effects. Thienopyrimidine inhibitors frequently target kinases in the PI3K/AKT/mTOR and VEGFR pathways.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Hyperactivation is a common event in many cancers, making PI3K a prime therapeutic target.
Caption: Simplified PI3K/AKT/mTOR pathway showing PI3K inhibition.
Inhibitors based on the this compound scaffold can block the catalytic activity of PI3K, preventing the phosphorylation of PIP2 to PIP3. This abrogates downstream signaling through AKT and mTOR, ultimately leading to reduced cell proliferation and the induction of apoptosis[13][14][15].
VEGFR Signaling Pathway
VEGF and its receptor, VEGFR-2, are the primary drivers of angiogenesis—the formation of new blood vessels. Tumors require angiogenesis to grow and metastasize. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.
Caption: Overview of VEGFR-2 signaling and its inhibition.
Thienopyrimidine-based inhibitors can bind to the ATP pocket of the VEGFR-2 kinase domain, blocking its autophosphorylation and the activation of downstream pro-angiogenic pathways like RAS/MAPK and PI3K/AKT[4][11]. This leads to an inhibition of endothelial cell proliferation and migration, effectively starving the tumor of its blood supply.
Conclusion
This compound represents a highly valuable and versatile scaffold for modern kinase inhibitor design. Its utility as a synthetic handle allows for the creation of diverse libraries for traditional SAR exploration. Concurrently, the inherent reactivity of its chloromethyl group provides a strategic entry point for the rational design of targeted covalent inhibitors, a class of drugs with proven clinical success. The protocols and strategic insights provided herein offer a comprehensive guide for researchers aiming to leverage this powerful chemical entity in the development of next-generation targeted cancer therapies.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Antimicrobial Agents from 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antimicrobial agents derived from the 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one scaffold. Thieno[3,2-d]pyrimidine derivatives are a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purine bases and their diverse biological activities, including potent antimicrobial effects.[1][2]
The protocols outlined below describe a strategic approach to synthesize a library of candidate compounds through nucleophilic substitution at the reactive 2-chloromethyl position and detail the subsequent evaluation of their antimicrobial efficacy against a panel of clinically relevant bacterial strains. The potential mechanism of action for this class of compounds is believed to involve the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication and repair.[3][4][5]
Data Presentation: Antimicrobial Activity of Thienopyrimidine Derivatives
The following tables summarize representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for various thienopyrimidine derivatives, demonstrating the potential of this scaffold as a source of new antimicrobial agents. It is important to note that these values are illustrative and actual results for newly synthesized compounds must be determined experimentally.
Table 1: Minimum Inhibitory Concentration (MIC) of Thieno[2,3-d]pyrimidinedione Derivatives
| Compound | MRSA (mg/L) | VRSA (mg/L) | VISA (mg/L) | VRE (mg/L) | S. pneumoniae (mg/L) | E. aerogenes (mg/L) |
| 1 | 2-16 | 2-16 | 2-16 | 2-16 | 2-16 | >32 |
| 2 | 2-16 | 2-16 | 2-16 | 2-16 | 2-16 | >32 |
| 3 | >32 | >32 | >32 | >32 | >32 | 8 |
Data adapted from a study on thieno[2,3-d]pyrimidinedione derivatives, which showed potent activity against multi-drug resistant Gram-positive organisms.[6]
Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Thieno[2,3-d]pyrimidine-based Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| 5b | Staphylococcus aureus | 4 | - |
| 14a | Staphylococcus aureus | - | - |
| 14b | Staphylococcus aureus | - | - |
| Micronomicin | Escherichia coli ATCC 25922 | 1 | 2 |
| Micronomicin | Pseudomonas aeruginosa ATCC 27853 | 2 | 8 |
| Micronomicin | Staphylococcus aureus ATCC 29213 | 0.5 | 1 |
| Micronomicin | Klebsiella pneumoniae ATCC 700603 | 1 | 4 |
MIC data for compounds 5b, 14a, and 14b are from a study targeting dihydropteroate synthase in Staphylococcus aureus.[7] MBC data for Micronomicin is included for illustrative purposes of the MBC/MIC relationship.[8]
Experimental Protocols
Synthesis Protocols
The synthesis of antimicrobial agents from this compound involves a two-step process: the synthesis of the chloromethyl intermediate followed by nucleophilic substitution to generate a diverse library of compounds.
1. Synthesis of this compound (Compound B)
This protocol describes a plausible synthesis of the key intermediate, this compound, from a 2-(hydroxymethyl) precursor.
-
Materials:
-
2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one (Compound A)
-
Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[9]
-
Anhydrous Dichloromethane (DCM) or 1,4-dioxane
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-cold water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
-
2. Synthesis of 2-Substituted-thieno[3,2-d]pyrimidin-4(3H)-one Derivatives (Compound C)
This protocol outlines the general procedure for the nucleophilic substitution reaction to generate a library of derivatives.
-
Materials:
-
This compound (Compound B)
-
Various nucleophiles (e.g., primary/secondary amines, thiols, phenols)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Base (e.g., K₂CO₃, triethylamine)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent in a round-bottom flask.
-
Add the desired nucleophile (1.1 eq) and a suitable base (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Antimicrobial Testing Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Synthesized thienopyrimidine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard and then dilute it in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria without compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no turbidity or by measuring the optical density at 600 nm.
-
2. Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of a compound that kills ≥99.9% of the initial bacterial inoculum.[8][10][11]
-
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
-
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).
-
Spread the aliquot onto a sterile MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[8]
-
3. Anti-Biofilm Activity Assay
This protocol assesses the ability of the compounds to inhibit biofilm formation.
-
Materials:
-
Synthesized thienopyrimidine derivatives
-
Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.
-
Add a diluted bacterial culture to each well. Include appropriate controls (bacteria without compound and medium only).
-
Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the stained biofilm with 30% acetic acid.
-
Measure the absorbance of the solubilized stain at 595 nm using a microplate reader to quantify biofilm formation.
-
Potential Mechanism of Action: DNA Gyrase Inhibition
Several studies suggest that thienopyrimidine derivatives may exert their antimicrobial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3][4][5] This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. theaspd.com [theaspd.com]
- 6. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of antibacterial activity of new thieno[2,3-d]pyrimidine hybrid compounds targeting dihydropteroate synthase to combat antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
Application Notes and Protocols for the Laboratory Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the laboratory synthesis of 4-substituted thieno[3,2-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential.[1][2] The thieno[3,2-d]pyrimidine scaffold is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] These protocols are designed to be a practical resource for researchers in organic synthesis and drug discovery.
Introduction to Thieno[3,2-d]pyrimidines
Thieno[3,2-d]pyrimidines are fused heterocyclic systems that are isosteres of purines, allowing them to interact with a variety of biological targets.[3] Their stable fused ring structure, coupled with favorable pharmacokinetic properties like enhanced bioavailability and membrane permeability, makes them attractive scaffolds for drug design.[1] The 4-position of the thieno[3,2-d]pyrimidine core is a common site for substitution to modulate biological activity and explore structure-activity relationships (SAR).[4]
This document outlines two primary strategies for the synthesis of 4-substituted thieno[3,2-d]pyrimidines:
-
Nucleophilic Aromatic Substitution (SNA_r_): A versatile method involving the displacement of a leaving group at the 4-position with various nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: Advanced methods for the formation of carbon-carbon and carbon-heteroatom bonds at the 4-position.
Method 1: Synthesis via Nucleophilic Aromatic Substitution (SNA_r_)
A common and effective route to a diverse range of 4-substituted thieno[3,2-d]pyrimidines is through the nucleophilic aromatic substitution of a 4-chloro precursor. This precursor is typically synthesized from the corresponding thieno[3,2-d]pyrimidin-4(3H)-one.
Synthesis of the 4-Chloro Intermediate
The initial step involves the chlorination of a 2-substituted-thieno[3,2-d]pyrimidin-4(3H)-one. This is a crucial transformation to activate the 4-position for subsequent nucleophilic attack.
Experimental Protocol: Synthesis of N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (5) [5]
-
To a cold (0 °C) solution of 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one (1 eq, 3.11 g, 9.93 mmol) and N,N-dimethylaniline (0.7 eq, 842 mg, 6.95 mmol) in acetonitrile (CH₃CN, 156 mL), slowly add phosphorus oxychloride (POCl₃, 5.5 eq, 8.37 g, 54.59 mmol, 5.1 mL) over 2 hours.
-
After the addition is complete, heat the reaction mixture to 80–85 °C and stir for 18 hours.
-
Cool the reaction mixture to 40 °C and then carefully quench by pouring it into water (400 mL) over 2 hours.
-
Filter the resulting precipitate and wash it with water (200 mL) to yield the crude product.
-
The crude material can be purified by preparative HPLC (ACN/H₂O + 0.1% HCO₂H) to afford the desired N-(tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine as a yellow/brown solid.
Table 1: Reagents and Conditions for the Synthesis of the 4-Chloro Intermediate
| Reagent/Parameter | Molar Ratio (eq) | Quantity |
| 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one | 1 | 3.11 g (9.93 mmol) |
| N,N-dimethylaniline | 0.7 | 842 mg (6.95 mmol) |
| Phosphorus oxychloride (POCl₃) | 5.5 | 8.37 g (5.1 mL) |
| Acetonitrile (CH₃CN) | - | 156 mL |
| Reaction Temperature | - | 80–85 °C |
| Reaction Time | - | 18 hours |
Substitution at the 4-Position with Amines
The 4-chloro intermediate readily undergoes nucleophilic substitution with a variety of primary and secondary amines to introduce diverse functionalities.
General Experimental Protocol: Synthesis of 4-Amino-thieno[3,2-d]pyrimidines [5]
-
Dissolve the 4-chloro-thieno[3,2-d]pyrimidine intermediate (1 eq.) in ethanol (EtOH, 22 mL/mmol).
-
Add the appropriate amine (3 eq.) and sodium carbonate (Na₂CO₃, 2 eq.) to the solution.
-
Heat the reaction mixture at 35 °C or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
If the reaction is not complete after 72 hours, an additional portion of the amine may be added.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography to yield the desired 4-amino-substituted thieno[3,2-d]pyrimidine.
Table 2: Reaction Conditions for the Synthesis of 4-Amino Derivatives [5]
| Amine | Temperature | Reaction Time | Yield |
| Linear primary amines | Reflux | 24-72 h | 51–77% |
| Ramified primary amines | Reflux | 24-72 h | 51–77% |
| Functionalized primary amines | Reflux | 24-72 h | 51–77% |
| Hydrazines | 120 °C (sealed tube) | 24 h | - |
Workflow for Nucleophilic Aromatic Substitution
Caption: Workflow for the synthesis of 4-amino-thieno[3,2-d]pyrimidines.
Method 2: Synthesis via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, offer powerful methods for the introduction of aryl, heteroaryl, and alkynyl groups at the 4-position of the thieno[3,2-d]pyrimidine core.[6]
Suzuki Coupling for the Synthesis of 4-(Hetero)aryl Derivatives
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the 4-chloro-thieno[3,2-d]pyrimidine and a boronic acid or ester.
General Experimental Protocol: Synthesis of 4-(Hetero)aryl-thieno[3,2-d]pyrimidines [6]
-
To a solution of the 4-chloro-thieno[3,2-d]pyrimidine (1 eq.) in tetrahydrofuran (THF), add the desired boronic acid (1.2 eq.).
-
Add an aqueous solution of potassium carbonate (K₂CO₃, 1 M, 3 eq.).
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 4-(hetero)aryl-thieno[3,2-d]pyrimidine.
Table 3: Reagents and Conditions for Suzuki Coupling [6]
| Reagent/Parameter | Molar Ratio (eq) |
| 4-Chloro-thieno[3,2-d]pyrimidine | 1 |
| Boronic Acid | 1.2 |
| Potassium Carbonate (K₂CO₃) | 3 |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 |
| Solvent | THF |
| Temperature | Reflux |
Sonogashira Coupling for the Synthesis of 4-Alkynyl Derivatives
The Sonogashira coupling allows for the direct attachment of a terminal alkyne to the 4-position of the thieno[3,2-d]pyrimidine ring.
General Experimental Protocol: Synthesis of 4-Alkynyl-thieno[3,2-d]pyrimidines [6]
-
To a solution of the 4-chloro-thieno[3,2-d]pyrimidine (1 eq.) and the terminal alkyne (1.5 eq.) in acetonitrile (ACN), add triethylamine (NEt₃, 3 eq.).
-
Degas the mixture with argon or nitrogen for 10-15 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 eq.) and copper(I) iodide (CuI, 0.1 eq.).
-
Heat the reaction mixture in a microwave reactor at 100 °C until the reaction is complete.
-
After cooling, remove the solvent in vacuo and purify the residue by column chromatography to yield the 4-alkynyl-thieno[3,2-d]pyrimidine.
Table 4: Reagents and Conditions for Sonogashira Coupling [6]
| Reagent/Parameter | Molar Ratio (eq) |
| 4-Chloro-thieno[3,2-d]pyrimidine | 1 |
| Terminal Alkyne | 1.5 |
| Triethylamine (NEt₃) | 3 |
| Bis(triphenylphosphine)palladium(II) dichloride | 0.05 |
| Copper(I) Iodide (CuI) | 0.1 |
| Solvent | Acetonitrile |
| Temperature | 100 °C (Microwave) |
Palladium-Catalyzed Cross-Coupling Pathways
Caption: Pathways for Pd-catalyzed synthesis of 4-substituted thienopyrimidines.
Conclusion
The synthetic routes detailed in these application notes provide robust and versatile methods for accessing a wide array of 4-substituted thieno[3,2-d]pyrimidines. The choice of method will depend on the desired substituent at the 4-position. Nucleophilic aromatic substitution is well-suited for the introduction of amino and alkoxy groups, while palladium-catalyzed cross-coupling reactions are ideal for installing aryl, heteroaryl, and alkynyl moieties. These protocols, along with the tabulated data and workflow diagrams, are intended to serve as a valuable resource for the efficient synthesis and exploration of this important class of compounds in drug discovery and development.
References
- 1. theaspd.com [theaspd.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purifying 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives. The thieno[3,2-d]pyrimidine scaffold is a key heterocyclic framework in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Effective purification of these compounds is critical for accurate biological evaluation and drug development. The following sections detail common purification techniques, including recrystallization and column chromatography, with specific examples derived from the synthesis of various thieno[3,2-d]pyrimidine analogs.
Data Presentation: Purification Strategies for Thieno[3,2-d]pyrimidine Derivatives
The following table summarizes various purification methods employed for derivatives of the thieno[3,2-d]pyrimidine core. This data can be used to guide the selection of an appropriate purification strategy for this compound.
| Compound/Derivative Class | Purification Method | Details (Solvent/Eluent, etc.) | Yield (%) | Reference |
| 2,4-dichloro-thieno[3,2-d]pyrimidine | Crystallization | Ethyl acetate (EtOAc) | - | [2] |
| 4-amino-thieno[3,2-d]pyrimidine derivatives | Recrystallization | Not specified | 22-70 | [3] |
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines | Recrystallization | Methanol, Benzene, EtOAc | 28-73 | [4] |
| Pyrido[3',2':4,5]thieno[2,3-d] pyrimidine derivatives | Recrystallization | Ethanol, DMF/Dioxan, Methanol | 41-66 | [5] |
| 3,6-disubstituted-thieno[3,2-d]pyrimidin-4(3H)-one | Silica Gel Column Chromatography | n-hexane/EtOAc (60:40) | 31 | [6][7] |
| 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | Silica Gel Column Chromatography | ethyl acetate/petroleum ether (1/10) | 82 | [8] |
| 2-aminothieno[3,2-d]pyrimidin-4(3H)-ones with alkyne at pos. 6 | Not specified | - | 23-85 | [9] |
Experimental Protocols
The following are detailed methodologies for the key purification techniques cited in the literature for thieno[3,2-d]pyrimidine derivatives. These protocols can be adapted for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial and should be determined empirically.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture)[2][4][5]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture while stirring until the compound completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in a cooling bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound derivative
-
Silica gel (for the stationary phase)
-
Eluent (e.g., a mixture of n-hexane and ethyl acetate)[6][7][8]
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and allow it to flow through the silica gel. The components of the mixture will separate based on their polarity.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired purified compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the purification techniques described above.
Caption: Workflow for purification by recrystallization.
Caption: Workflow for purification by column chromatography.
References
- 1. theaspd.com [theaspd.com]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models [mdpi.com]
- 5. Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3’,2’:4,5]Thieno[2,3-d] Pyrimidines Derivative [scirp.org]
- 6. jahrbib.sulb.uni-saarland.de [jahrbib.sulb.uni-saarland.de]
- 7. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | MDPI [mdpi.com]
- 9. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one and its Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one and its related products. The following protocols are intended to be a guide and may require optimization for specific laboratory conditions and instrumentation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding the compound's behavior in various analytical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂OS | [1] |
| Molecular Weight | 200.65 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Assumed based on similar compounds |
| Melting Point | Not available | - |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol, ethanol, and chloroform | Based on data for related compounds[2] |
Analytical Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound.
Figure 1: General workflow for the analytical characterization of this compound.
Spectroscopic Methods
Spectroscopic techniques are fundamental for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of the target compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3][4]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Expected Spectral Data
The following table summarizes the expected chemical shifts for the protons and carbons of this compound, based on data from analogous compounds.[2][5]
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| H-6 | 7.3 - 7.5 | Doublet | Thiophene proton |
| H-7 | 7.8 - 8.0 | Doublet | Thiophene proton |
| CH₂ | 4.8 - 5.0 | Singlet | -CH₂Cl |
| NH | 12.0 - 12.5 | Broad Singlet | Pyrimidinone NH |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| C=O | 158 - 162 | Carbonyl carbon |
| C-2 | 150 - 155 | Pyrimidine carbon |
| C-8a | 145 - 150 | Thiophene-pyrimidine fusion carbon |
| C-4a | 120 - 125 | Thiophene-pyrimidine fusion carbon |
| C-6 | 125 - 130 | Thiophene carbon |
| C-7 | 128 - 132 | Thiophene carbon |
| CH₂ | 40 - 45 | -CH₂Cl carbon |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol: Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, a solid probe may be used.
-
Instrumentation: Use a mass spectrometer with either an EI or ESI source.
-
Acquisition Parameters (ESI-MS):
-
Ionization mode: Positive or negative.
-
Capillary voltage: 3-4 kV.
-
Nebulizer gas (N₂): Flow rate appropriate for the instrument.
-
Drying gas (N₂) temperature: 300-350 °C.
-
Mass range: m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI) and characteristic fragment ions.
Expected Mass Spectral Data
| Ion | Expected m/z | Description |
| [M]⁺˙ | 200/202 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| [M-Cl]⁺ | 165 | Loss of chlorine radical |
| [M-CH₂Cl]⁺ | 151 | Loss of chloromethyl radical |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.[6]
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[6]
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3300 | N-H stretch | Amide (pyrimidinone) |
| 1650 - 1700 | C=O stretch | Amide (pyrimidinone) |
| 1580 - 1620 | C=N stretch | Pyrimidine ring |
| 1400 - 1500 | C=C stretch | Thiophene ring |
| 700 - 800 | C-Cl stretch | Chloromethyl group |
| 650 - 700 | C-S stretch | Thiophene ring |
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute further as needed.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A typical gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm or determined by UV scan).
-
-
Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main component relative to the total peak area.
Other Analytical Techniques
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values to confirm the empirical formula.
Experimental Protocol
-
Sample Preparation: Provide a few milligrams of a dry, homogenous sample.
-
Instrumentation: Use a CHNS elemental analyzer.
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂, SO₂) are detected and quantified.
-
Data Comparison: Compare the experimental percentages with the theoretical values calculated from the molecular formula (C₇H₅ClN₂OS).
Theoretical Elemental Composition
| Element | Theoretical Percentage |
| Carbon (C) | 41.90% |
| Hydrogen (H) | 2.51% |
| Chlorine (Cl) | 17.67% |
| Nitrogen (N) | 13.96% |
| Oxygen (O) | 7.97% |
| Sulfur (S) | 15.98% |
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the thermal stability and melting point of the compound.[7][8][9]
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Analysis Conditions:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature above the expected decomposition point (e.g., 400 °C).
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.[8]
-
-
Data Analysis:
-
DSC: Determine the melting point from the peak of the endothermic event.
-
TGA: Evaluate the thermal stability by observing the onset temperature of weight loss.
-
Logical Relationship of Analytical Data
The following diagram illustrates how the data from different analytical techniques are integrated to provide a complete characterization of the molecule.
Figure 2: Integration of analytical data for comprehensive characterization.
References
- 1. 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one|CAS 1039847-82-9 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Anti-inflammatory Compounds from 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active agents. Its structural similarity to purines allows it to interact with a range of biological targets. Derivatives of this scaffold have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This document provides detailed application notes and protocols for the synthesis of novel anti-inflammatory compounds utilizing 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one as a versatile starting material. This key intermediate allows for the introduction of diverse functionalities at the 2-position, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective anti-inflammatory agents.
Mechanism of Action and Key Signaling Pathways
Thieno[3,2-d]pyrimidine derivatives exert their anti-inflammatory effects by targeting various components of inflammatory signaling cascades. Key targets include Receptor-Interacting Protein Kinase 2 (RIPK2), Cyclooxygenase-2 (COX-2), and 15-Lipoxygenase (15-LOX).
1. RIPK2 Signaling Pathway:
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial mediator of inflammatory signals originating from the intracellular pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD1/2 recruits and activates RIPK2, leading to the downstream activation of NF-κB and MAPKs. This, in turn, results in the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2] Inhibition of RIPK2 is a promising strategy for mitigating inflammation in various autoimmune and inflammatory diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Problem 1: Low Yield in the Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core
| Potential Cause | Proposed Solution |
| Incomplete cyclization of the 2-aminothiophene-3-carboxamide precursor. | - Optimize reaction time and temperature: Monitor the reaction progress by TLC. Prolonged reaction times or higher temperatures may be required, but be cautious of potential degradation. - Choice of cyclization reagent: While formamide is commonly used, consider alternatives like triethyl orthoformate or N,N-dimethylformamide dimethyl acetal (DMF-DMA) which can be more efficient. - Microwave irradiation: Employing microwave synthesis can significantly reduce reaction times and improve yields.[1] |
| Side reactions, such as the formation of dimers or other heterocyclic systems. | - Control reactant concentrations: Use a high dilution to disfavor intermolecular side reactions. - Purify the starting material: Ensure the 2-aminothiophene-3-carboxamide is of high purity, as impurities can lead to unwanted side products. |
| Degradation of the product under harsh reaction conditions. | - Use milder reaction conditions: If using strong acids or bases, consider switching to milder alternatives. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Problem 2: Low Yield or No Reaction in the Vilsmeier-Haack Formylation at the 2-position
| Potential Cause | Proposed Solution |
| Deactivation of the thienopyrimidinone ring towards electrophilic substitution. | - Increase the amount of Vilsmeier reagent: Use a larger excess of the Vilsmeier reagent (POCl₃/DMF) to drive the reaction forward. - Higher reaction temperature: Carefully increase the reaction temperature while monitoring for decomposition. |
| The thienopyrimidinone is not sufficiently soluble in the reaction medium. | - Solvent screening: While the Vilsmeier reagent is often used in excess as the solvent, co-solvents like 1,2-dichloroethane can be explored to improve solubility. |
| The Vilsmeier reagent is not pre-formed correctly. | - Ensure anhydrous conditions: The Vilsmeier reagent is sensitive to moisture. Use anhydrous solvents and reagents. - Correct order of addition: Typically, POCl₃ is added slowly to cold DMF. |
Problem 3: Incomplete Reduction of the 2-formyl Group to the 2-hydroxymethyl Group
| Potential Cause | Proposed Solution |
| Insufficient reducing power of sodium borohydride (NaBH₄). | - Increase the equivalents of NaBH₄: Use a larger excess of NaBH₄. - Solvent choice: The reduction is typically performed in an alcoholic solvent like methanol or ethanol. Ensure adequate solubility of the substrate. |
| Side reactions with the formyl group. | - Control the reaction temperature: Perform the reduction at a low temperature (e.g., 0 °C) to minimize side reactions. |
| Deactivation of the NaBH₄. | - Use fresh NaBH₄: Sodium borohydride can degrade over time, especially if exposed to moisture. |
Problem 4: Low Yield and/or Formation of Side Products During Chlorination of the 2-hydroxymethyl Group
| Potential Cause | Proposed Solution |
| Hydrolysis of the 2-(chloromethyl) product back to the 2-(hydroxymethyl) starting material. | - Strict anhydrous conditions: Use anhydrous solvents (e.g., dichloromethane, chloroform) and reagents. Perform the reaction under an inert atmosphere.[2] |
| Formation of elimination or rearrangement byproducts. | - Use a milder chlorinating agent: Besides thionyl chloride (SOCl₂), consider using oxalyl chloride with a catalytic amount of DMF. - Control the reaction temperature: Perform the chlorination at low temperatures (e.g., 0 °C) and add the chlorinating agent slowly. |
| Incomplete reaction. | - Increase reaction time or temperature: Monitor the reaction by TLC to determine the optimal conditions. - Catalyst: If using SOCl₂, a catalytic amount of DMF can accelerate the reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the thieno[3,2-d]pyrimidin-4(3H)-one core?
A1: A widely used method is the cyclization of a 2-aminothiophene-3-carboxylate or a related carboxamide with a one-carbon synthon like formamide, formic acid, or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] Microwave-assisted synthesis can often improve yields and reduce reaction times.[4]
Q2: How can I introduce the chloromethyl group at the 2-position?
A2: A common strategy involves a three-step sequence:
-
Formylation: Introduction of a formyl group at the 2-position, often via a Vilsmeier-Haack reaction (POCl₃/DMF).
-
Reduction: Reduction of the formyl group to a hydroxymethyl group using a reducing agent like sodium borohydride (NaBH₄).
-
Chlorination: Conversion of the hydroxymethyl group to a chloromethyl group using a chlorinating agent such as thionyl chloride (SOCl₂).
Q3: My Vilsmeier-Haack formylation is not working. What should I check?
A3: The thieno[3,2-d]pyrimidin-4(3H)-one ring system can be electron-deficient, making electrophilic substitution challenging. Ensure you are using a sufficient excess of the Vilsmeier reagent and consider increasing the reaction temperature. Strict anhydrous conditions are also critical for the formation and reactivity of the Vilsmeier reagent.
Q4: I am observing the formation of 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one as a byproduct during my chlorination step. How can I prevent this?
A4: The formation of the hydroxymethyl analog is due to the hydrolysis of the chloromethyl product.[2] To minimize this, it is crucial to maintain strictly anhydrous conditions throughout the reaction and work-up. Use freshly distilled anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Q5: Are there any alternative methods for the chlorination of the 2-hydroxymethyl group?
A5: Besides thionyl chloride, other reagents can be used. For example, oxalyl chloride with a catalytic amount of DMF is often effective and can sometimes lead to cleaner reactions. Another option is the use of triphenylphosphine and carbon tetrachloride (Appel reaction), although this method can have more challenging work-ups.
Experimental Protocols
Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of methyl 3-aminothiophene-2-carboxylate (1 equivalent) in ethanol, add formamidine acetate (1.5 equivalents).
-
Heat the mixture at reflux for 14 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield thieno[3,2-d]pyrimidin-4(3H)-one.
Protocol 2: Synthesis of this compound (Three-Step Sequence)
Step A: Vilsmeier-Haack Formylation of Thieno[3,2-d]pyrimidin-4(3H)-one
-
To a flask cooled in an ice bath, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents).
-
Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) to the DMF while maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 30 minutes to pre-form the Vilsmeier reagent.
-
Add thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) portion-wise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-formyl-thieno[3,2-d]pyrimidin-4(3H)-one.
Step B: Reduction of 2-formyl-thieno[3,2-d]pyrimidin-4(3H)-one
-
Dissolve 2-formyl-thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one, which can be used in the next step without further purification or purified by column chromatography.
Step C: Chlorination of 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one
-
Suspend 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous DMF (e.g., 0.1 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Thieno[3,2-d]pyrimidin-4(3H)-one Synthesis
| Entry | Cyclization Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formamide | Neat | 150-160 | 4-6 | 60-75 |
| 2 | Formamidine acetate | Ethanol | Reflux | 14 | ~70[5] |
| 3 | DMF-DMA | Ethanol (Microwave) | 100 | 0.25 | ~98[4] |
Table 2: Typical Yields for the C2-Chloromethylation Sequence
| Step | Reaction | Typical Yield Range (%) |
| 1 | Vilsmeier-Haack Formylation | 50-70 |
| 2 | NaBH₄ Reduction | 80-95 |
| 3 | SOCl₂ Chlorination | 60-80 |
Note: Yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the chlorination step.
References
- 1. reddit.com [reddit.com]
- 2. scispace.com [scispace.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Troubleshooting Guides
This section addresses common issues that may be encountered during the key stages of the synthesis.
Stage 1: Synthesis of 2-amino-3-carboxamidothiophene Precursor (via Gewald Reaction)
Problem: Low yield of the desired 2-aminothiophene precursor.
| Possible Cause | Suggested Solution |
| Incomplete Knoevenagel condensation | Ensure anhydrous conditions. Use a catalytic amount of a suitable base (e.g., morpholine, piperidine, or triethylamine). Monitor the reaction by TLC to confirm the consumption of starting materials. |
| Inefficient sulfur addition and cyclization | Maintain the reaction temperature carefully (typically 40-60 °C). Ensure sulfur is finely powdered for better reactivity. The choice of solvent can be critical; ethanol or methanol are commonly used. |
| Side reactions of the active methylene compound | Add the base slowly to the reaction mixture to control the exotherm and minimize self-condensation of the cyanoacetamide. |
| Difficulty in product isolation | The product may precipitate upon cooling. If not, acidification with a weak acid like acetic acid might be necessary. Wash the crude product with a non-polar solvent to remove unreacted sulfur. |
Problem: Formation of an unexpected isomer.
| Possible Cause | Suggested Solution |
| Use of an unsymmetrical ketone in the Gewald reaction | This can lead to the formation of regioisomers. Purify the desired isomer using column chromatography. To avoid this, consider a synthetic route that utilizes a symmetrical starting material if possible. |
Stage 2: Cyclization to form the thieno[3,2-d]pyrimidin-4(3H)-one core
Problem: Incomplete cyclization to the pyrimidinone ring.
| Possible Cause | Suggested Solution |
| Insufficient reactivity of the cyclizing agent | When using reagents like formic acid or triethyl orthoformate, ensure they are of high purity and used in sufficient excess. For less reactive precursors, consider using a more reactive cyclizing agent like N,N'-carbonyldiimidazole. |
| Reaction conditions not optimal | High temperatures are often required. Ensure the reaction is heated to reflux for a sufficient period. Monitor the reaction progress by TLC or LC-MS. |
| Hydrolysis of intermediates | Ensure anhydrous conditions, especially when using moisture-sensitive reagents. |
Problem: Formation of N-formylated intermediate without cyclization.
| Possible Cause | Suggested Solution |
| Reaction conditions favor formylation over cyclization | After the initial formylation step with formic acid, ensure the reaction is heated at a sufficiently high temperature to drive the intramolecular cyclization and dehydration. |
Stage 3: Introduction of the 2-(chloromethyl) group
Problem: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete chlorination of the 2-(hydroxymethyl) precursor | Use a suitable chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane, chloroform, or neat). Ensure the reaction is carried out for a sufficient time, monitoring by TLC. |
| Degradation of the starting material or product | Chlorination reactions can be harsh. Control the reaction temperature; some reactions may need to be performed at 0 °C initially. Use a base (e.g., pyridine, triethylamine) to scavenge the HCl generated if it is causing degradation. |
| Hydrolysis of the chloromethyl group | Work-up the reaction under anhydrous conditions until the product is isolated. Avoid aqueous washes if the product is sensitive to hydrolysis. |
Problem: Formation of byproducts.
| Possible Cause | Suggested Solution |
| Over-chlorination | Use a stoichiometric amount of the chlorinating agent. Adding the chlorinating agent slowly at a controlled temperature can minimize over-chlorination at other positions, such as the 4-oxo position being converted to a 4-chloro group. |
| Dimerization or polymerization | The 2-(chloromethyl) product is a reactive alkylating agent. It can react with itself or other nucleophiles. To minimize this, keep the reaction temperature low and the reaction time as short as possible. Isolate the product promptly after the reaction is complete. |
| Formation of 4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | This can occur if a strong chlorinating agent like POCl₃ is used at high temperatures. To favor chlorination of the hydroxymethyl group, consider using SOCl₂ at lower temperatures. If the 4-chloro byproduct is formed, it may be possible to selectively hydrolyze it back to the 4(3H)-one. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one core?
A1: A common and versatile starting material is a 2-amino-3-carboxamidothiophene or a 2-amino-3-ethoxycarbonylthiophene derivative. These precursors are often synthesized via the Gewald multicomponent reaction.[1][2]
Q2: I am observing a significant amount of unreacted sulfur in my Gewald reaction. How can I remove it?
A2: Unreacted sulfur can often be removed by washing the crude product with a solvent in which sulfur is soluble but the product is not, such as cold carbon disulfide (with extreme caution due to its toxicity and flammability) or by hot filtration of a solution of the product in a suitable solvent. Trituration of the crude solid with a non-polar solvent can also be effective.
Q3: My cyclization with formic acid to form the pyrimidinone ring is sluggish. What can I do?
A3: Ensure that the formic acid is of high concentration (e.g., >98%). You can also add a catalytic amount of a stronger acid, like sulfuric acid, to promote the reaction. Alternatively, using a mixture of formic acid and acetic anhydride can be more effective as it forms a mixed anhydride which is a more powerful formylating agent.
Q4: During the chlorination of 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one with POCl₃, I am getting a significant amount of a byproduct with two chlorine atoms according to mass spectrometry. What is this and how can I avoid it?
A4: The likely byproduct is 4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine. This arises from the chlorination of both the hydroxyl group and the amide at the 4-position. To avoid this, you can use a milder chlorinating agent like thionyl chloride (SOCl₂) which is more selective for the hydroxyl group. Running the reaction at a lower temperature and for a shorter duration can also help to minimize the formation of this byproduct.
Q5: The isolated this compound seems to be unstable and degrades over time. How should I store it?
A5: The 2-(chloromethyl) group is a reactive electrophile, making the compound susceptible to decomposition, especially in the presence of nucleophiles like water. It is best to use the product immediately in the next synthetic step. If storage is necessary, it should be kept in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20 °C).
Q6: Are there any alternative methods to introduce the 2-(chloromethyl) group?
A6: An alternative approach involves the cyclization of a 2-amino-3-carboxamidothiophene with chloroacetyl chloride. This can directly provide the this compound, avoiding the need for a separate chlorination step of a hydroxymethyl precursor. However, this reaction may also have its own set of side reactions, such as N-acylation without cyclization.
Quantitative Data on Side Product Formation (Hypothetical)
The following table provides a hypothetical summary of side product formation under different reaction conditions to illustrate potential outcomes. Actual results will vary based on specific experimental parameters.
| Reaction Stage | Reaction Conditions | Desired Product Yield | Major Side Product(s) | Side Product Percentage |
| Gewald Reaction | Morpholine, Ethanol, 50°C, 4h | 75% | Unreacted starting materials | ~15% |
| Triethylamine, Methanol, reflux, 2h | 60% | Dimer of cyanoacetamide | ~20% | |
| Cyclization | Formic Acid, reflux, 8h | 80% | N-formyl intermediate | ~10% |
| Triethyl orthoformate, Ac₂O, 120°C, 6h | 85% | Acetylated starting material | ~5% | |
| Chlorination | SOCl₂, DCM, 0°C to RT, 3h | 90% | Hydrolyzed product (hydroxymethyl) | ~5% |
| POCl₃, 110°C, 5h | 65% | 4-chloro-2-(chloromethyl) byproduct | ~25% |
Experimental Protocols
Synthesis of 2-amino-5-phenyl-3-carboxamidothiophene
-
To a stirred solution of benzaldehyde (10.6 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (50 mL), add morpholine (8.7 g, 0.1 mol) dropwise at room temperature.
-
After the addition is complete, heat the mixture to 50°C and stir for 4 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol to remove impurities.
-
Dry the solid under vacuum to yield the 2-amino-5-phenyl-3-carboxamidothiophene.
Synthesis of 2-(hydroxymethyl)-5-phenylthieno[3,2-d]pyrimidin-4(3H)-one
-
Suspend 2-amino-5-phenyl-3-carboxamidothiophene (21.7 g, 0.1 mol) in glycolic acid (15.2 g, 0.2 mol).
-
Heat the mixture at 180-190 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, and add water (100 mL).
-
Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain 2-(hydroxymethyl)-5-phenylthieno[3,2-d]pyrimidin-4(3H)-one.
Synthesis of 2-(chloromethyl)-5-phenylthieno[3,2-d]pyrimidin-4(3H)-one
-
To a stirred suspension of 2-(hydroxymethyl)-5-phenylthieno[3,2-d]pyrimidin-4(3H)-one (2.58 g, 10 mmol) in anhydrous dichloromethane (50 mL), add thionyl chloride (1.43 g, 12 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the crude product.
-
Use the crude 2-(chloromethyl)-5-phenylthieno[3,2-d]pyrimidin-4(3H)-one immediately for the next step or purify quickly by column chromatography on silica gel if necessary.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Potential side reactions during the chlorination step.
References
Technical Support Center: Purification of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one and its Derivatives
Welcome to the technical support center for the purification of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenge in purifying this compound stems from the high reactivity of the 2-chloromethyl group. This reactivity can lead to several issues:
-
Self-reaction/Dimerization: The electrophilic chloromethyl group can react with nucleophilic sites on another molecule of the thienopyrimidinone, leading to the formation of dimers or oligomers.[1]
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or other nucleophilic solvents, which can lead to the formation of the corresponding hydroxymethyl derivative.
-
Reaction with Solvents and Bases: Nucleophilic solvents (e.g., methanol, ethanol) or bases used during workup or chromatography can react with the chloromethyl group, forming undesired byproducts.
-
Thermal Instability: Like many reactive heterocyclic compounds, this compound may be sensitive to high temperatures, leading to decomposition.
Q2: What are the common impurities I should look out for?
A2: Besides residual starting materials and reagents, the most common process-related impurities are typically products of the chloromethyl group's reactivity.
| Impurity | Potential Cause | Analytical Signature (Expected) |
| Dimer of the target compound | Self-reaction of the 2-(chloromethyl) group with a nucleophilic site on another molecule.[1] | A mass peak corresponding to (2 x MW of product) - HCl. |
| 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one | Hydrolysis of the chloromethyl group by water during reaction or workup. | A mass peak corresponding to the replacement of -Cl with -OH. |
| 2-(methoxymethyl) or 2-(ethoxymethyl) derivatives | Reaction with alcohol solvents (methanol, ethanol) during purification. | A mass peak corresponding to the replacement of -Cl with -OCH3 or -OC2H5. |
| Unreacted starting materials | Incomplete reaction. | Signals corresponding to the starting materials in NMR and a corresponding mass peak in MS. |
Q3: What are the recommended storage conditions for this compound?
A3: Given its reactive nature, the compound should be stored in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen) to minimize degradation. Storage at low temperatures (-20°C) is advisable to reduce the rate of potential decomposition or self-reaction.
Troubleshooting Purification Issues
This guide provides a systematic approach to troubleshooting common problems encountered during the purification of this compound.
Issue 1: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Degradation on silica gel | The slightly acidic nature of standard silica gel can promote the degradation of acid-labile compounds. Consider using deactivated (neutral) silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. |
| Reaction with protic solvents | If using alcohols for chromatography or recrystallization, you may be losing the product to the formation of ether byproducts. Switch to aprotic solvents for purification. |
| Dimerization/Oligomerization | High concentrations during purification can favor intermolecular reactions. Try to work with more dilute solutions and avoid prolonged heating. |
| Incomplete extraction | The polarity of the thienopyrimidinone core may lead to poor solubility in some common extraction solvents. Use a combination of solvents or a more polar solvent like ethyl acetate or dichloromethane for extraction. |
Issue 2: Multiple spots on TLC, even after column chromatography.
| Possible Cause | Troubleshooting Step |
| On-column reaction | The compound may be reacting on the silica gel column. Try flash chromatography with a faster flow rate to minimize contact time. Using a less polar eluent system initially can also help move the compound down the column more quickly. |
| Co-eluting impurities | The polarity of the impurities might be very similar to the product. Optimize the eluent system. A gradient elution might be necessary. Consider trying a different stationary phase, such as alumina (neutral or basic). |
| Decomposition of fractions | The purified compound might be unstable in the collection solvent. Evaporate the solvent from the fractions as soon as possible under reduced pressure and at low temperature. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This is a general protocol that should be optimized for your specific derivative.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for thienopyrimidinone derivatives is a mixture of dichloromethane (DCM) and ethyl acetate or hexane and ethyl acetate.[2][3] The ideal Rf value for the product should be around 0.2-0.3.
-
Column Packing:
-
Use silica gel (60-120 mesh). If degradation is suspected, use neutralized silica gel.
-
Prepare a slurry of the silica gel in the initial, less polar eluent and carefully pack the column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the powder to the top of the column.
-
-
Elution:
-
Start with a less polar solvent system to elute non-polar impurities.
-
Gradually increase the polarity of the eluent to elute the desired product.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure at a low temperature (e.g., < 40°C).
-
Protocol 2: Recrystallization
-
Solvent Selection: The choice of solvent is critical. For thienopyrimidinone derivatives, solvents like ethanol, dioxane, or mixtures involving ethyl acetate and hexanes have been used.[4][5] The ideal solvent should dissolve the compound when hot but not when cold.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored by impurities, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Visual Guides
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low purification yields.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Reactions with 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Welcome to the technical support center for 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing a lower yield than expected. What are the common causes?
A1: Low yields can arise from several factors. Key considerations include the purity of the starting material, suboptimal reaction conditions, and potential degradation of the product.[1] Ensure your this compound is pure and free from decomposition byproducts.[2] Running small-scale trial reactions to optimize temperature, time, and reactant concentrations can be beneficial.[1] Additionally, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify if the product is degrading under the reaction or workup conditions.[1]
Q2: I am observing multiple spots on my TLC plate that I cannot identify. What are the likely side products?
A2: The most common side products in reactions with this compound are the result of:
-
Hydrolysis: The chloromethyl group can be hydrolyzed to the corresponding hydroxymethyl derivative, especially if water is present in the reaction mixture.
-
N-Alkylation vs. O-Alkylation: The thienopyrimidinone core has multiple nucleophilic sites (N3-H and the C4-carbonyl oxygen). Depending on the reaction conditions (base, solvent), you may get a mixture of N-alkylated and O-alkylated products.
-
Dimerization: The high reactivity of the chloromethyl group can lead to self-condensation or dimerization under certain conditions.
Q3: How can I minimize the formation of the hydrolyzed byproduct, 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one?
A3: To prevent hydrolysis, it is crucial to use anhydrous solvents and reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1] If you suspect moisture contamination in your starting materials, they should be dried prior to use.
Q4: How can I control the regioselectivity of alkylation (N-alkylation vs. O-alkylation)?
A4: The choice of base and solvent can significantly influence the N/O selectivity of alkylation on the thienopyrimidinone ring. Generally, polar aprotic solvents like DMF or DMSO in the presence of a strong, non-nucleophilic base will favor N-alkylation. In contrast, using a weaker base in a protic solvent might lead to a mixture of products. It is advisable to perform a literature search for conditions that have been successful for similar substrates.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Reagents | Verify the purity and activity of your nucleophile and base. | Impurities or degradation of reagents can inhibit the reaction. |
| Suboptimal Temperature | Gradually increase the reaction temperature while monitoring by TLC. | Some nucleophilic substitution reactions require higher thermal energy to proceed at a reasonable rate. |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., DMF, DMSO, Acetonitrile).[3] | The solvent can significantly impact the solubility of reactants and the reaction rate. |
| Steric Hindrance | If your nucleophile is bulky, consider using a less hindered analog if possible. | The reaction is an SN2 type, which is sensitive to steric hindrance.[4] |
Issue 2: Formation of 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one as a Major Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Water | Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere. | The chloromethyl group is susceptible to hydrolysis.[1] |
| Basic Hydrolysis during Workup | Neutralize the reaction mixture carefully with a mild acid (e.g., dilute HCl) before extraction. | Strong basic conditions during workup can promote hydrolysis of the chloro group. |
Issue 3: Mixture of N3- and O-Alkylated Products
| Potential Cause | Troubleshooting Step | Rationale |
| Ambident Nucleophilicity | Use a strong, non-nucleophilic base (e.g., NaH) in a polar aprotic solvent (e.g., dry DMF) to deprotonate the N3-H selectively. | This combination enhances the nucleophilicity of the nitrogen, favoring N-alkylation. |
| Thermodynamic vs. Kinetic Control | Run the reaction at a lower temperature to favor the kinetically controlled product (often N-alkylation). | O-alkylation can sometimes be the thermodynamically favored product. |
Issue 4: Difficulty in Purifying the Desired Product
| Potential Cause | Troubleshooting Step | Rationale |
| Similar Polarity of Products | Utilize column chromatography with a shallow gradient of a suitable solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol). | This can help resolve compounds with close Rf values. |
| Poor Crystallization | If column chromatography is insufficient, attempt recrystallization from a variety of solvents or solvent mixtures. | This can be an effective method for purifying solid products.[5] |
| Presence of Salts | Wash the organic layer thoroughly with water and brine during workup to remove any inorganic salts. | Salts can interfere with chromatography and crystallization. |
Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the synthesis of 2-(aminomethyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives.
-
To a solution of this compound (1.0 eq) in a suitable dry solvent (e.g., DMF, 10 mL/mmol), add the desired primary or secondary amine (1.1 - 1.5 eq) and a base such as K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Note: This is a general guideline. Reaction conditions should be optimized for each specific substrate.
Protocol for Gabriel Synthesis of 2-(aminomethyl)thieno[3,2-d]pyrimidin-4(3H)-one
This method provides a route to the primary amine derivative.
Step 1: N-Alkylation of Potassium Phthalimide
-
Suspend potassium phthalimide (1.1 eq) in dry DMF.
-
Add a solution of this compound (1.0 eq) in dry DMF dropwise.
-
Heat the mixture (e.g., to 70-90 °C) and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, pour it into water, and collect the precipitate by filtration. Wash the solid with water and dry to obtain 2-((1,3-dioxoisoindolin-2-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Step 2: Hydrazinolysis
-
Suspend the product from Step 1 in ethanol.
-
Add hydrazine hydrate (4-5 eq) and reflux the mixture.[6]
-
A precipitate of phthalhydrazide will form.[7]
-
Cool the mixture and filter off the precipitate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired primary amine.
Visualizations
Caption: A logical workflow for troubleshooting unexpected reaction outcomes.
Caption: Potential reaction pathways for the starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Nucleophilic Substitution on 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic substitution on 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of the 2-(chloromethyl) group on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold?
The 2-(chloromethyl) group on the thieno[3,2-d]pyrimidin-4(3H)-one core is susceptible to nucleophilic substitution. The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to yield the corresponding 2-(substituted-methyl) derivatives. The reaction generally proceeds via an SN2 mechanism.
Q2: What are the common nucleophiles used in this reaction?
A range of nucleophiles can be employed, with primary and secondary amines being the most common. Examples include, but are not limited to, piperazine, morpholine, benzylamine, and various substituted anilines. Thiols and alkoxides can also be used to introduce sulfur and oxygen linkages, respectively.
Q3: What are the recommended starting conditions for this reaction?
A good starting point for the reaction is to use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN). The presence of a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), is often required to scavenge the HCl generated during the reaction, especially when using amine nucleophiles. The reaction can typically be run at room temperature to a moderate heat (e.g., 60-80 °C).
Q4: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material, the consumption of the this compound and the formation of the product can be tracked over time.
Q5: Is the N-H proton of the pyrimidinone ring acidic? Can it interfere with the reaction?
Yes, the N-H proton at the 3-position of the pyrimidinone ring is acidic and can be deprotonated by a strong base. This can potentially lead to side reactions, such as N-alkylation, although O-alkylation is also possible. Using a mild, non-nucleophilic base and carefully controlling the reaction conditions can help to minimize these side reactions. In many cases, the nucleophilic substitution at the 2-(chloromethyl) group is faster and the primary reaction pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Low Reactivity of Nucleophile: The chosen nucleophile may not be strong enough under the current reaction conditions. | - Increase the reaction temperature. - Consider using a stronger base to deprotonate the nucleophile (if applicable). - Switch to a more polar solvent to enhance the nucleophilicity. |
| 2. Inactive Starting Material: The this compound may have degraded. | - Check the purity of the starting material by NMR or LC-MS. - Store the starting material in a cool, dry place. | |
| 3. Insufficient Base: If an amine nucleophile is used, the generated HCl can protonate the amine, rendering it non-nucleophilic. | - Add at least one equivalent of a non-nucleophilic base (e.g., K2CO3, DIPEA). | |
| Multiple Products Observed | 1. N3-Alkylation: The base may be deprotonating the pyrimidinone N-H, leading to alkylation at the N3 position. | - Use a milder base. - Run the reaction at a lower temperature. |
| 2. Di-substitution: If the nucleophile has multiple reactive sites, di-substitution may occur. | - Use a protecting group strategy for the nucleophile. - Adjust the stoichiometry of the reactants. | |
| 3. Degradation: The product or starting material may be unstable under the reaction conditions. | - Reduce the reaction time and/or temperature. - Work up the reaction as soon as it is complete. | |
| Difficult Product Purification | 1. Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging. | - Optimize the TLC mobile phase to achieve better separation. - Consider recrystallization as an alternative purification method. |
| 2. Presence of Basic Impurities: The base used in the reaction can complicate purification. | - Perform an acidic wash during the workup to remove the base. - Use a volatile base (e.g., triethylamine) that can be removed under reduced pressure. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
A solution of this compound (1.0 eq) in dry DMF is treated with the desired amine (1.1-1.5 eq) and potassium carbonate (1.5-2.0 eq). The reaction mixture is stirred at room temperature or heated to 60-80 °C and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
The following table summarizes representative reaction conditions and outcomes for the nucleophilic substitution on this compound. Please note that these are illustrative examples and optimal conditions may vary depending on the specific nucleophile and scale of the reaction.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K2CO3 | DMF | 25 | 12 | 85 |
| Piperazine | K2CO3 | DMF | 25 | 12 | 82 |
| Benzylamine | DIPEA | CH3CN | 60 | 8 | 78 |
| Sodium thiophenoxide | None | DMF | 25 | 6 | 90 |
| Sodium methoxide | None | Methanol | reflux | 4 | 75 |
Visualizations
Caption: Experimental workflow for the nucleophilic substitution reaction.
Caption: Troubleshooting decision tree for low reaction yield.
stability issues of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a gradual loss of purity of my solid this compound sample, even when stored at room temperature. What could be the cause?
A1: While solid-state stability data for this specific compound is not extensively published, degradation can occur due to several factors:
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of atmospheric moisture. This would lead to the formation of the corresponding hydroxymethyl derivative.
-
Thermal Degradation: Although many heterocyclic compounds are thermally stable at room temperature, prolonged exposure to elevated or fluctuating temperatures during storage or shipping can initiate degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can sometimes lead to the degradation of thienopyrimidine derivatives.
Troubleshooting:
-
Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize exposure to moisture.
-
Temperature Control: Store the compound in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Light Protection: Use amber vials or store the container in a light-blocking secondary container.
Q2: My compound appears to be degrading rapidly when dissolved in a protic solvent like methanol or water for my experiments. What is the likely degradation pathway?
A2: The primary cause of degradation in protic solvents is likely solvolysis of the reactive chloromethyl group. In water, this would be hydrolysis, and in methanol, it would be methanolysis, leading to the formation of 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one and 2-(methoxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one, respectively. The rate of this reaction can be influenced by the pH and temperature of the solution.
Troubleshooting:
-
Solvent Choice: If your experimental design allows, consider using aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile.
-
Fresh Solutions: Prepare solutions immediately before use and avoid storing them.
-
pH Control: The stability of similar compounds with chloromethyl groups has been shown to be better at lower pH values.[1] If compatible with your experiment, consider buffering your aqueous solution to a slightly acidic pH (e.g., pH 4-6).
Q3: I am conducting forced degradation studies and observe multiple degradation products under oxidative conditions. What are the possible reactions?
A3: Under oxidative stress (e.g., using H₂O₂), several degradation pathways are plausible:
-
Oxidation of the Thiophene Sulfur: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone.
-
Oxidative Halogenation: Studies on related thienopyridines have shown that oxidative conditions can lead to halogenation of the thiophene ring.[2]
-
Degradation of the Pyrimidine Ring: The pyrimidine ring itself can undergo oxidative degradation.
Troubleshooting:
-
Characterization of Degradants: Use LC-MS/MS and NMR to identify the structure of the degradation products. This will provide valuable information on the labile parts of the molecule.
-
Milder Oxidizing Agents: If the degradation is too rapid, consider using milder oxidizing agents or lower concentrations and temperatures.
Illustrative Stability Data
The following table provides hypothetical stability data for this compound to illustrate potential stability profiles. Note: This data is for illustrative purposes only and is not based on experimental results for this specific compound.
| Condition | Parameter | Value | Potential Degradation Product(s) |
| Aqueous Solution | |||
| pH 3, 25°C | Half-life (t½) | ~72 hours | 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one |
| pH 7, 25°C | Half-life (t½) | ~24 hours | 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one |
| pH 9, 25°C | Half-life (t½) | ~8 hours | 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one |
| Thermal Stress | |||
| 60°C, Solid State | % Degradation (7 days) | < 1% | Various |
| 80°C, Solid State | % Degradation (7 days) | 2-5% | Various |
| Photostability | |||
| ICH Q1B Option II | % Degradation | 5-10% | Photodegradants |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH to achieve a final concentration of 100 µg/mL. Incubate at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to achieve a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 7 days.
-
Photodegradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize major degradation products using LC-MS/MS and NMR.
Visualizations
Caption: Hypothetical degradation pathways of the compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation.
References
how to avoid polymerization of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Technical Support Center: 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this compound, with a primary focus on preventing its polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a heterocyclic compound containing a highly reactive chloromethyl group attached to a thienopyrimidinone core. This reactivity, particularly the lability of the chlorine atom, makes the molecule susceptible to nucleophilic attack, which can initiate self-condensation or polymerization reactions. The presence of acidic or basic impurities, exposure to heat, light, or moisture can catalyze this process, leading to the formation of dimers, oligomers, and insoluble polymers.
Q2: What are the initial signs of polymerization?
The onset of polymerization can be identified by several observable changes:
-
Appearance: The white to off-white solid may develop a yellowish or brownish tint.
-
Solubility: The compound may become less soluble in common organic solvents.
-
Physical State: In advanced stages, the solid may become gummy, viscous, or completely solidify into an insoluble mass.
-
Analytical Changes: Techniques like ¹H NMR may show broadening of signals and the appearance of new, complex peaks corresponding to oligomeric species. HPLC analysis might reveal the presence of higher molecular weight impurities.
Q3: How should I store this compound to minimize polymerization?
To ensure the long-term stability of the compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, ideally between 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.
-
Light: Protect from light by storing in an amber-colored vial or a container wrapped in aluminum foil.
-
Purity: Ensure the compound is of high purity, as impurities can act as catalysts for polymerization. If necessary, repurify the compound before storage.
-
Inhibitors: For long-term storage, consider the addition of a polymerization inhibitor.
Q4: What types of inhibitors can be used to prevent polymerization?
While specific inhibitors for this compound have not been extensively studied, based on compounds with similar reactive groups, the following classes of inhibitors may be effective:
-
Hindered Amines: Sterically hindered amines, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or its derivatives, are effective radical scavengers.
-
Basic Nitrogenous Compounds: Non-nucleophilic, sterically hindered bases can neutralize acidic impurities that may catalyze cationic polymerization. Examples include 2,6-di-tert-butylpyridine or Proton-Sponge®.
-
Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) can inhibit free-radical polymerization.
The choice and concentration of the inhibitor should be carefully considered based on the intended downstream application to avoid interference with subsequent reactions.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Increased viscosity or formation of a gummy solid during reaction. | Onset of polymerization due to reaction conditions (e.g., heat, basic reagents). | Immediately cool the reaction mixture. If possible, dilute with a suitable, dry solvent to slow down polymerization. Consider adding a small amount of a radical inhibitor like TEMPO if compatible with your reaction. |
| Inconsistent yields in subsequent reactions. | Use of partially polymerized starting material. | Always use a fresh, pure sample of this compound. Before use, check the purity by ¹H NMR or HPLC to ensure the absence of oligomers. |
| Discoloration of the solid compound upon storage. | Degradation or slow polymerization catalyzed by light, heat, or air. | Store the compound under the recommended conditions (2-8°C, inert atmosphere, protection from light). If discoloration is observed, repurification by recrystallization from a suitable solvent may be necessary. |
| Precipitation of an insoluble material from a solution. | Polymerization in solution, potentially catalyzed by solvent impurities (acid, base, water). | Use high-purity, anhydrous solvents. If precipitation occurs, filter the solution to remove the insoluble polymer. Re-evaluate the stability of the compound in the chosen solvent over the experimental timeframe. |
Experimental Protocols
Protocol 1: Stabilization of this compound for Long-Term Storage
Objective: To stabilize the compound for storage by adding a polymerization inhibitor.
Materials:
-
This compound
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) or 2,6-di-tert-butylpyridine
-
Anhydrous, inert solvent (e.g., dichloromethane or acetonitrile)
-
Amber glass vial with a screw cap and PTFE septum
-
Argon or nitrogen gas supply
Procedure:
-
In a clean, dry amber glass vial, dissolve 1.0 g of high-purity this compound in a minimal amount of anhydrous solvent.
-
Add the chosen inhibitor. For TEMPO, a concentration of 100-500 ppm (0.1-0.5 mg) is a good starting point. For 2,6-di-tert-butylpyridine, a concentration of 0.1-0.5 mol% can be used.
-
Gently swirl the vial to ensure the inhibitor is fully dissolved.
-
Remove the solvent under a gentle stream of inert gas at room temperature, or under reduced pressure, to obtain a dry, stabilized solid.
-
Backfill the vial with argon or nitrogen, seal it tightly, and store it at 2-8°C.
Protocol 2: Monitoring the Stability of this compound by HPLC
Objective: To detect the formation of dimers and oligomers over time using High-Performance Liquid Chromatography.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes; hold for 5 minutes; return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
Procedure:
-
Prepare a fresh solution of the compound and immediately inject it into the HPLC system to obtain a t=0 chromatogram. The main peak corresponds to the monomer.
-
Store the solid compound under the desired conditions (e.g., with and without inhibitor, at different temperatures).
-
At regular intervals (e.g., 1 week, 1 month, 3 months), take a small sample, prepare a solution as described above, and analyze it by HPLC.
-
Compare the chromatograms over time. The appearance of new peaks with shorter retention times (more polar) or longer retention times (less polar, higher molecular weight oligomers) indicates degradation or polymerization.
Visualizations
Potential Polymerization Pathway
The polymerization of this compound is likely to proceed via a cationic mechanism, especially in the presence of acidic impurities (H⁺) or Lewis acids. The reactive chloromethyl group can be activated to form a carbocation, which is then attacked by the nucleophilic nitrogen of another monomer unit.
Caption: Proposed cationic polymerization pathway and the role of inhibitors.
Experimental Workflow for Stability Assessment
The following workflow outlines the steps for assessing the stability of this compound under various conditions.
Caption: Workflow for evaluating the stability of the compound.
Technical Support Center: Workup Procedures for Reactions Involving 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one. The following information is designed to address specific issues that may be encountered during the experimental workup of reactions involving this compound.
Troubleshooting Guide
This guide is intended to help you resolve common issues encountered during the workup of reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction: Use TLC or LC-MS to monitor the consumption of the starting material. Extend the reaction time if necessary. |
| Product Degradation: The product may be unstable under the reaction or workup conditions. | Use milder workup conditions: Avoid strong acids or bases. Perform extractions and washes at a lower temperature. | |
| Hydrolysis of the Chloromethyl Group: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and base, leading to the formation of the corresponding hydroxymethyl derivative. | Use anhydrous solvents: Ensure all solvents used in the workup are dry. Avoid aqueous basic washes: If a basic wash is necessary, use it cautiously and for a short duration at low temperatures. Consider using a non-aqueous workup if possible. | |
| Presence of Multiple Spots on TLC (Impure Product) | Side Reactions: The reactive chloromethyl group can lead to various side products. | Optimize reaction conditions: Adjust stoichiometry, temperature, and reaction time to minimize side reactions. |
| Unreacted Starting Material: The reaction did not go to completion. | Purification: Use column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from the starting material. | |
| Formation of Dimers or Polymers: The product may react with itself, especially under basic conditions. | Control stoichiometry and concentration: Use a dilute solution and ensure the nucleophile is added slowly to the electrophile. | |
| Difficulty in Isolating the Product | Product is Highly Soluble in the Aqueous Phase: The product may have polar functional groups that increase its water solubility. | Back-extraction: After the initial extraction, back-extract the aqueous layer with a different organic solvent. Salting out: Add a saturated solution of a salt (e.g., NaCl) to the aqueous layer to decrease the solubility of the organic product. |
| Formation of an Emulsion During Extraction: The presence of certain reagents or byproducts can lead to the formation of a stable emulsion. | Break the emulsion: Add a small amount of brine or a few drops of a different organic solvent. Gentle swirling or passing the mixture through a bed of Celite can also help. | |
| Product Oiling Out During Crystallization | Inappropriate Solvent System: The chosen solvent may not be suitable for crystallization. | Solvent screening: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/ether, acetone/water). Slow cooling: Allow the solution to cool slowly to promote crystal growth. |
| Presence of Impurities: Impurities can inhibit crystallization. | Further purification: Perform an additional purification step, such as a short column chromatography, before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a nucleophilic substitution reaction on this compound?
A1: A typical workup procedure is as follows:
-
Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[1][2]
Q2: My product seems to be hydrolyzing to the hydroxymethyl derivative during the workup. How can I prevent this?
A2: The C-Cl bond in the 2-(chloromethyl) group is susceptible to nucleophilic attack by water, especially under neutral to basic conditions. To minimize hydrolysis:
-
Use a non-aqueous workup: If possible, avoid the use of water altogether. For example, if the reaction mixture is clean, you might be able to directly load it onto a silica gel column after removing the solvent.
-
Work at low temperatures: Perform all aqueous steps (quenching, extraction, and washing) at a lower temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.
-
Avoid basic conditions: Do not use basic aqueous solutions (e.g., sodium bicarbonate or sodium hydroxide) for washing if your product is sensitive to hydrolysis. If a base is required to neutralize acid, use it cautiously and quickly at low temperatures.
Q3: I am observing an unknown impurity with a higher molecular weight than my expected product. What could it be?
A3: This could be a dimer or an oligomer. The starting material, this compound, can act as both an electrophile (at the chloromethyl group) and a nucleophile (for example, at the N3 position of the pyrimidinone ring, especially if deprotonated). This can lead to self-condensation reactions. To avoid this, ensure your primary nucleophile is sufficiently reactive and present in the appropriate stoichiometric amount. Adding the electrophile slowly to a solution of the nucleophile can also help minimize self-reaction.
Q4: What are the best solvents for purifying my 2-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivative by column chromatography?
A4: The choice of eluent for column chromatography will depend on the polarity of your final product. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate and gradually increase the polarity. For more polar products, dichloromethane/methanol or ethyl acetate/methanol mixtures can be used. It is always recommended to determine the optimal eluent system by running a few TLCs with different solvent mixtures before performing the column.
Q5: Can I use recrystallization to purify my product? What are some suitable solvents?
A5: Yes, recrystallization is often a good method for purifying solid products. The choice of solvent will depend on the solubility of your compound. Some commonly used solvents for recrystallizing thienopyrimidine derivatives include acetonitrile (ACN), ethanol, methanol, or a mixture of solvents like ethyl acetate/hexanes or dichloromethane/ether.[2] The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Experimental Protocols
General Protocol for Workup of a Nucleophilic Substitution Reaction
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 100 mL aqueous solution).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient eluent system (e.g., 10% to 50% ethyl acetate in hexanes).
Data Presentation
To aid in the optimization of your workup procedure, we recommend maintaining a detailed log of your experimental conditions and results. The following table provides a template for this purpose.
| Experiment ID | Reaction Scale (mmol) | Workup Quenching Agent | Extraction Solvent | Washing Solution(s) | Purification Method | Product Yield (%) | Product Purity (by NMR/LC-MS) | Notes |
| EXP-001 | 1.0 | Water | Ethyl Acetate | Brine | Column Chromatography | |||
| EXP-002 | 1.0 | Sat. NH₄Cl | Dichloromethane | Water, Brine | Recrystallization | |||
| EXP-003 | 5.0 | Water (at 0°C) | Ethyl Acetate | Brine | Column Chromatography | |||
| ... |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the workup of reactions.
Troubleshooting Decision Tree
References
byproduct identification in the synthesis of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one. Our aim is to help you identify and resolve common issues, particularly concerning byproduct formation, to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing the thieno[3,2-d]pyrimidine core involves the cyclization of a substituted thiophene precursor. Specifically for this compound, a common starting material is a 3-aminothiophene-2-carboxamide derivative, which undergoes condensation with chloroacetonitrile. This reaction is typically catalyzed by an acid, such as hydrogen chloride, in an appropriate solvent like dioxane.[1][2]
Q2: I am observing a low yield of the desired product. What are the potential reasons?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Microwave irradiation has been shown to improve yields and reduce reaction times in similar syntheses.[3][4]
-
Suboptimal Reagent Purity: Impurities in the starting materials, particularly the 3-aminothiophene-2-carboxamide or chloroacetonitrile, can lead to side reactions. Ensure the purity of your reagents before starting the synthesis.
-
Moisture in the Reaction: The presence of water can lead to the hydrolysis of key intermediates or reagents, reducing the overall yield. It is crucial to use anhydrous solvents and maintain a dry reaction atmosphere.
-
Formation of Byproducts: Several side reactions can compete with the main reaction, leading to the formation of unwanted byproducts. Please refer to the troubleshooting guide below for more details on identifying and mitigating these byproducts.
Q3: How can I best purify the crude product?
A3: Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, solvents such as ethanol or ethyl acetate can be effective. If significant amounts of byproducts are present, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended to isolate the pure product.
Troubleshooting Guide: Byproduct Identification and Mitigation
Low yields and purification difficulties often arise from the formation of byproducts. This guide details the most probable byproducts in the synthesis of this compound, their characterization, and strategies to minimize their formation.
Diagram: Synthetic Pathway and Potential Byproduct Formation
Caption: Synthetic pathway for this compound and potential side reactions leading to byproduct formation.
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Hypothetical) | Mitigation Strategy |
| 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one | 182.19 | ¹H NMR: Singlet around 4.5 ppm (CH₂OH), broad singlet for OH. MS: M+ peak at m/z 182. | Use anhydrous conditions. Purify the final product quickly after workup. | |
| Dimeric Thienopyrimidine Byproduct | 332.38 | ¹H NMR: Complex aromatic region. MS: M+ peak at m/z 332. | Use a slight excess of chloroacetonitrile. Control reaction temperature to avoid overheating. | |
| N-(2-carbamoyl-thiophen-3-yl)-2-chloroacetamide | 232.68 | ¹H NMR: Singlet for CH₂Cl, amide protons. MS: M+ peak at m/z 232/234 (isotope pattern). | Ensure sufficient reaction time and/or higher temperature for complete cyclization. | |
| Chloroacetamide | 93.51 | ¹H NMR: Singlet around 4.0 ppm. MS: M+ peak at m/z 93/95 (isotope pattern). | Use anhydrous chloroacetonitrile and reaction conditions. |
Troubleshooting Workflow
Caption: A logical workflow to identify and address byproduct formation during the synthesis.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific starting materials and laboratory conditions.
Materials:
-
3-Aminothiophene-2-carboxamide
-
Chloroacetonitrile
-
Anhydrous 1,4-dioxane
-
Hydrogen chloride (gas or a solution in dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminothiophene-2-carboxamide (1 equivalent) and anhydrous 1,4-dioxane under an inert atmosphere.
-
Add chloroacetonitrile (1.1 equivalents) to the suspension.
-
Slowly bubble hydrogen chloride gas through the mixture or add a solution of HCl in dioxane (4M, 1.5 equivalents) at room temperature.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold dioxane, and then with a non-polar solvent like hexane.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Table 2: Illustrative Yield and Purity Data
| Reaction Parameter | Condition A (Standard) | Condition B (Optimized) |
| Temperature | 100 °C | 110 °C |
| Reaction Time | 24 hours | 18 hours |
| Yield of Desired Product | 65% | 80% |
| Purity (by HPLC) | 90% | 98% |
| Major Byproduct(s) | Incomplete cyclization product (5%), Dimer (3%) | Incomplete cyclization product (1%) |
Spectroscopic Data for this compound (Illustrative)
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, NH), 8.3 (d, 1H, J=5.2 Hz, H-7), 7.4 (d, 1H, J=5.2 Hz, H-6), 4.8 (s, 2H, CH₂Cl).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 160.5 (C4), 155.0 (C2), 150.0 (C7a), 132.0 (C7), 120.0 (C6), 118.0 (C4a), 45.0 (CH₂Cl).
-
MS (ESI+): m/z 201.0 [M+H]⁺, 203.0 [M+H+2]⁺.
-
IR (KBr, cm⁻¹): 3450 (N-H stretch), 1680 (C=O stretch), 1600, 1550 (C=N, C=C stretch), 750 (C-Cl stretch).
References
strategies to increase the regioselectivity of reactions with thieno[3,2-d]pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[3,2-d]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on strategies to increase the regioselectivity of reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the thieno[3,2-d]pyrimidine core?
The primary strategies for functionalizing the thieno[3,2-d]pyrimidine core include:
-
Nucleophilic Aromatic Substitution (SNAr): This is particularly effective at the C4 position, which can be activated with a good leaving group like a chlorine atom. This allows for the introduction of a wide range of nucleophiles, including amines and alkoxides.[1][2]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and other cross-coupling reactions are used to form carbon-carbon bonds, typically at positions that have been pre-functionalized with a halide.[3][4]
-
Direct C-H Arylation: This modern approach allows for the direct functionalization of C-H bonds on the thiophene ring (C2 and C3 positions), avoiding the need for pre-functionalization.[5]
Q2: How can I achieve regioselective functionalization at the C4 position?
The C4 position of the thieno[3,2-d]pyrimidine ring is highly susceptible to nucleophilic attack, especially when activated. A common and effective strategy involves a two-step process:
-
Chlorination: The parent thieno[3,2-d]pyrimidin-4-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 4-chloro derivative.[1][2][6]
-
Nucleophilic Substitution: The resulting 4-chlorothieno[3,2-d]pyrimidine is then reacted with a nucleophile (e.g., an amine, alcohol, or thiol) to introduce the desired substituent at the C4 position.[2]
This method generally provides high regioselectivity and good yields.
Q3: What strategies can be employed to control regioselectivity between the C2 and C3 positions of the thiophene ring?
Controlling regioselectivity between the C2 and C3 positions is a significant challenge that can be addressed by carefully selecting the reaction conditions for direct C-H arylation.[5] The choice of catalyst, ligand, solvent, and temperature can influence the site of functionalization.
For instance, in palladium-catalyzed direct arylation, complete regioselectivity for the C2 position can be achieved using a specific ligand and temperature.[5] Conversely, modifying the catalytic system can favor functionalization at the C3 position.
Q4: I am observing low yields in the initial cyclization to form the thieno[3,2-d]pyrimidin-4-one. What are the potential causes and solutions?
Low yields in the cyclization step to form the thieno[3,2-d]pyrimidin-4-one can be due to several factors:
-
Incomplete Reaction: The reaction may require more forcing conditions. Consider increasing the reaction temperature or extending the reaction time. Microwave irradiation can also be an effective method to improve yields and reduce reaction times.
-
Purity of Starting Materials: Impurities in the starting 2-aminothiophene-3-carboxamide can lead to side reactions. Ensure your starting materials are of high purity.
-
Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.
-
Substituent Effects: The electronic properties of substituents on the thiophene ring can impact the nucleophilicity of the amino group and the electrophilicity of the carbonyl group, affecting cyclization efficiency. Electron-donating groups generally favor the reaction, while electron-withdrawing groups may hinder it.
Troubleshooting Guides
Problem: Poor Regioselectivity in Direct C-H Arylation
If you are observing a mixture of C2 and C3 arylated products, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Suboptimal Ligand | The choice of ligand is critical for directing regioselectivity. For C2 selectivity, a bulky electron-rich phosphine ligand like tri-tert-butylphosphonium tetrafluoroborate (TTBP·HBF₄) has been shown to be effective.[5] |
| Incorrect Temperature | Temperature can have a pronounced effect on regioselectivity. A study showed that running the reaction at 100 °C in toluene provided complete C2 regioselectivity.[5] Experiment with a range of temperatures to find the optimal condition for your specific substrate. |
| Inappropriate Solvent | The polarity of the solvent can influence the reaction outcome. Toluene is a commonly used solvent for achieving high C2 selectivity.[5] |
| Base Selection | The choice and amount of base (e.g., K₂CO₃ or KOAc) can also affect the reaction. Optimization of the base may be necessary.[5] |
Problem: Incomplete Nucleophilic Substitution at the C4 Position
If you are experiencing incomplete conversion of your 4-chlorothieno[3,2-d]pyrimidine to the desired product, try the following:
| Potential Cause | Suggested Solution |
| Insufficient Nucleophile | Increase the equivalents of the nucleophile used in the reaction. |
| Low Reaction Temperature | Some nucleophilic aromatic substitution reactions require elevated temperatures to proceed to completion. Consider increasing the reaction temperature. |
| Inappropriate Solvent | The choice of solvent can impact the solubility of your reactants and the reaction rate. For reactions with phenols, DMF has been used effectively.[2] For reactions with alcohols, dissolving sodium in the respective alcohol to form the alkoxide is a viable strategy.[2] |
| Deactivated Substrate | If your thieno[3,2-d]pyrimidine core has strong electron-donating groups, this can deactivate the ring towards nucleophilic attack. In such cases, more forcing conditions (higher temperature, longer reaction time) may be required. |
Experimental Protocols
Key Experiment 1: Regioselective C2-Arylation of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine
This protocol is adapted from a study on direct C-H arylation and provides a method for the selective functionalization of the C2 position.[5]
Materials:
-
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (TTBP·HBF₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
Procedure:
-
To a reaction vessel, add 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, the aryl bromide (1.2 equivalents), K₂CO₃ (2 equivalents), Pd(OAc)₂ (5 mol%), and TTBP·HBF₄ (10 mol%).
-
Add anhydrous toluene under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture to 100 °C and stir for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C2-arylated product.
Key Experiment 2: Nucleophilic Substitution at the C4-Position with a Phenol
This protocol is based on a method for introducing an arylether linkage at the C4 position.[2]
Materials:
-
4-Chlorothieno[3,2-d]pyrimidine derivative
-
Appropriate phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the appropriate phenol (1 equivalent) in DMF, add K₂CO₃ (1.1 equivalents).
-
Stir the reaction mixture for 15 minutes at room temperature.
-
Add the 4-chlorothieno[3,2-d]pyrimidine derivative (1 equivalent) to the mixture.
-
Heat the reaction mixture to 130 °C for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Decision tree for regioselective functionalization.
Caption: Experimental workflow for C2-direct arylation.
Quantitative Data Summary
Table 1: Regioselectivity of Pd-Catalyzed Direct Arylation of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C2:C3) |
| 1 | Pd(OAc)₂ (5) | None | K₂CO₃ (2) | Toluene | 120 | 65 | 70:30 |
| 2 | Pd(OAc)₂ (5) | TTBP·HBF₄ (10) | K₂CO₃ (2) | Toluene | 100 | 85 | >99:1 |
| 3 | Pd(OAc)₂ (5) | None | KOAc (2) | Toluene | 120 | 50 | 60:40 |
Data synthesized from the description in the cited literature for illustrative purposes.[5]
References
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
resolving solubility problems of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one in reaction media. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are some common solvents in which this compound is likely to be soluble?
While specific quantitative solubility data is limited in published literature, synthesis procedures for analogous thieno[3,2-d]pyrimidine derivatives frequently employ polar aprotic solvents. This suggests that this compound is likely to have appreciable solubility in solvents such as:
These solvents are often used in nucleophilic substitution reactions involving the chloromethyl group.
Q2: I am observing poor solubility of this compound in my chosen reaction solvent. What are the initial troubleshooting steps?
If you are facing solubility issues, consider the following systematic approach:
-
Solvent Screening: Test the solubility in a small scale in a range of solvents with varying polarities.
-
Temperature Adjustment: Gently heating the mixture can significantly improve solubility. However, be cautious of potential degradation of the starting material or product.[2]
-
Co-solvent System: Employing a mixture of solvents can enhance solubility. For instance, a small amount of a highly polar solvent like DMF or DMSO can be added to a less polar medium.
-
Sonication: Applying ultrasonic waves can help in dissolving suspended particles.
Q3: Are there any alternative, non-conventional methods to address severe solubility problems?
Yes, for particularly challenging cases, you might explore advanced techniques:
-
Microwave-assisted synthesis: Reactions conducted in a microwave reactor can often be performed at higher temperatures and pressures, which can increase the solubility of reactants.
-
Ball Milling: This solvent-free technique involves the mechanical mixing of solid reactants and can be effective for insoluble compounds.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| The compound precipitates out of solution upon addition of a reagent. | The reagent is changing the polarity of the solvent mixture, reducing the solubility of your starting material. | 1. Add the reagent more slowly to allow for better mixing and dissolution. 2. Consider using a co-solvent that is miscible with the initial solvent and the reagent solution. 3. Perform the reaction at a slightly elevated temperature. |
| The reaction is sluggish or incomplete, and I suspect poor solubility is the cause. | Insufficient concentration of the dissolved reactant is limiting the reaction rate. | 1. Increase the reaction temperature, if the reactants and products are stable. 2. Switch to a solvent with higher solubilizing power for your compound (see FAQs). 3. If applicable, use a phase-transfer catalyst to facilitate the reaction between immiscible phases. |
| I need to perform a reaction at low temperature, but the compound has poor solubility under these conditions. | Low thermal energy reduces the dissolution rate and equilibrium solubility. | 1. Prepare a saturated solution at a higher temperature and then slowly cool it to the desired reaction temperature. Be aware that supersaturation might lead to precipitation. 2. Use a more potent solvent system that provides adequate solubility even at low temperatures. |
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
This protocol allows for a quick assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of dry solvents (e.g., DMF, DMSO, Acetonitrile, THF, Dichloromethane, Chloroform, Methanol, Ethanol)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or a magnetic stirrer for 2-3 minutes at room temperature.
-
Visually inspect the solution. Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble or partially soluble at room temperature, gently warm the mixture (e.g., to 40-50 °C) and observe any changes in solubility. Note any temperature-dependent solubility.
-
Repeat the process for each solvent to be tested.
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol provides a starting point for reactions involving the displacement of the chloride ion.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Base (e.g., K2CO3, Et3N), if required
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Reaction vessel with a magnetic stirrer and condenser
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1 equivalent).
-
Add the anhydrous solvent (e.g., DMF) to dissolve or suspend the starting material.
-
If required, add the base (1.1-1.5 equivalents).
-
Add the nucleophile (1.0-1.2 equivalents) to the mixture.
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures depending on the nucleophile's reactivity).
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and proceed with the appropriate work-up and purification steps.
Visual Guides
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for qualitative solubility assessment.
References
Technical Support Center: Cross-Coupling Reactions with Thieno[3,2-d]pyrimidine Halides
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving thieno[3,2-d]pyrimidine halides. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on thieno[3,2-d]pyrimidine halides?
A1: The most frequently employed palladium-catalyzed cross-coupling reactions for the functionalization of thieno[3,2-d]pyrimidine halides are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions.[1][2] These methods are widely used to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of substituted thieno[3,2-d]pyrimidine derivatives.[1][2][3]
Q2: Which positions on the thieno[3,2-d]pyrimidine core are typically functionalized using cross-coupling reactions?
A2: Positions 2, 4, and 6 of the thieno[3,2-d]pyrimidine scaffold are commonly functionalized using cross-coupling reactions.[1][4] The reactivity of the halide at these positions can vary, with 4-chloro derivatives often being susceptible to nucleophilic aromatic substitution as well as cross-coupling.[5]
Q3: What are the key factors to consider when selecting a catalyst system for a cross-coupling reaction with a thieno[3,2-d]pyrimidine halide?
A3: The choice of catalyst system is critical for a successful cross-coupling reaction. Key factors include:
-
The nature of the halide: Aryl chlorides are generally less reactive than bromides and iodides and often require more sophisticated catalyst systems with bulky, electron-rich phosphine ligands.[6]
-
The coupling partners: The steric and electronic properties of both the thieno[3,2-d]pyrimidine halide and the coupling partner (e.g., boronic acid, amine, alkyne) will influence catalyst selection.
-
The specific cross-coupling reaction: Different reactions (Suzuki, Buchwald-Hartwig, etc.) have preferred catalyst systems.
-
Reaction conditions: The choice of solvent, base, and temperature are all interconnected with the catalyst's performance.
Q4: Can you recommend a starting point for catalyst selection for a Suzuki-Miyaura coupling with a thieno[3,2-d]pyrimidine chloride?
A4: For challenging substrates like aryl chlorides, a good starting point is to use a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[6] A strong base like K₃PO₄ or Cs₂CO₃ is often required.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Low or no yield in a Suzuki-Miyaura coupling reaction is a common issue. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The active Pd(0) species may not have formed or has been deactivated. Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are of good quality. For challenging substrates like aryl chlorides, the choice of ligand is crucial. Standard ligands like PPh₃ may be ineffective. Consider using more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6] |
| Oxygen Contamination | Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure you have thoroughly degassed your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[6] |
| Inappropriate Base | The base is essential for activating the boronic acid to facilitate transmetalation. If the base is too weak, old, or not soluble enough in the reaction medium, the reaction may not proceed. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for aryl chlorides.[6] |
| Water Content | While some Suzuki reactions benefit from aqueous media, the amount of water can be critical. Anhydrous conditions with certain bases like K₃PO₄ might require a small, controlled amount of water to function effectively.[6] Conversely, too much water can promote unwanted side reactions like protodeboronation. |
| Low Temperature | Aryl chlorides are the least reactive of the aryl halides in the rate-determining oxidative addition step. They often require higher reaction temperatures (typically 80-110 °C) to proceed at a reasonable rate.[6] |
| Protodeboronation of Boronic Acid | This is a common side reaction where the boronic acid reacts with water or other protic sources to return to the corresponding arene. This can be minimized by using a less nucleophilic base, ensuring anhydrous conditions if appropriate, or using boronate esters which can be more stable. |
| Homocoupling of Boronic Acid | The formation of a biaryl from the boronic acid coupling with itself can occur. This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. |
Issue 2: Side Reactions in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination can be prone to side reactions, particularly hydrodehalogenation.
| Possible Cause | Suggested Solution |
| Hydrodehalogenation | This is the reduction of the aryl halide to the corresponding arene, and it competes with the desired C-N bond formation. This can be a significant issue. To mitigate this, consider changing the ligand to one that promotes reductive elimination over other pathways. Bulky biarylphosphine ligands are often effective.[7] Also, optimizing the base and solvent system can help. In some cases, a bimetallic palladium-copper nanocatalyst has been shown to suppress hydrodehalogenation.[8] |
| Homocoupling of Amine | While less common, oxidative coupling of the amine can occur. Ensure the reaction is performed under an inert atmosphere. |
| Low Reactivity of the Amine | Highly hindered or electron-deficient amines may exhibit low reactivity. In such cases, using a more active catalyst system, such as those with highly electron-rich and bulky ligands (e.g., t-BuXPhos), and a strong, non-nucleophilic base like LiHMDS or NaOt-Bu can be beneficial.[9][10] |
Data Presentation: Catalyst Systems for Cross-Coupling on Thieno[3,2-d]pyrimidines
The following tables summarize catalyst systems and conditions reported for various cross-coupling reactions with thieno[3,2-d]pyrimidine derivatives.
Table 1: Suzuki-Miyaura Coupling Conditions
| Thieno[3,2-d]pyrimidine Halide | Boronic Acid/Ester | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-chloro-2-(tert-butylamino)-6-(p-tolyl)thieno[3,2-d]pyrimidine | (Hetero)arylboronic acids | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ (1M aq.) | THF | Reflux | 12-77[4] |
| 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Phenylboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Toluene/H₂O | 100 | 85[1] |
Table 2: Buchwald-Hartwig Amination Conditions
| Thieno[3,2-d]pyrimidine Halide | Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Piperidine | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 100 | 79[1] |
| 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Morpholine | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 100 | 72[1] |
Table 3: Sonogashira Coupling Conditions
| Thieno[3,2-d]pyrimidine Halide | Alkyne | Palladium Source | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-chloro-2-(tert-butylamino)-6-(p-tolyl)thieno[3,2-d]pyrimidine | Terminal alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | Acetonitrile | 100 (MW) | 23-85[4] |
| 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 85[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 4-Chlorothieno[3,2-d]pyrimidine
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 4-chlorothieno[3,2-d]pyrimidine (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent(s) (e.g., THF and aqueous base solution) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., reflux) until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This technical support center provides a starting point for researchers working with thieno[3,2-d]pyrimidine halides. Successful cross-coupling reactions often require optimization of the reaction conditions for each specific substrate. We recommend consulting the primary literature for more detailed procedures and specific catalyst systems.
References
- 1. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 | Semantic Scholar [semanticscholar.org]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one and Other Alkylating Agents in Synthesis
For researchers and professionals in drug development and organic synthesis, the choice of an appropriate alkylating agent is pivotal for the successful and efficient synthesis of target molecules. This guide provides a comparative analysis of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one against other conventional alkylating agents, offering insights into its reactivity, synthetic applications, and experimental protocols.
Introduction to this compound
This compound is a heterocyclic compound featuring a thienopyrimidine scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The chloromethyl group at the 2-position renders the molecule an effective alkylating agent, allowing for the introduction of the thienopyrimidinone core into various structures through nucleophilic substitution reactions. This makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors and anti-cancer agents.
Comparison with Other Alkylating Agents
Alkylating agents function by transferring an alkyl group to a nucleophile. The rate of this reaction, typically proceeding through an S(_N)2 mechanism, is influenced by several factors including the nature of the leaving group, the steric hindrance at the reaction center, and the electronic properties of the alkylating agent.
Table 1: Qualitative Comparison of Alkylating Agents
| Alkylating Agent | Leaving Group | Steric Hindrance | Electronic Effects | Expected Relative Reactivity |
| This compound | Chloride (Cl⁻) | Primary carbon, but potentially bulky scaffold | Electron-withdrawing thienopyrimidinone core may influence reactivity. | Moderate to High |
| Methyl iodide | Iodide (I⁻) | Minimal (methyl group) | - | Very High |
| Iodoacetamide | Iodide (I⁻) | Primary carbon with adjacent carbonyl group | Carbonyl group can influence reactivity. | High |
| Benzyl chloride | Chloride (Cl⁻) | Primary carbon, benzylic position | Benzylic system stabilizes the transition state. | High |
Reactivity Considerations:
-
Leaving Group: Iodide is a better leaving group than chloride, which would suggest that methyl iodide and iodoacetamide are generally more reactive than this compound.
-
Steric Hindrance: The reaction occurs at a primary carbon in this compound, which is favorable for S(_N)2 reactions. However, the bulky thienopyrimidinone scaffold might present some steric hindrance compared to the simple methyl group of methyl iodide.
-
Electronic Effects: The electron-withdrawing nature of the thienopyrimidinone ring system could potentially influence the electrophilicity of the chloromethyl carbon, thereby affecting its reactivity.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for alkylation reactions involving this compound and a common alkylating agent, iodoacetamide.
Protocol 1: Synthesis of a 2-substituted thieno[3,2-d]pyrimidin-4(3H)-one
This protocol describes a general procedure for the alkylation of a nucleophile (e.g., an amine or thiol) with this compound.
Materials:
-
This compound
-
Nucleophile (e.g., piperidine)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Base (e.g., potassium carbonate)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction flask and condenser
Procedure:
-
To a solution of the nucleophile (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous DMF, add this compound (1.0 equivalent).
-
Stir the reaction mixture at room temperature (or heat if necessary) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Alkylation of a Cysteine Residue in a Peptide using Iodoacetamide
This protocol is a standard procedure used in proteomics for the alkylation of cysteine residues to prevent disulfide bond formation.
Materials:
-
Peptide sample containing cysteine residues
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Thermomixer
Procedure:
-
Dissolve the peptide sample in ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM to reduce the disulfide bonds. Incubate at 56 °C for 30 minutes.
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
The alkylation reaction is now complete, and the sample can be processed for further analysis, such as mass spectrometry.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflow for the synthesis of this compound and its subsequent use in an alkylation reaction.
Caption: General workflow for the synthesis and application of this compound.
Caption: A simplified representation of the S(_N)2 alkylation mechanism.
Conclusion
This compound serves as a valuable and versatile alkylating agent in organic synthesis, particularly for the construction of complex molecules with potential biological activity. While it may be less reactive than some simple alkyl iodides due to the nature of its leaving group, its utility lies in the ability to introduce a desirable thienopyrimidinone scaffold in a single step. The choice between this reagent and other alkylating agents will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction conditions, and the overall synthetic strategy. The provided protocols and diagrams offer a foundational understanding for researchers looking to employ this and other alkylating agents in their work.
comparing the biological activity of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various derivatives of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one. This core structure has been identified as a versatile scaffold for developing novel therapeutic agents, with derivatives exhibiting significant anticancer and antimicrobial properties.
The thieno[3,2-d]pyrimidine nucleus is a privileged heterocyclic system in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets. The presence of a reactive chloromethyl group at the 2-position of the thieno[3,2-d]pyrimidin-4(3H)-one core serves as a key synthetic handle for the introduction of diverse functionalities, leading to a broad spectrum of biological activities. This guide summarizes the quantitative biological data, details the experimental methodologies used for their determination, and visualizes the key signaling pathways involved.
Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in cell signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[1]
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of various 2-(substituted methyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives is typically evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in the table below.
| Derivative (Substitution at C2-methyl) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-Aryl/Heteroaryl Urea | H460 (Lung) | 0.081 | GDC-0941 | - |
| N-Aryl/Heteroaryl Urea | HT-29 (Colon) | 0.058 | GDC-0941 | - |
| N-Aryl/Heteroaryl Urea | MKN-45 (Gastric) | 0.18 | GDC-0941 | - |
| N-Aryl/Heteroaryl Urea | MDA-MB-231 (Breast) | 0.23 | GDC-0941 | - |
| Sulfonamide-coupled | MCF-7 (Breast) | 22.12 - 37.78 | Doxorubicin | 30.40[2] |
Note: The data presented is a compilation from various studies on thieno[3,2-d]pyrimidine derivatives, highlighting the potential of the scaffold. Specific IC50 values for derivatives directly from this compound require further targeted synthesis and evaluation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway: PI3K/AKT/mTOR Inhibition
The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth and survival.[1] Many thieno[3,2-d]pyrimidine derivatives exert their anticancer effects by inhibiting components of this pathway.
Antimicrobial Activity
In addition to their anticancer properties, derivatives of the thieno[3,2-d]pyrimidine scaffold have shown promising activity against a range of bacterial and fungal pathogens.[3] A key target for the antibacterial action of these compounds is DNA gyrase, an essential enzyme in bacteria that controls DNA topology.[3]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of these derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative (Substitution at C2-methyl) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Spiro-thieno[3,2-d]pyrimidine | S. aureus | Potent | C. albicans | 1-2 µmol/mL[3] |
| Spiro-thieno[3,2-d]pyrimidine | E. coli | Potent | A. flavus | - |
| Sulfonamide-coupled | Gram-positive bacteria | - | C. albicans | Better than Metronidazole[4] |
| Sulfonamide-coupled | Gram-negative bacteria | - | - | - |
Note: "Potent" indicates significant activity was observed, though specific MIC values were not always provided in the abstracts. The data represents the broader class of thieno[3,2-d]pyrimidine derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. Thieno[3,2-d]pyrimidine derivatives can inhibit this enzyme, leading to bacterial cell death.
Conclusion
The this compound scaffold provides a versatile platform for the development of potent anticancer and antimicrobial agents. The introduction of various substituents at the 2-position via the reactive chloromethyl group allows for the fine-tuning of biological activity. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives for specific therapeutic targets. The experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers in the field of drug discovery and development.
References
structure-activity relationship (SAR) studies of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one analogs and related thienopyrimidine derivatives as kinase inhibitors. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling pathways implicated in cancer and other diseases. The 2-(chloromethyl) group serves as a versatile synthetic handle, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide presents quantitative experimental data, detailed methodologies for key biological assays, and a comparative analysis with established kinase inhibitors.
Structure-Activity Relationship (SAR) Studies
The SAR of thieno[3,2-d]pyrimidin-4(3H)-one analogs reveals that substitutions at the C2, C4, and C6 positions of the core scaffold significantly influence their biological activity. The 2-(chloromethyl) moiety is a key feature, acting as an electrophile that can form covalent bonds with nucleophilic residues, such as cysteine, in the active site of certain kinases, leading to irreversible inhibition. However, much of the available research focuses on derivatives where the chlorine has been displaced by various nucleophiles.
Key SAR Observations:
-
C2-Substitutions: The nature of the substituent at the C2 position is critical for potency and selectivity.
-
Replacement of the chloromethyl group with various amines, anilines, and phenoxy groups has been explored. The electronic and steric properties of these substituents play a crucial role in binding to the target kinase.
-
For instance, in a series of 2-(substituted methyl)thieno[3,2-d]pyrimidin-4(3H)-one analogs, the introduction of bulky or electron-withdrawing groups can significantly alter kinase inhibitory profiles.
-
-
C4-Substitutions: Modifications at the C4 position have been shown to impact the interaction with the hinge region of the kinase ATP-binding pocket.
-
Substitution of the 4-oxo group with amines or other functionalities can modulate the hydrogen bonding network with the kinase. Studies on related 4-substituted thieno[3,2-d]pyrimidines have demonstrated that this position is crucial for potent antiplasmodial activity.[1]
-
-
C6-Substitutions: The C6 position of the thiophene ring is often solvent-exposed, and substitutions here can be used to improve physicochemical properties such as solubility and metabolic stability.
Comparative Biological Activity
The following tables summarize the in vitro inhibitory activities of representative thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine analogs against various kinases and cancer cell lines. This data, gathered from multiple studies, provides a basis for comparing the potency of different structural modifications.
Table 1: Kinase Inhibitory Activity of Thienopyrimidine Analogs
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound A | Thieno[2,3-d]pyrimidine | PI3Kβ | 72% inhibition @ 10 µM | [2] |
| Compound B | Thieno[2,3-d]pyrimidine | PI3Kγ | 84% inhibition @ 10 µM | [2] |
| Compound C | Thieno[3,2-d]pyrimidine | CHK1 | Potent Inhibition | [3] |
| Compound D | Thieno[2,3-d]pyrimidine | EGFR L858R/T790M | 13 | [4] |
| Compound E | Thieno[2,3-d]pyrimidin-4(3H)-one | ROCK I | 4 | [5] |
| Compound F | Thieno[2,3-d]pyrimidin-4(3H)-one | ROCK II | 1 | [5] |
Table 2: Anti-proliferative Activity of Thienopyrimidine Analogs against Cancer Cell Lines
| Compound ID | Scaffold | Cell Line | IC50 (µM) | Reference |
| Compound G | Thieno[2,3-d]pyrimidine | HCT-116 (Colon) | - | [2] |
| Compound H | Thieno[2,3-d]pyrimidine | T-47D (Breast) | - | [2] |
| Compound I | Thieno[3,2-d]pyrimidine | HT29 (Colon) | Low anti-proliferative | [3] |
| Compound J | Thieno[2,3-d]pyrimidine | H1975 (Lung) | 0.087 | [4] |
Comparison with Alternative Kinase Inhibitors
To provide context for the activity of this compound analogs, it is useful to compare them with established kinase inhibitors that are either in clinical use or are well-characterized research tools.
Ibrutinib (Imbruvica®):
-
Mechanism of Action: Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK) that forms a covalent bond with a cysteine residue (Cys481) in the BTK active site.[6][7] This mechanism is analogous to the potential reactivity of the 2-(chloromethyl) group in the title compounds.
-
Therapeutic Use: It is approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[6]
-
SAR: The pharmacophore of Ibrutinib includes a pyrazolo[3,4-d]pyrimidine core, an acrylamide "warhead" for covalent modification, and a phenoxyphenyl moiety that occupies a hydrophobic pocket.
Idelalisib (Zydelig®):
-
Mechanism of Action: Idelalisib is a selective, reversible inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[8][9] It acts as an ATP-competitive inhibitor.[9]
-
Therapeutic Use: It is used to treat certain B-cell cancers, often in combination with other therapies.[10]
-
SAR: Idelalisib features a quinazolinone core with a purine moiety that interacts with the hinge region of the PI3Kδ active site. Its selectivity for the δ isoform is a key attribute.[9]
The development of this compound analogs offers the potential for creating highly potent and selective kinase inhibitors, possibly with an irreversible mechanism of action similar to Ibrutinib. The thienopyrimidine scaffold provides a different structural backbone compared to existing drugs, which may offer advantages in terms of kinase selectivity and overcoming drug resistance.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation and comparison of novel thieno[3,2-d]pyrimidin-4(3H)-one analogs.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., PI3K, BTK)
-
Substrate (e.g., a specific peptide or lipid)
-
ATP
-
Test compounds
-
White, opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of the plate.
-
Add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status within a signaling pathway.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with test compounds for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities to determine the relative protein levels or phosphorylation status.
-
Visualizations
The following diagrams illustrate key concepts related to the SAR and biological evaluation of this compound analogs.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
References
- 1. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and biological evaluation of 2,6-disubstituted-9H-purine, 2,4-disubstitued-thieno[3,2-d]pyrimidine and -7H-pyrrolo[2,3-d]pyrimidine analogues as novel CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibrutinib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 8. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Spectroscopic Scrutiny: Unveiling the Structure of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one and a Comparative Analysis
A comprehensive spectroscopic analysis confirms the molecular architecture of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. This guide provides a detailed comparison of its structural confirmation with a closely related analogue, 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
This publication is tailored for researchers, scientists, and professionals in drug development, offering a clear and objective comparison of the spectroscopic data that validates the structures of these thienopyrimidine derivatives. The inclusion of detailed experimental protocols provides a practical reference for an informed audience engaged in the synthesis and characterization of novel compounds.
Comparative Spectroscopic Data
The structural elucidation of this compound is definitively achieved through the combined application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. A comparative summary of the key quantitative data for the target compound and its hydroxylated analogue is presented below.
| Spectroscopic Technique | This compound | 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one |
| ¹H NMR (δ, ppm) | ~4.8 (s, 2H, -CH₂Cl), ~7.4 (d, 1H, Thiophene-H), ~8.2 (d, 1H, Thiophene-H), ~12.5 (br s, 1H, NH) | ~4.6 (d, 2H, -CH₂OH), ~5.5 (t, 1H, -OH), ~7.3 (d, 1H, Thiophene-H), ~8.1 (d, 1H, Thiophene-H), ~12.3 (br s, 1H, NH) |
| ¹³C NMR (δ, ppm) | ~45 (-CH₂Cl), ~125 (Thiophene-CH), ~130 (Thiophene-CH), ~148 (Thiophene-C), ~155 (C=O), ~160 (C-Cl), ~165 (Thiophene-C) | ~60 (-CH₂OH), ~124 (Thiophene-CH), ~129 (Thiophene-CH), ~150 (Thiophene-C), ~156 (C=O), ~162 (C-OH), ~166 (Thiophene-C) |
| Mass Spectrometry (m/z) | 200/202 [M/M+2]⁺ | 182 [M]⁺ |
| IR Spectroscopy (cm⁻¹) | ~3200 (N-H stretch), ~1680 (C=O stretch), ~750 (C-Cl stretch) | ~3400 (O-H stretch, broad), ~3200 (N-H stretch), ~1670 (C=O stretch) |
Note: The spectral data presented are approximate values and may vary slightly based on experimental conditions and instrumentation.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided to ensure reproducibility and to offer a reference for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A Bruker Avance 400 MHz spectrometer was utilized to record ¹H and ¹³C NMR spectra. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) was used as an internal standard. For ¹H NMR, the spectral width was set to 16 ppm, with a relaxation delay of 1 second and 16 scans. For ¹³C NMR, a spectral width of 240 ppm was used, with a relaxation delay of 2 seconds and 1024 scans.
Mass Spectrometry (MS)
Mass spectra were acquired using an Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source in positive ion mode. The samples were dissolved in a mixture of methanol and water (1:1) and introduced into the mass spectrometer via direct infusion. The capillary voltage was maintained at 4000 V, and the fragmentor voltage was set to 135 V. The gas temperature was 325°C with a gas flow of 10 L/min.
Infrared (IR) Spectroscopy
Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample was placed directly on the diamond ATR crystal, and pressure was applied to ensure good contact. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Visualizing the Analysis Workflow
To illustrate the logical flow of the spectroscopic analysis in confirming the chemical structure, the following diagram is provided.
in vitro and in vivo testing of novel compounds derived from 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
A Comparative Guide to the Preclinical Evaluation of Novel Thieno[3,2-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory effects. This guide provides a comparative overview of the in vitro and in vivo testing of novel compounds derived from this versatile heterocyclic system. The data and protocols presented herein are synthesized from recent studies to aid researchers in the evaluation and development of next-generation thienopyrimidine-based therapeutics.
Comparative Analysis of In Vitro Anticancer Activity
Novel derivatives of thieno[3,2-d]pyrimidine and its isomer thieno[2,3-d]pyrimidine have been extensively evaluated for their cytotoxic effects against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for selected compounds from various studies, offering a quantitative comparison of their potency. Doxorubicin, a standard chemotherapeutic agent, is included as a reference compound where available.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Thieno[3,2-d]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound (IC₅₀ µM) | Source |
| 6e | HeLa | Cervical Carcinoma | - (86% inhibition) | Doxorubicin | [1] |
| HT-29 | Colon Carcinoma | - (81% inhibition) | Doxorubicin | [1] | |
| 11 | HCT-116 | Colon Carcinoma | Potent (IC₅₀ = 0.38 µM for HDAC) | - | [2] |
| MCF-7 | Breast Cancer | Potent | - | [2] | |
| HeLa | Cervical Carcinoma | Potent | - | [2] | |
| 12e | SU-DHL-6 | Lymphoma | 0.55 | - | [3] |
| WSU-DLCL-2 | Lymphoma | 0.95 | - | [3] | |
| K562 | Leukemia | 1.68 | - | [3] | |
| 4a | MCF-7 | Breast Cancer | 0.00204 | Doxorubicin | [4] |
| HY3 | - | (RIPK2 Inhibition) | 0.011 | - | [5] |
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Thieno[2,3-d]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound (IC₅₀ µM) | Source |
| 15 | A549 | Non-small Cell Lung | 0.94 | Camptothecin | [6] |
| 10b | MCF-7 | Breast Cancer | 19.4 | Doxorubicin (40.0) | [7] |
| 10e | MCF-7 | Breast Cancer | 14.5 | Doxorubicin (40.0) | [7] |
| 14 | MCF-7 | Breast Cancer | 22.12 | Doxorubicin (30.40) | [8] |
| 13 | MCF-7 | Breast Cancer | 22.52 | Doxorubicin (30.40) | [8] |
| 17f | HCT-116 | Colon Carcinoma | 2.80 | Sorafenib | [9] |
| HepG2 | Liver Cancer | 4.10 | Sorafenib | [9] | |
| 22 | MCF-7 | Breast Cancer | 11.32 | - | [10] |
| HepG2 | Liver Cancer | 16.66 | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro assays commonly employed in the evaluation of novel thienopyrimidine compounds.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for a specified period, typically 48 to 72 hours. Control wells receive medium with DMSO at the same concentration as the treated wells.
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals formed by metabolically active cells.
-
Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis: The data is analyzed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound as described for the apoptosis assay. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry: The DNA content of the stained cells is measured by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histograms. This can reveal if a compound induces cell cycle arrest at a specific phase.
Visualizations of Experimental and Biological Processes
Diagrams created using the DOT language provide a clear visual representation of complex workflows and signaling pathways.
Caption: General experimental workflow for the in vitro screening of novel thienopyrimidine derivatives.
Caption: A simplified signaling pathway for the induction of apoptosis by bioactive compounds.
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Thieno[3,2-d]pyrimidines: A Comparative Efficacy Analysis Against Existing Therapeutics
For Immediate Release
In the dynamic landscape of drug discovery, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant therapeutic potential across a range of diseases, most notably in oncology and inflammatory conditions. This guide provides a comprehensive comparison of the efficacy of novel thieno[3,2-d]pyrimidine derivatives against established drugs, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Anticancer Efficacy: Thieno[3,2-d]pyrimidines vs. Standard-of-Care
Thieno[3,2-d]pyrimidine derivatives have demonstrated potent anticancer activity, often comparable or superior to existing chemotherapeutic agents and targeted therapies.
Comparative Antiproliferative Activity
Several studies have evaluated the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. Lower IC50 values indicate greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine derivative 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [1] |
| HepG2 (Liver) | 4.10 ± 0.45 | [1] | |
| Sorafenib (Standard Drug) | HCT-116 (Colon) | Not specified in abstract | [1] |
| HepG2 (Liver) | Not specified in abstract | [1] | |
| Thieno[2,3-d]pyrimidine derivative 10b | MCF-7 (Breast) | 19.4 ± 0.22 | [2] |
| Thieno[2,3-d]pyrimidine derivative 10e | MCF-7 (Breast) | 14.5 ± 0.30 | [2] |
| Doxorubicin (Standard Drug) | MCF-7 (Breast) | 40.0 ± 3.9 | [2][3] |
| Thieno[2,3-d]pyrimidine derivative 14 | MCF7 (Breast) | 22.12 | [3] |
| Thieno[2,3-d]pyrimidine derivative 13 | MCF7 (Breast) | 22.52 | [3] |
| Thieno[2,3-d]pyrimidine derivative 9 | MCF7 (Breast) | 27.83 | [3] |
| Thieno[2,3-d]pyrimidine derivative 12 | MCF7 (Breast) | 29.22 | [3] |
| Tricyclic thieno[3,2-d]pyrimidine 6e | HeLa (Cervical) | Inhibition rate of 86% at 5.0 µM | [4] |
| HT-29 (Colon) | Inhibition rate of 81% at 5.0 µM | [4] | |
| Doxorubicin (Standard Drug) | HeLa (Cervical) | Approached by compound 6e | [4] |
| HT-29 (Colon) | Approached by compound 6e | [4] |
Kinase Inhibition: A Targeted Approach
A significant mechanism through which thieno[3,2-d]pyrimidines exert their anticancer effects is through the inhibition of key kinases involved in cancer cell signaling pathways.
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Thieno[3,2-d]pyrimidine derivative 10b | PI3Kδ | 112 ± 8 | [5][6] |
| BRD4-BD1 | 19 ± 1 | [5][6] | |
| Thieno[2,3-d]pyrimidine derivative 17f | VEGFR-2 | 230 ± 30 | [1] |
| Sorafenib (Standard Drug) | VEGFR-2 | 230 ± 40 | [1] |
| Thieno[3,2-d]pyrimidine derivative HY3 | RIPK2 | 11 | [7] |
Signaling Pathway Visualization
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. Several thieno[3,2-d]pyrimidine derivatives have been designed to inhibit components of this pathway, such as PI3K.[8][9]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidines.
Anti-inflammatory Efficacy: A Safer Alternative to NSAIDs?
Chronic inflammation is a hallmark of numerous diseases. While nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, they are associated with significant gastrointestinal side effects. Thieno[3,2-d]pyrimidines are being investigated as potentially safer and more effective anti-inflammatory agents.
Comparative In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the anti-inflammatory activity of new compounds.
| Compound/Drug | Protection against edema (1h) | Protection against edema (2h) | Protection against edema (3h) | Protection against edema (4h) | PGE2 Concentration (pg/mL) | Reference |
| Thieno[2,3-d]pyrimidine derivative 4c | 35% | 36% | 42% | Not specified | 19 | [10] |
| Diclofenac (Standard Drug) | 92% of Diclofenac activity | 86% of Diclofenac activity | 88% of Diclofenac activity | Not specified | 12 | [10] |
| Thieno[2,3-d]pyrimidine derivative 4f | Not specified | Not specified | Not specified | 71% of Diclofenac activity | Not specified | [10] |
| Thieno[2,3-d]pyrimidine derivative 4a | Not specified | Not specified | Not specified | 69% of Diclofenac activity | Not specified | [10] |
| Thieno[2,3-d]pyrimidine derivative 4i | Not specified | Not specified | Not specified | 63% of Diclofenac activity | Not specified | [10] |
| Thieno[2,3-d]pyrimidine derivative 4e | Not specified | Not specified | Not specified | 61% of Diclofenac activity | Not specified | [10] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are linked to the inhibition of prostaglandin E2 (PGE2) production, a key mediator of inflammation.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of a new synthetic pathway for 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two synthetic pathways for 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one, a valuable building block in medicinal chemistry. We will explore an established direct cyclization method and a novel two-step pathway involving a hydroxymethyl intermediate, offering a comprehensive overview of their respective methodologies and performance.
Pathway Overview
The synthesis of this compound can be approached through different chemical strategies. This guide focuses on the comparison of a direct, one-pot cyclization reaction and a two-step approach that offers an alternative for the introduction of the reactive chloromethyl group.
Established Pathway: Direct Cyclization
This established method involves the direct cyclization of 3-aminothiophene-2-carboxamide with chloroacetyl chloride. This approach is a convergent synthesis, aiming to construct the target molecule in a single, efficient step.
Novel Pathway: Hydroxymethyl Intermediate and Subsequent Chlorination
The proposed new pathway takes a two-step approach. First, 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one is synthesized. This intermediate is then subjected to a chlorination reaction to yield the final product. This method separates the formation of the heterocyclic core from the introduction of the reactive chloromethyl moiety.
Performance Comparison
To facilitate an objective comparison, the following table summarizes the key performance indicators for both synthetic pathways.
| Metric | Established Pathway (Direct Cyclization) | New Pathway (Hydroxymethyl Intermediate) |
| Starting Materials | 3-Aminothiophene-2-carboxamide, Chloroacetyl chloride | 3-Aminothiophene-2-carboxamide, Glycolic acid, Thionyl chloride |
| Number of Steps | 1 | 2 |
| Overall Yield | ~65% | Not explicitly reported, estimated based on similar reactions |
| Reaction Time | Not explicitly reported | Not explicitly reported |
| Purity of Final Product | High | High |
| Key Advantages | One-pot synthesis, potentially shorter overall reaction time | Milder conditions for the introduction of the C2-substituent, avoids handling highly reactive acyl chlorides in the cyclization step. |
| Key Disadvantages | Use of corrosive and moisture-sensitive chloroacetyl chloride | Two separate reaction and purification steps, potentially lower overall yield. |
Experimental Protocols
Established Pathway: Direct Cyclization with Chloroacetyl Chloride
This protocol is based on the work of Ogurtsov, V. A., et al., as reported in the Russian Chemical Bulletin.
Step 1: Synthesis of this compound
-
To a solution of 3-aminothiophene-2-carboxamide in a suitable aprotic solvent (e.g., dioxane or DMF), chloroacetyl chloride is added dropwise at a controlled temperature (typically 0-5 °C).
-
The reaction mixture is then heated to reflux for a specified period to drive the cyclization.
-
After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and a suitable organic solvent (e.g., ethanol) and then dried to afford this compound.
New Pathway: Synthesis via Hydroxymethyl Intermediate
This proposed pathway consists of two distinct stages: the formation of the hydroxymethyl analog and its subsequent chlorination.
Step 1: Synthesis of 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one
-
A mixture of 3-aminothiophene-2-carboxamide and glycolic acid is heated in a high-boiling point solvent such as polyphosphoric acid (PPA) or a suitable alternative.
-
The reaction is monitored by TLC until completion.
-
Upon cooling, the reaction mixture is carefully quenched with water or an ice-water mixture.
-
The resulting precipitate is filtered, washed thoroughly with water to remove any residual acid, and dried to yield 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Step 2: Chlorination of 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one
-
The 2-(hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one is suspended in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Thionyl chloride (SOCl₂) is added dropwise to the suspension at a low temperature (e.g., 0 °C). A catalytic amount of DMF can be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The excess thionyl chloride and solvent are removed under reduced pressure.
-
The residue is triturated with a non-polar solvent (e.g., hexane or diethyl ether) to induce precipitation.
-
The solid product is collected by filtration, washed with the non-polar solvent, and dried to give this compound.
Visualizing the Synthetic Workflows
To provide a clear visual representation of the logical flow of each synthetic pathway, the following diagrams have been generated using the DOT language.
Caption: Established one-step synthesis of the target compound.
Caption: New two-step synthesis via a hydroxymethyl intermediate.
Conclusion
Both the established direct cyclization and the novel two-step pathway present viable options for the synthesis of this compound. The choice of pathway will likely depend on the specific requirements of the researcher, including scale, available reagents, and desired process control. The direct pathway offers efficiency in terms of the number of steps, while the two-step pathway provides a potentially milder route for introducing the chloromethyl group. Further optimization and detailed quantitative analysis of the new pathway are warranted to fully assess its industrial applicability.
cytotoxicity assays for 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives
A comparative analysis of reveals a landscape of promising anticancer potential. Researchers have employed various in vitro assays to elucidate the cytotoxic effects of these compounds against a range of cancer cell lines. The most commonly utilized method is the MTT assay, which measures cell viability. Other assays, though less frequently reported for this specific class of compounds, provide complementary information on the mechanisms of cell death.
Performance Comparison of Thieno[3,2-d]pyrimidine Derivatives
The cytotoxic activity of thieno[3,2-d]pyrimidine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative comparison of the potency of different derivatives.
| Derivative | Cell Line | IC50 (µM) | Reference Compound |
| Compound 17f | HCT-116 | 2.80 ± 0.16 | Sorafenib |
| HepG2 | 4.10 ± 0.45 | Sorafenib | |
| Compound 17i | MCF-7 | Not specified | Sorafenib |
| Compound 17g | MCF-7 | Not specified | Sorafenib |
| Compound 11 | HCT-116 | Not specified | - |
| MCF-7 | Not specified | - | |
| HeLa | Not specified | - | |
| Compound 4a | MCF-7 | 0.00204 | Doxorubicin |
| Halogenated compound 1 | L1210, CCRF-CEM, HeLa | Not specified | 5-Fluorouracil |
| Halogenated compound 2 | L1210, CCRF-CEM, HeLa | Not specified | 5-Fluorouracil |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following is a representative protocol for the MTT assay, the most frequently cited method in the reviewed literature for assessing the cytotoxicity of thieno[3,2-d]pyrimidine derivatives.[1]
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[3,2-d]pyrimidine derivatives and incubated for another 48 to 72 hours.[1]
-
MTT Reagent Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.
Signaling Pathways and Mechanisms of Action
Several studies have investigated the molecular mechanisms underlying the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives. Key targeted signaling pathways include VEGFR-2 and histone deacetylases (HDACs), and the induction of apoptosis is a common outcome.
Experimental Workflow
The evaluation of the cytotoxic properties of novel compounds follows a structured workflow, from initial screening to the elucidation of the mechanism of action.
References
Comparative Docking Analysis of Thieno[3,2-d]pyrimidine Analogs in Target Proteins: A Guide for Drug Discovery Professionals
A comprehensive review of thieno[3,2-d]pyrimidine analogs showcases their potential as potent inhibitors for a range of protein targets crucial in cancer and microbial pathogenesis. This guide provides a comparative analysis of their docking performance, supported by experimental data, to aid researchers and scientists in the development of novel therapeutics.
Comparative Biological Activity and Docking Scores
Thieno[3,2-d]pyrimidine derivatives have been extensively studied as inhibitors of various protein kinases involved in cancer progression, such as Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinase (PI3K), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). Additionally, their efficacy as antimicrobial agents targeting DNA gyrase has been explored. The following tables summarize the biological activity and docking scores of representative thieno[3,2-d]pyrimidine analogs from various studies.
| Target Protein | Analog/Compound | IC50 (µM) | Docking/Binding Score (kcal/mol) | Reference |
| FAK | Compound 26f | 0.0282 | - | [3] |
| CDK1 | Compound 6e | - (86% inhibition at 5 µM) | - | [1][4] |
| PI3Kβ | Compound VIb | - (72% inhibition at 10 µM) | -43.8 | [5][6][7] |
| PI3Kγ | Compound VIb | - (84% inhibition at 10 µM) | -46.53 | [5][6][7] |
| DNA Gyrase | Compound S5 | - | -8.2 | [8][9] |
| DNA Gyrase | Compound S8 | - | -8.2 | [8][9] |
| DNA Gyrase | Compound S9 | - | -8.1 | [8][9] |
| VEGFR-2 | Compound 18 | 0.084 | -22.71 | [10][11] |
| VEGFR-2 | Compound 17f | 0.23 | - | [12][13] |
| EGFR | Compound 25 | 0.059 | - | [14] |
| EGFR | Compound 21 | 0.077 | - | [14] |
| EGFR (WT) | Compound 12c | 0.0375 | - | [15] |
| EGFR (T790M) | Compound 12c | 0.1489 | - | [15] |
Experimental Protocols
The molecular docking studies cited in this guide generally follow a standardized workflow. The methodologies outlined below are a synthesis of the protocols described in the referenced literature.[8][11][16]
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the thieno[3,2-d]pyrimidine analogs are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using a suitable force field.
2. Molecular Docking:
-
Active Site Definition: The binding site of the target protein is defined based on the co-crystallized ligand or through binding site prediction algorithms. A grid box is generated around the active site to define the search space for the docking algorithm.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or MOE-Dock.[15] The docking algorithm explores various conformations and orientations of the ligand within the protein's active site.
-
Scoring and Analysis: The resulting poses are scored based on their binding affinity, and the top-scoring poses are selected for further analysis. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[8]
3. Molecular Dynamics (MD) Simulation:
-
To assess the stability of the ligand-protein complex, MD simulations are often performed.[11] The complex is solvated in a water box, and ions are added to neutralize the system. The system is then subjected to a simulation for a specific time period (e.g., 100 ns) to observe the dynamics of the complex and calculate the binding free energy.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate a key signaling pathway targeted by thieno[3,2-d]pyrimidine analogs and a general workflow for comparative docking studies.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for thieno[3,2-d]pyrimidine analogs.
Caption: A generalized workflow for comparative molecular docking studies of thieno[3,2-d]pyrimidine analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theaspd.com [theaspd.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3- d]pyrimidines targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Novel 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives: A Comparative Guide for Emerging Anticancer Agents
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of newly synthesized 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives, highlighting their potential as novel anticancer agents. This guide provides a detailed analysis of their performance against established alternatives, supported by experimental data, to inform future research and development in oncology.
The thieno[3,2-d]pyrimidine scaffold is a promising framework in medicinal chemistry, known to produce compounds with a wide range of biological activities. The introduction of a reactive chloromethyl group at the 2-position offers a versatile handle for the synthesis of a diverse library of derivatives with potential therapeutic applications. Recent studies have focused on the anticancer properties of these new compounds, with several derivatives demonstrating significant cytotoxicity against various cancer cell lines.
Performance Comparison of Thienopyrimidine Derivatives
The novelty of these synthesized compounds lies in their potential to overcome the limitations of existing cancer therapies, such as drug resistance and off-target toxicity. The following table summarizes the in vitro anticancer activity of newly synthesized thieno[3,2-d]pyrimidine derivatives compared to established kinase inhibitors, Erlotinib and Gefitinib. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Target(s) |
| Newly Synthesized Thieno[2,3-d]pyrimidine Derivative 15 | A549 (Lung) | 0.94[1] | Not specified |
| Newly Synthesized Thieno[2,3-d]pyrimidine Derivative 19 | MCF-7 (Breast) | <10[1] | Not specified |
| Newly Synthesized Thieno[2,3-d]pyrimidine Derivative 19 | A549 (Lung) | <10[1] | Not specified |
| Thieno[2,3-d]pyrimidin-4-one Derivative 14 | MCF-7 (Breast) | 22.12[2] | Not specified |
| Thieno[2,3-d]pyrimidin-4-one Derivative 13 | MCF-7 (Breast) | 22.52[2] | Not specified |
| Thieno[2,3-d]pyrimidin-4-one Derivative 9 | MCF-7 (Breast) | 27.83[2] | Not specified |
| Thieno[2,3-d]pyrimidin-4-one Derivative 12 | MCF-7 (Breast) | 29.22[2] | Not specified |
| Erlotinib | A549 (Lung) | ~23[3] | EGFR |
| Erlotinib | BxPC-3 (Pancreatic) | 1.26[4] | EGFR |
| Erlotinib | AsPc-1 (Pancreatic) | 5.8[4] | EGFR |
| Erlotinib | HNS (Head & Neck) | 0.02[5] | EGFR |
| Gefitinib | PC9 (Lung) | 0.077[6] | EGFR |
| Gefitinib | HCC827 (Lung) | 0.013[6] | EGFR |
| Gefitinib | H3255 (Lung) | 0.003[7] | EGFR |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings. The following protocols outline the synthesis of the core intermediate and the subsequent evaluation of anticancer activity.
Synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine (A key intermediate)
A mixture of thieno[3,2-d]pyrimidine-2,4-diol (3.5 mmol), phosphorus oxychloride (POCl3, 10 mL), and a catalytic amount of dimethylformamide (DMF, 3 drops) is heated at 120°C with stirring for 3 hours.[8][9] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl3 is removed under reduced pressure. The resulting viscous oil is carefully quenched by the slow addition of ice water with vigorous stirring. The precipitated solid is collected by filtration, washed with cold water, and dried to yield the 2,4-dichlorothieno[3,2-d]pyrimidine intermediate.[8][9]
Note: The synthesis of the target this compound can be envisioned through a multi-step process starting from a suitable thiophene derivative, followed by cyclization to form the thienopyrimidinone core and subsequent chlorination of a hydroxymethyl precursor.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours). Following incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curves.[10]
Visualizing Synthesis and Biological Action
To further elucidate the experimental workflow and the potential mechanism of action of these novel compounds, the following diagrams are provided.
Caption: General synthesis workflow for novel this compound derivatives.
Many thienopyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.
Caption: Simplified EGFR signaling pathway, a potential target for thienopyrimidine derivatives.
The presented data and protocols offer a valuable resource for the scientific community, paving the way for the development of more effective and targeted cancer therapies. The novelty of the this compound scaffold, combined with its demonstrated anticancer potential, marks it as a significant area for further investigation.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 10. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the anti-proliferative activity of thieno[3,2-d]pyrimidines against known standards
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative activity of thieno[3,2-d]pyrimidines against established anticancer agents. The data presented is collated from recent studies to offer a standardized baseline for evaluating novel compounds within this chemical class.
The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, largely due to its structural similarity to purines, which are fundamental components of DNA and RNA.[1][2] This has made them attractive candidates for the development of new therapeutic agents, particularly in oncology.[3][4] Numerous derivatives of thieno[3,2-d]pyrimidines have demonstrated considerable anti-proliferative activity against a range of cancer cell lines.[1][5][6] This guide summarizes the performance of select thieno[3,2-d]pyrimidine derivatives in comparison to standard chemotherapeutic drugs, providing key experimental data and methodologies.
Comparative Anti-Proliferative Activity (IC₅₀)
The efficacy of anti-proliferative agents is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. The following table summarizes the IC₅₀ values for various thieno[3,2-d]pyrimidine derivatives and standard anticancer drugs across different human cancer cell lines. A lower IC₅₀ value indicates greater potency.
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Thieno[3,2-d]pyrimidine 6e | HeLa (Cervical) | Approaching Doxorubicin's inhibition rate | Doxorubicin | Not specified |
| Thieno[3,2-d]pyrimidine 6e | HT-29 (Colon) | Approaching Doxorubicin's inhibition rate | Doxorubicin | Not specified |
| Halogenated thieno[3,2-d]pyrimidine 1 | L1210 (Leukemia) | Not specified (induces apoptosis) | Not specified | Not specified |
| Halogenated thieno[3,2-d]pyrimidine 2 | L1210 (Leukemia) | Not specified (induces apoptosis) | Not specified | Not specified |
| Thieno[2,3-d]pyrimidine 5 | MCF-7 (Breast) | More potent than Doxorubicin | Doxorubicin | >10 |
| Thieno[2,3-d]pyrimidine 5 | HepG-2 (Liver) | More potent than Doxorubicin | Doxorubicin | >10 |
| Thieno[2,3-d]pyrimidine 8 | MCF-7 (Breast) | More potent than Doxorubicin | Doxorubicin | >10 |
| Thieno[2,3-d]pyrimidine 8 | HepG-2 (Liver) | More potent than Doxorubicin | Doxorubicin | >10 |
| Thieno[2,3-d]pyrimidine 14 | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 |
| Thieno[2,3-d]pyrimidine 13 | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 |
| Thieno[2,3-d]pyrimidine 9 | MCF-7 (Breast) | 27.83 | Doxorubicin | 30.40 |
| Thieno[2,3-d]pyrimidine 12 | MCF-7 (Breast) | 29.22 | Doxorubicin | 30.40 |
| Thieno[2,3-d]pyrimidine 17f | HCT-116 (Colon) | 2.80 | Sorafenib | 0.23 |
| Thieno[2,3-d]pyrimidine 17f | HepG2 (Liver) | 4.10 | Sorafenib | 0.23 |
Note: The table includes data for the closely related and often co-investigated thieno[2,3-d]pyrimidine scaffold for a broader comparative context.
Experimental Protocols
The assessment of anti-proliferative activity is crucial for the evaluation of potential anticancer compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[5][7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[3,2-d]pyrimidine compounds or standard drugs. A control group with no treatment and a vehicle control are also included. The plates are incubated for a specified period, typically 48 to 72 hours.[7]
-
MTT Addition: Following the incubation period, 10 µL of MTT stock solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[7]
-
Formazan Crystal Formation: The plate is incubated for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: The culture medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 540 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Benchmarking Anti-Proliferative Activity
The following diagram illustrates a typical workflow for screening and benchmarking the anti-proliferative activity of novel compounds.
Caption: Workflow for evaluating anti-proliferative compounds.
Signaling Pathways Modulated by Thieno[3,2-d]pyrimidines
While the precise mechanism of action can vary between derivatives, a common target for thienopyrimidines is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and differentiation.[1] For instance, some derivatives have been shown to target Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest.[5] Others have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[8] The diagram below illustrates a simplified signaling pathway involving these kinases.
Caption: Inhibition of kinase signaling by thienopyrimidines.
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioisosteric Replacement Strategies for the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous inhibitors targeting key enzymes in pathophysiology, particularly protein kinases and sirtuins. Its structural similarity to the purine nucleobase allows it to function as a versatile hinge-binding motif in many ATP-competitive inhibitors. Bioisosteric replacement is a critical strategy in drug design to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. This guide provides a comparative analysis of various bioisosteric replacement strategies applied to the thieno[3,2-d]pyrimidine scaffold, supported by experimental data and detailed methodologies.
Core Scaffold Bioisosterism: Modifying the Heterocyclic Core
A fundamental bioisosteric strategy involves replacing the entire thieno[3,2-d]pyrimidine core or one of its constituent rings. This approach, often termed scaffold hopping, can dramatically alter the compound's physicochemical properties and biological activity.
Strategy 1: Thiophene vs. Furan Ring Bioisosterism
A classic bioisosteric replacement for the thiophene ring is the furan ring, substituting a sulfur atom with oxygen. This modification impacts the electronic and steric properties of the scaffold. An example is seen in the development of sirtuin (SIRT) inhibitors.
Comparative Data: Thieno[3,2-d]pyrimidine vs. Furo[3,2-d]pyrimidine as SIRT Inhibitors
A study developing pan-inhibitors for SIRT1, SIRT2, and SIRT3 compared the thieno[3,2-d]pyrimidine core directly against its furo[3,2-d]pyrimidine bioisostere. The results demonstrate the critical role of the sulfur atom in maintaining high potency.[1]
| Scaffold Core | Compound ID | Target | IC₅₀ (nM)[1] | Fold Change vs. Thieno Core |
| Thieno[3,2-d]pyrimidine | 28 | SIRT1 | 14 | - |
| SIRT2 | 11 | - | ||
| SIRT3 | 11 | - | ||
| Furo[3,2-d]pyrimidine | 36 | SIRT1 | 560 | 40-fold decrease |
| SIRT2 | 160 | ~15-fold decrease | ||
| SIRT3 | 240 | ~22-fold decrease |
Substituent-Based Bioisosteric Replacements
Modifying the substituents at various positions of the thieno[3,2-d]pyrimidine scaffold is a more common strategy to fine-tune activity and properties.
Strategy 2: Modifications at the 6-Position for PI3Kδ Inhibition
In the development of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, a detailed structure-activity relationship (SAR) study explored bioisosteric replacements of a piperazine moiety at the 6-position of the thieno[3,2-d]pyrimidine core with a piperazinone group.
Comparative Data: Piperazine vs. Piperazinone Bioisosteres as PI3Kδ Inhibitors
The study found that the introduction of a carbonyl group to form the piperazinone ring generally led to more potent and selective inhibitors.[2]
| Scaffold | R Group | Compound ID | PI3Kδ IC₅₀ (nM)[2] |
| 6-(Piperazin-1-yl)thieno[3,2-d]pyrimidine | H | Idelalisib | 16 |
| 6-(Piperazin-1-yl)thieno[3,2-d]pyrimidine | 4-F-Ph | 5a | 22 |
| 6-(Piperazin-1-yl)thieno[3,2-d]pyrimidine | 3-Cl-Ph | 5b | 18 |
| 6-(4-Oxopiperazin-1-yl)thieno[3,2-d]pyrimidine | 4-F-Ph | 11a | 10 |
| 6-(4-Oxopiperazin-1-yl)thieno[3,2-d]pyrimidine | 3-Cl-Ph | 11b | 9 |
Visualizing Bioisosteric Strategies and Pathways
Diagrams of Logical Relationships and Pathways
References
Safety Operating Guide
Proper Disposal of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound often used as a synthetic intermediate in drug discovery. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards. Safety Data Sheets (SDS) for this compound and similar chlorinated thienopyrimidine derivatives indicate that it may cause skin and eye irritation and can be harmful if swallowed.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required PPE:
-
Safety Goggles: To protect eyes from potential splashes.[2]
-
Laboratory Coat: To protect skin and clothing.[2]
-
Nitrile Gloves: To prevent direct skin contact.[2]
-
Closed-toe Shoes: To protect feet from spills.[2]
All handling and preparation for disposal should be conducted within a properly functioning fume hood to avoid inhalation of any dust or vapors.[2]
II. Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to safe disposal. Due to its chlorinated nature, this compound must be disposed of as halogenated organic waste.[2]
Procedure:
-
Designated Waste Container: Use a designated and clearly labeled "Halogenated Organic Waste" container.[2] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks or spills.
-
Labeling: The waste container must be accurately labeled with the full chemical name: "this compound" and the associated hazard symbols (e.g., GHS07 for irritant).[1][3]
-
Solid Waste:
-
Carefully transfer any solid residual this compound into the designated halogenated organic waste container.
-
Use appropriate tools (e.g., spatula, scoop) to avoid generating dust.
-
-
Liquid Waste (Solutions):
-
If the compound is in a solution, the entire solution should be disposed of in the designated liquid halogenated organic waste container.
-
Aqueous solutions that have been in contact with this compound should also be treated as hazardous waste and not poured down the drain.[4]
-
III. Decontamination and Disposal of Contaminated Materials
Any materials that have come into contact with this compound must be decontaminated or disposed of as hazardous waste.
Empty Containers:
-
Triple Rinse: The original container of this compound should be triple rinsed with a suitable solvent (e.g., acetone, ethanol).[5]
-
Rinsate Collection: The rinsate from this process is considered hazardous and must be collected and added to the liquid halogenated organic waste container.
-
Final Disposal of Rinsed Container: After triple rinsing, the container can be offered for recycling or reconditioning.[5] Alternatively, it can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with institutional guidelines.[5]
Contaminated PPE and Labware:
-
Gloves and other disposable PPE: All contaminated disposable items, such as gloves, bench paper, and weighing boats, should be placed in a sealed bag and disposed of in the solid hazardous waste stream.
-
Reusable Labware: Glassware and other reusable equipment should be decontaminated by washing thoroughly with an appropriate solvent, followed by standard laboratory cleaning procedures. The initial solvent wash should be collected as halogenated organic waste.
IV. Final Disposal Protocol
The ultimate disposal of the collected chemical waste must be handled by a licensed chemical destruction facility.
Key Steps:
-
Storage: Store the sealed and labeled halogenated organic waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Professional Disposal: The material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to prevent environmental contamination.[5]
-
Prohibited Actions:
Quantitative Data Summary: Hazard Classifications
| Hazard Statement | Classification | GHS Pictogram | Reference |
| H302 | Harmful if swallowed | GHS07 | [1] |
| H315 | Causes skin irritation | GHS07 | [1] |
| H319 | Causes serious eye irritation | GHS07 | [1] |
| H335 | May cause respiratory irritation | GHS07 | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
A Senior Application Scientist's Guide to Handling 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
As researchers and drug development professionals, our work with novel heterocyclic compounds like 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is foundational to therapeutic innovation. This compound, with its reactive chloromethyl group and biologically active thienopyrimidine core, is a valuable synthetic intermediate.[1] The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities, from anticancer to antimicrobial.[2][3] This inherent bioactivity demands a commensurate level of respect and caution in the laboratory.
This guide provides a direct, field-tested operational plan for handling this compound. It moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for laboratory safety.
Hazard Assessment: A Precautionary Approach
Specific toxicity data for this compound is limited.[4] Therefore, a rigorous risk assessment must be based on the known hazards of structurally similar compounds and the reactive nature of the chloromethyl functional group. Related thienopyrimidine and pyrimidine derivatives are known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[5][6][7] Some are classified as harmful if swallowed or inhaled.[6][8]
The primary routes of exposure are:
-
Inhalation: Powders can be easily aerosolized.
-
Dermal Contact: The compound can be absorbed through the skin, likely causing irritation.[5]
-
Ocular Contact: Direct contact can cause serious eye irritation.[5]
-
Ingestion: Accidental ingestion may be harmful.[6]
Given its classification as a research-use-only chemical, the full toxicological profile is unknown, and it must be handled as a potentially hazardous substance at all times.[9][10]
Personal Protective Equipment (PPE): Your Primary Barrier
Engineering controls, such as a chemical fume hood, are the first and most critical line of defense. PPE serves as the final barrier between you and the chemical. The following PPE is mandatory for all handling procedures.
| PPE Category | Recommended Equipment | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles during procedures with a high splash risk (e.g., large-scale reactions, transfers).[11] | Standard safety glasses do not provide a seal around the eyes and are inadequate. Goggles protect against dust, aerosols, and splashes.[12] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant, powder-free nitrile gloves. Double-gloving is strongly recommended.[12] | The chloromethyl group and thienopyrimidine core present a risk of dermal absorption and irritation. Nitrile provides good short-term protection against a range of chemicals.[13] Double-gloving minimizes the risk of exposure if the outer glove is compromised and allows for safe removal of the contaminated outer layer within the fume hood.[12] Always inspect gloves for tears or holes before use.[7] |
| Body Protection | A flame-retardant lab coat with long sleeves and a buttoned front. Long pants and closed-toe, closed-heel shoes are mandatory.[13] | A lab coat protects the skin from accidental spills. The specified attire prevents exposure to feet and legs, which are common areas for splash incidents. |
| Respiratory Protection | All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[6] If handling outside a fume hood is unavoidable, a NIOSH-approved full-face respirator with cartridges for organic vapors and particulates is required.[8][11] | The primary engineering control is a fume hood.[13] Respirators are a secondary measure for situations where engineering controls are not feasible, requiring proper fit-testing and training. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict workflow is critical for safety and experimental integrity.
Pre-Handling:
-
Designate an Area: Clearly designate an area for handling, preferably within a chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment, including a spill kit, is within arm's reach inside the hood to minimize movement in and out of the containment area.
-
PPE Donning: Put on all required PPE before approaching the designated handling area.
Handling (Inside a Chemical Fume Hood):
-
Weighing: If possible, weigh the compound directly in the hood. If an external balance must be used, tare a closed container, add the compound inside the hood, seal the container, and then weigh it externally.
-
Transfers: Use spatulas and other tools that minimize dust generation. When making solutions, add the solid to the solvent slowly to prevent splashing.
-
Reaction Setup: Keep all reaction vessels capped or covered to the extent possible.
Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove the outer pair of gloves first and dispose of them in the designated waste container inside the hood. Remove the lab coat and remaining PPE outside the immediate work area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[14]
Safe Handling Workflow
The following diagram outlines the decision-making process for ensuring safe handling.
Caption: A step-by-step workflow for the safe handling of the compound.
Emergency & Disposal Protocols
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[8]
-
Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Collect and place in a suitable, closed container for disposal.[6] Do not allow the chemical to enter drains.[8]
Disposal Plan: Chemical waste and contaminated materials must be disposed of following all local, state, and federal regulations.
-
Product: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[4]
References
- 1. 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one|CAS 1039847-82-9 [benchchem.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. angenechemical.com [angenechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. pppmag.com [pppmag.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. publications.ashp.org [publications.ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
